molecular formula C46H82N7O19P3S B15598924 2-carboxytetracosanoyl-CoA

2-carboxytetracosanoyl-CoA

Katalognummer: B15598924
Molekulargewicht: 1162.2 g/mol
InChI-Schlüssel: HFDIRCRWBDBZGJ-YPMIVOHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-carboxytetracosanoyl-CoA is a 2-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the the carboxy groups of 2-carboxytetracosanoic acid. It is a conjugate acid of a this compound(5-).

Eigenschaften

Molekularformel

C46H82N7O19P3S

Molekulargewicht

1162.2 g/mol

IUPAC-Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]tetracosanoic acid

InChI

InChI=1S/C46H82N7O19P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33(44(58)59)45(60)76-28-27-48-35(54)25-26-49-42(57)39(56)46(2,3)30-69-75(66,67)72-74(64,65)68-29-34-38(71-73(61,62)63)37(55)43(70-34)53-32-52-36-40(47)50-31-51-41(36)53/h31-34,37-39,43,55-56H,4-30H2,1-3H3,(H,48,54)(H,49,57)(H,58,59)(H,64,65)(H,66,67)(H2,47,50,51)(H2,61,62,63)/t33?,34-,37-,38-,39+,43-/m1/s1

InChI-Schlüssel

HFDIRCRWBDBZGJ-YPMIVOHTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Biological synthesis of 2-carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Putative Biological Synthesis of 2-Carboxytetracosanoyl-CoA

Disclaimer: The biological synthesis of this compound is not a well-established or characterized metabolic pathway. This document presents a scientifically informed, hypothetical pathway based on known principles of very-long-chain fatty acid (VLCFA) metabolism, particularly the peroxisomal alpha-oxidation pathway. The existence and mechanisms of some proposed enzymatic steps are currently unconfirmed and require further research.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and play significant roles in various physiological processes, including the formation of myelin, skin barrier integrity, and retinal function. Their metabolism is tightly regulated, and defects can lead to severe neurological disorders such as X-linked adrenoleukodystrophy.

This technical guide explores the putative biological synthesis of this compound, a C24 dicarboxylic acyl-CoA. Based on its structure, this molecule is hypothesized to be an intermediate derived from the metabolism of tetracosanoic acid (lignoceric acid, C24:0), likely via a modified peroxisomal alpha-oxidation pathway. This document will detail the established pathways for the synthesis of its precursor, tetracosanoyl-CoA, and the subsequent alpha-oxidation process, leading to a proposed route for the formation of the target molecule.

Chapter 1: Biosynthesis of the Precursor, Tetracosanoyl-CoA

The precursor for the synthesis of this compound is tetracosanoyl-CoA. This VLCFA-CoA is synthesized in the endoplasmic reticulum (ER) through a cyclical four-step elongation process that extends shorter-chain fatty acyl-CoAs, typically palmitoyl-CoA (C16:0).

The key enzyme family in this process is the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of elongases. Specifically, ELOVL1 is the primary elongase responsible for the synthesis of saturated VLCFAs, including C24:0.[1] The elongation cycle involves the following steps:

  • Condensation: The rate-limiting step, catalyzed by an ELOVL elongase (e.g., ELOVL1), condenses an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, extending the carbon chain by two atoms.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as the reducing agent.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a trans-2-enoyl-CoA.

  • Reduction: A final reduction, catalyzed by a trans-2-enoyl-CoA reductase, uses NADPH to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

This cycle is repeated until the desired chain length of 24 carbons is achieved, at which point tetracosanoyl-CoA is released.

VLCFA_Elongation_Workflow cluster_ER Endoplasmic Reticulum AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA ELOVL1 (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA + HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA 3-Ketoacyl-CoA Reductase (NADPH) EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA Dehydratase AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 trans-2-Enoyl-CoA Reductase (NADPH) AcylCoA_n2->AcylCoA_n Repeat Cycle or Release

Figure 1: VLCFA Elongation Cycle in the Endoplasmic Reticulum.

Chapter 2: The Peroxisomal Alpha-Oxidation Pathway

Alpha-oxidation is a metabolic pathway primarily for the degradation of fatty acids that have a methyl group at the β-carbon (e.g., phytanic acid), which blocks the standard β-oxidation pathway.[2] It also acts on 2-hydroxy long-chain fatty acids.[3] The process occurs within peroxisomes and involves the removal of a single carbon atom from the carboxyl end.

The canonical pathway, studied using phytanic acid, proceeds as follows:

  • Activation: The fatty acid is activated to its CoA ester by an acyl-CoA synthetase.

  • Hydroxylation: The acyl-CoA is hydroxylated at the alpha-carbon (C2) by an Fe²⁺ and 2-oxoglutarate-dependent hydroxylase (e.g., phytanoyl-CoA hydroxylase, PHYH) to form a 2-hydroxyacyl-CoA.

  • Cleavage: The 2-hydroxyacyl-CoA is cleaved by a thiamine (B1217682) pyrophosphate (TPP)-dependent lyase, 2-hydroxyacyl-CoA lyase (HACL1), into formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.[3][4]

  • Oxidation: The resulting aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase. This new, shorter fatty acid can then undergo β-oxidation.

Alpha_Oxidation_Pathway cluster_Peroxisome Peroxisome FattyAcid Fatty Acid (e.g., Phytanic Acid) AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase (ATP, CoA) HydroxyacylCoA 2-Hydroxyacyl-CoA AcylCoA->HydroxyacylCoA Acyl-CoA Hydroxylase (e.g., PHYH) Aldehyde Aldehyde (n-1) HydroxyacylCoA->Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP) FormylCoA Formyl-CoA HydroxyacylCoA->FormylCoA 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP) NewFattyAcid New Fatty Acid (n-1) Aldehyde->NewFattyAcid Aldehyde Dehydrogenase (NAD+) BetaOxidation β-Oxidation NewFattyAcid->BetaOxidation Hypothetical_Pathway cluster_Peroxisome Peroxisome (Hypothetical Pathway) TetracosanoylCoA Tetracosanoyl-CoA (C24:0-CoA) Hydroxy 2-Hydroxytetracosanoyl-CoA TetracosanoylCoA->Hydroxy Putative Straight-Chain Acyl-CoA Hydroxylase Carboxy This compound Hydroxy->Carboxy Hypothetical 2-Hydroxyacyl-CoA Dehydrogenase (NAD+ ?)

References

2-Carboxytetracosanoyl-CoA: An In-Depth Technical Guide to its Putative Role as a Dicarboxylic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the metabolic context of very long-chain dicarboxylic acids, with a specific focus on the theoretical properties and analytical considerations for the novel metabolite, 2-carboxytetracosanoyl-CoA. While direct experimental evidence for the metabolic pathway of this compound is not currently available in the public domain, this document extrapolates from the well-established principles of fatty acid metabolism, particularly the formation of dicarboxylic acids via ω-oxidation and their subsequent degradation through peroxisomal β-oxidation. This guide details the enzymatic steps, cellular localization, and potential physiological significance of this pathway. Furthermore, it provides detailed experimental protocols for the extraction, derivatization, and analysis of long-chain acyl-CoAs and dicarboxylic acids, which can be adapted for the study of this compound. Quantitative data on related enzyme kinetics are presented in tabular format, and key metabolic and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this specialized area of lipid metabolism.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are fatty acids with a carboxyl group at both ends of their aliphatic chain. Under normal physiological conditions, the ω-oxidation pathway, which leads to the formation of DCAs from monocarboxylic fatty acids, is a minor metabolic route. However, its importance increases in situations of high fatty acid flux or when mitochondrial β-oxidation is impaired.[1] The initial hydroxylation of the ω-carbon occurs in the endoplasmic reticulum, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1] Subsequent oxidation to an aldehyde and then to a carboxylic acid is carried out by cytosolic alcohol and aldehyde dehydrogenases.[2]

The resulting dicarboxylic acids are then transported into peroxisomes for chain shortening via β-oxidation.[3][4] This process is particularly crucial for very long-chain fatty acids (VLCFAs), which are exclusively metabolized in peroxisomes.[3] The peroxisomal β-oxidation of dicarboxylic acyl-CoAs generates shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA.[5]

This compound: A Putative Metabolite

This compound is a C24 dicarboxylic acid derivative with a carboxyl group at the alpha-position (C-2) in addition to the terminal carboxyl groups. The presence of a carboxyl group at the C-2 position is not characteristic of a standard intermediate in the known fatty acid β-oxidation pathway. Its formation may suggest the existence of a specialized metabolic pathway, potentially involving a carboxylation event.

Hypothesized Metabolic Context

Given the current lack of direct evidence, we hypothesize that this compound could be:

  • An intermediate in a modified peroxisomal β-oxidation pathway for very long-chain dicarboxylic acids.

  • A product of an α-carboxylation reaction of tetracosanoyl-CoA, catalyzed by a yet-to-be-identified carboxylase.

  • A substrate for a specific hydrolase or decarboxylase.

Further research is necessary to elucidate the precise metabolic origin and fate of this molecule.

Key Metabolic Pathways and Enzymes

The metabolism of very long-chain dicarboxylic acids involves a coordinated interplay between enzymes in the endoplasmic reticulum, cytosol, and peroxisomes.

ω-Oxidation Pathway for Dicarboxylic Acid Formation

The synthesis of a dicarboxylic acid from a monocarboxylic fatty acid, such as tetracosanoic acid, is initiated by ω-oxidation.

omega_oxidation cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Tetracosanoic_Acid Tetracosanoic Acid (C24:0) omega_hydroxy ω-Hydroxy-tetracosanoic Acid Tetracosanoic_Acid->omega_hydroxy Cytochrome P450 (CYP4A/4F) NADPH, O2 omega_oxo ω-Oxo-tetracosanoic Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase NAD+ Tetracosanedioic_Acid Tetracosanedioic Acid omega_oxo->Tetracosanedioic_Acid Aldehyde Dehydrogenase NAD+ peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acyl_CoA Dicarboxylyl-CoA (C24) Enoyl_CoA 2-Enoyl-Dicarboxylyl-CoA Dicarboxylic_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxy-Dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L-Bifunctional Protein (LBP/EHHADH) H2O Ketoacyl_CoA 3-Keto-Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-Bifunctional Protein (LBP/EHHADH) NAD+ -> NADH Shortened_Dicarboxylic_Acyl_CoA Dicarboxylyl-CoA (C22) Ketoacyl_CoA->Shortened_Dicarboxylic_Acyl_CoA Peroxisomal Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA sample_prep Start Frozen Powdered Tissue Homogenize Homogenize in KH2PO4 buffer with internal standard Start->Homogenize Add_Solvents Add 2-propanol, saturated NH4SO4, and acetonitrile Homogenize->Add_Solvents Vortex Vortex for 5 min Add_Solvents->Vortex Centrifuge1 Centrifuge (1,900 x g, 5 min) Vortex->Centrifuge1 Collect_Supernatant Collect upper phase (contains acyl-CoAs) Centrifuge1->Collect_Supernatant Dilute Dilute with KH2PO4 buffer (pH 4.9) Collect_Supernatant->Dilute SPE Solid Phase Extraction (SPE) (Anion-exchange) Dilute->SPE Elute Elute Acyl-CoAs SPE->Elute Dry Dry under Nitrogen Elute->Dry Reconstitute Reconstitute for LC-MS/MS analysis Dry->Reconstitute

References

Cellular Localization of 2-Carboxytetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred cellular localization and metabolic context of 2-carboxytetracosanoyl-CoA, a very-long-chain dicarboxylic acyl-CoA. In the absence of direct experimental data for this specific molecule, this guide synthesizes current knowledge on the metabolism of analogous very-long-chain fatty acids (VLCFAs) and dicarboxylic acids (DCAs). The primary cellular compartments implicated in the metabolism of such molecules are the peroxisomes and the endoplasmic reticulum. This document details the theoretical metabolic pathways, outlines relevant experimental protocols for determining subcellular localization, and presents quantitative data from related molecules to provide a framework for future research.

Introduction

This compound is a C24 dicarboxylic acid activated with coenzyme A. Dicarboxylic acids are important metabolic intermediates that can be further metabolized for energy production or serve as signaling molecules. Understanding the precise subcellular localization of this compound is crucial for elucidating its physiological role and its potential as a therapeutic target in various metabolic disorders. This guide provides an in-depth analysis based on the established metabolic pathways of structurally similar molecules.

Inferred Cellular Localization and Metabolic Pathway

Based on the metabolism of other very-long-chain fatty acids and dicarboxylic acids, the metabolism of this compound is predicted to be primarily localized to the peroxisomes , with initial synthesis steps occurring in the endoplasmic reticulum .

The proposed metabolic pathway begins with the ω-oxidation of a C24 monocarboxylic acid in the endoplasmic reticulum to form the corresponding dicarboxylic acid. This dicarboxylic acid is then activated to its CoA ester, this compound, likely by a long-chain acyl-CoA synthetase, which can be found in both the endoplasmic reticulum and the outer peroxisomal membrane.[1][2] The resulting this compound is then transported into the peroxisome for subsequent β-oxidation.[1][2][3] Peroxisomal β-oxidation shortens the acyl chain, and the resulting shorter-chain dicarboxylyl-CoAs may be further metabolized in the mitochondria.[4]

Another potential pathway for the formation of a carboxylated acyl-CoA is through α-oxidation of a 2-hydroxy very-long-chain fatty acid, a process also known to occur in peroxisomes.[5][6][7]

Signaling Pathway Diagram

Metabolic Pathway of this compound MC_Acid C24 Monocarboxylic Acid omega_ox ω-oxidation (Cytochrome P450) MC_Acid->omega_ox Hydroxylation DC_Acid C24 Dicarboxylic Acid omega_ox->DC_Acid ACSL_ER Acyl-CoA Synthetase DC_Acid->ACSL_ER Activation Target_CoA_ER This compound ACSL_ER->Target_CoA_ER Target_CoA_Pex This compound Target_CoA_ER->Target_CoA_Pex Transport beta_ox β-oxidation Target_CoA_Pex->beta_ox Short_DC_CoA Shorter-chain dicarboxylyl-CoAs beta_ox->Short_DC_CoA Short_DC_CoA_Mit Shorter-chain dicarboxylyl-CoAs Short_DC_CoA->Short_DC_CoA_Mit Transport TCA_cycle TCA Cycle Short_DC_CoA_Mit->TCA_cycle

Caption: Inferred metabolic pathway of this compound.

Quantitative Data

Direct quantitative data on the subcellular distribution of this compound is not currently available. However, studies on the distribution of acyl-CoA synthetases and the activity of β-oxidation for related molecules provide valuable insights.

Cellular CompartmentEnzyme/ProcessSubstrate(s)Relative Activity/AbundanceReference(s)
Endoplasmic Reticulum Cytochrome P450 (ω-oxidation)Long-chain fatty acidsHigh[1][2]
Acyl-CoA SynthetaseLong-chain fatty acids, Dicarboxylic acidsPresent[1]
Peroxisomes Acyl-CoA Synthetase (long-chain)Very-long-chain fatty acids, Dicarboxylic acidsHigh[1]
β-oxidationVery-long-chain fatty acids, Dicarboxylic acyl-CoAsPrimary site for initial cycles[1][2][3]
Mitochondria β-oxidationMedium and short-chain dicarboxylyl-CoAsHigh for shorter chains[4]
Acyl-CoA DehydrogenasesDicarboxylyl-CoAsActive against medium-chain DCAs[4]

Experimental Protocols

To definitively determine the cellular localization of this compound, a combination of the following experimental approaches is recommended.

Subcellular Fractionation

This technique allows for the separation of different cellular organelles, enabling the quantification of the target molecule in each fraction.

Protocol:

  • Cell Culture and Harvest: Grow cells of interest (e.g., hepatocytes, fibroblasts) to 80-90% confluency. Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet microsomes (containing endoplasmic reticulum) and peroxisomes. The final supernatant is the cytosolic fraction.

  • Peroxisome Enrichment (Optional): For better separation of peroxisomes from microsomes, a density gradient centrifugation (e.g., using a sucrose (B13894) or OptiPrep™ gradient) can be performed on the 100,000 x g pellet.

  • Acyl-CoA Extraction: From each fraction, extract acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction with butanol/acetonitrile.

  • Quantification by LC-MS/MS: Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of this compound.

Experimental Workflow Diagram

Subcellular Fractionation Workflow start Cell Pellet homogenization Homogenization start->homogenization cent1 Centrifugation (700 x g) homogenization->cent1 super1 Supernatant 1 cent1->super1 pellet1 Nuclear Pellet cent1->pellet1 cent2 Centrifugation (10,000 x g) super1->cent2 extraction Acyl-CoA Extraction pellet1->extraction super2 Supernatant 2 cent2->super2 pellet2 Mitochondrial Pellet cent2->pellet2 cent3 Ultracentrifugation (100,000 x g) super2->cent3 pellet2->extraction super3 Cytosolic Fraction cent3->super3 pellet3 Microsomal/Peroxisomal Pellet cent3->pellet3 super3->extraction pellet3->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: Workflow for subcellular fractionation and analysis.

Mass Spectrometry Imaging (MSI)

MSI is a powerful technique to visualize the spatial distribution of molecules within tissue sections, providing in-situ localization information.

Protocol:

  • Tissue Preparation: Obtain fresh tissue samples and snap-freeze them in liquid nitrogen. Section the frozen tissue using a cryostat to a thickness of 10-20 µm and mount the sections onto conductive glass slides.

  • Matrix Application: Apply a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid for MALDI) uniformly over the tissue section. The choice of matrix is critical for the ionization of acyl-CoAs.

  • MALDI-MSI Analysis: Analyze the slide using a MALDI mass spectrometer. The laser is rastered across the tissue surface, acquiring a mass spectrum at each position.

  • Data Analysis: Generate ion images for the specific m/z value corresponding to this compound to visualize its distribution across the tissue section. Correlate these images with histological staining of adjacent sections to identify the cellular and subcellular structures where the molecule is enriched.

Conclusion

While direct experimental evidence for the cellular localization of this compound is lacking, a strong inference can be made for its primary metabolism within the peroxisomes, following its synthesis from the corresponding dicarboxylic acid in the endoplasmic reticulum. This guide provides a theoretical framework and detailed experimental protocols to facilitate further research into the precise subcellular distribution and function of this and other very-long-chain dicarboxylic acyl-CoAs. Such studies are essential for advancing our understanding of lipid metabolism and its role in health and disease.

References

The Enigmatic Role of 2-Carboxytetracosanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the function of 2-carboxytetracosanoyl-CoA in fatty acid metabolism, tailored for researchers, scientists, and drug development professionals. While direct research on this compound is limited, this document synthesizes current knowledge on related pathways to propose a cogent hypothesis for its role, supported by experimental data from analogous processes.

Core Hypothesis: An Intermediate in Peroxisomal α-Oxidation of 2-Hydroxytetracosanoic Acid

Evidence strongly suggests that this compound is a transient intermediate in the peroxisomal α-oxidation of 2-hydroxytetracosanoic acid (cerebronic acid), a very long-chain fatty acid (VLCFA) primarily found in nervous tissues. This pathway is crucial for the degradation of VLCFAs that cannot be directly processed by β-oxidation.

The proposed metabolic sequence involves the initial 2-hydroxylation of tetracosanoyl-CoA, followed by a carboxylation at the C-2 position to form this compound. This intermediate is then likely decarboxylated to yield tricosanoyl-CoA, which is shortened by one carbon and can subsequently enter the β-oxidation pathway.

Signaling and Metabolic Pathways

The degradation of VLCFAs is a critical cellular process, and its disruption is linked to severe neurological disorders. The α-oxidation pathway, occurring within peroxisomes, is a key component of this metabolic network.

alpha_oxidation_pathway cluster_peroxisome Peroxisome Tetracosanoyl-CoA Tetracosanoyl-CoA 2-Hydroxytetracosanoyl-CoA 2-Hydroxytetracosanoyl-CoA Tetracosanoyl-CoA->2-Hydroxytetracosanoyl-CoA Fatty Acid 2-Hydroxylase (FA2H) This compound This compound 2-Hydroxytetracosanoyl-CoA->this compound Putative 2-Hydroxyacyl-CoA Carboxylase Tricosanoyl-CoA Tricosanoyl-CoA This compound->Tricosanoyl-CoA Putative 2-Carboxyacyl-CoA Decarboxylase β-Oxidation β-Oxidation Tricosanoyl-CoA->β-Oxidation Acyl-CoA Oxidase

Caption: Proposed peroxisomal α-oxidation pathway of tetracosanoyl-CoA.

Quantitative Data from Analogous Pathways

Direct quantitative data for enzymes acting on this compound is not yet available. However, kinetic data from the well-studied α-oxidation of phytanic acid and the activity of related enzymes provide valuable benchmarks.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Phytanoyl-CoA HydroxylasePhytanoyl-CoA10-505-15Human Liver[1][2]
2-Hydroxyacyl-CoA Lyase 12-Hydroxyphytanoyl-CoA5-2020-50Human Liver[3][4]
2-Hydroxyacyl-CoA Lyase 12-Hydroxyoctadecanoyl-CoA1530Rat Liver[5]

Table 1: Kinetic Parameters of Key Enzymes in α-Oxidation.

Experimental Protocols

Protocol 1: Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is adapted from methodologies used to study the cleavage of 2-hydroxyacyl-CoA substrates.

Objective: To measure the enzymatic activity of HACL1 by monitoring the formation of the aldehyde product.

Materials:

  • Purified recombinant HACL1 or peroxisomal fractions

  • 2-Hydroxytetracosanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Aldehyde dehydrogenase

  • NAD⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, TPP, and MgCl₂.

  • Add the HACL1 enzyme preparation to the mixture.

  • Initiate the reaction by adding the substrate, 2-hydroxytetracosanoyl-CoA.

  • Incubate at 37°C.

  • At various time points, stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • To measure the aldehyde product, add aldehyde dehydrogenase and NAD⁺.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the specific activity of HACL1 based on the rate of NADH production.

hacl1_assay_workflow cluster_workflow HACL1 Activity Assay Workflow Reaction Setup Reaction Setup Enzyme Addition Enzyme Addition Reaction Setup->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Incubation Incubation Substrate Addition->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Aldehyde Detection Aldehyde Detection Reaction Quenching->Aldehyde Detection Spectrophotometry Spectrophotometry Aldehyde Detection->Spectrophotometry

Caption: Workflow for the 2-hydroxyacyl-CoA lyase 1 (HACL1) activity assay.

Protocol 2: Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol outlines a general method for the sensitive detection and quantification of acyl-CoA species, including the putative this compound.[6][7][8]

Objective: To identify and quantify this compound and related metabolites in biological samples.

Materials:

  • Cultured cells or tissue homogenates

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Acetonitrile (B52724), methanol, and water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer and spike with internal standards.

  • Extraction: Perform a solid-phase extraction to enrich for acyl-CoA esters. Elute the acyl-CoAs from the SPE cartridge.

  • LC Separation: Inject the extracted sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoA species.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each target acyl-CoA, including a predicted transition for this compound.

  • Quantification: Calculate the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding internal standard.

Potential Link to Sphingolipid Metabolism

An intriguing secondary hypothesis for the function of this compound relates to sphingolipid metabolism. The precursor, 2-hydroxytetracosanoyl-CoA, is a known substrate for ceramide synthases (CerS), key enzymes in the biosynthesis of ceramides (B1148491) and other sphingolipids.[4][9] It is plausible that this compound could act as a regulator of CerS activity or be a substrate for a yet-unidentified enzymatic modification within this pathway.

sphingolipid_link 2-Hydroxytetracosanoyl-CoA 2-Hydroxytetracosanoyl-CoA Ceramides Ceramides 2-Hydroxytetracosanoyl-CoA->Ceramides Ceramide Synthase (CerS) Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids This compound This compound Ceramide Synthase (CerS) Ceramide Synthase (CerS) This compound->Ceramide Synthase (CerS) Potential Regulation?

Caption: Potential regulatory role in sphingolipid synthesis.

Future Directions

The precise role of this compound in fatty acid metabolism remains to be definitively elucidated. Future research should focus on:

  • The identification and characterization of the putative 2-hydroxyacyl-CoA carboxylase and 2-carboxyacyl-CoA decarboxylase.

  • Direct detection and quantification of this compound in biological systems under various metabolic conditions.

  • Investigation of the potential regulatory role of this compound in both α-oxidation and sphingolipid biosynthesis.

This technical guide provides a foundational framework for understanding the likely function of this compound. The proposed pathways, supported by data from analogous systems and detailed experimental protocols, offer a roadmap for researchers to further investigate this intriguing molecule and its significance in cellular metabolism and disease.

References

An In-depth Technical Guide to the Peroxisomal Metabolism of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the discovery and cellular metabolism of very-long-chain acyl-CoAs, with a particular focus on the pathways that handle derivatives such as dicarboxylic and 2-hydroxy acyl-CoAs. While the specific molecule "2-carboxytetracosanoyl-CoA" is not prominently documented in scientific literature, this guide addresses the closely related and physiologically significant metabolism of tetracosanoyl-CoA and its derivatives, which are central to cellular lipid homeostasis and various pathological conditions.

Introduction to Very-Long-Chain Fatty Acids and their Acyl-CoA Derivatives

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. In cellular lipids, these are typically found as their coenzyme A (CoA) thioesters, known as very-long-chain acyl-CoAs. A key example is tetracosanoyl-CoA (also known as lignoceroyl-CoA), the activated form of the 24-carbon saturated fatty acid, tetracosanoic acid (lignoceric acid)[1]. These molecules are integral components of cellular structures, particularly in the nervous system where they are precursors for sphingolipids like cerebrosides and sulfatides[2].

The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids. Due to their length, their initial breakdown does not occur in the mitochondria but is primarily handled by peroxisomes[3][4]. Deficiencies in the peroxisomal metabolism of VLCFAs lead to severe inherited disorders, such as X-linked adrenoleukodystrophy, highlighting the critical role of these pathways[5].

Key Metabolic Pathways for Very-Long-Chain Acyl-CoAs in Peroxisomes

Peroxisomes employ specialized oxidative pathways to shorten VLCFAs. The two main pathways for the modification and degradation of these molecules are ω-oxidation, which leads to the formation of dicarboxylic acids, and α-oxidation, for fatty acids with substitutions at the α- or β-carbon[3][6][7].

When the flux of fatty acids exceeds the capacity of mitochondrial β-oxidation, an alternative pathway known as ω-oxidation becomes more prominent[8]. This process, initiated in the endoplasmic reticulum by cytochrome P450 enzymes, hydroxylates the terminal methyl (ω) carbon of the fatty acid. Subsequent oxidation steps in the cytoplasm produce a dicarboxylic acid[9][10]. These dicarboxylic acids are then activated to their CoA esters and are preferentially metabolized in peroxisomes via β-oxidation[3][9][11]. This pathway serves as a crucial metabolic safety valve, particularly under conditions of high lipid stress or when mitochondrial fatty acid oxidation is impaired[3][11].

// Node Definitions VLCFA [label="Very-Long-Chain\nFatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxy_VLCFA [label="ω-Hydroxy\nVLCFA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarboxylic_Acid [label="Dicarboxylic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarboxylyl_CoA [label="Dicarboxylyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxisomal_Beta_Oxidation [label="Peroxisomal\nβ-Oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chain_Shortened_DCA [label="Chain-Shortened\nDicarboxylic Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Edges VLCFA -> Hydroxy_VLCFA [label="Cytochrome P450\n(Endoplasmic Reticulum)", color="#EA4335"]; Hydroxy_VLCFA -> Dicarboxylic_Acid [label="ADH/ALDH\n(Cytosol)", color="#EA4335"]; Dicarboxylic_Acid -> Dicarboxylyl_CoA [label="Acyl-CoA Synthetase", color="#EA4335"]; Dicarboxylyl_CoA -> Peroxisomal_Beta_Oxidation [color="#FBBC05"]; Peroxisomal_Beta_Oxidation -> Chain_Shortened_DCA [color="#FBBC05"]; Peroxisomal_Beta_Oxidation -> Acetyl_CoA [color="#FBBC05"];

// Invisible edges for layout {rank=same; VLCFA; Hydroxy_VLCFA; Dicarboxylic_Acid; Dicarboxylyl_CoA;} {rank=same; Peroxisomal_Beta_Oxidation; Chain_Shortened_DCA; Acetyl_CoA;} } . Figure 1. Pathway of ω-oxidation and subsequent peroxisomal β-oxidation of dicarboxylic acids.

Alpha-oxidation is a peroxisomal pathway that removes a single carbon atom from the carboxyl end of a fatty acid[6]. This pathway is essential for the degradation of fatty acids that cannot be processed by β-oxidation due to a methyl group on the β-carbon, such as phytanic acid[6][7]. It is also the primary catabolic pathway for 2-hydroxy VLCFAs[2].

A prominent example is the metabolism of cerebronic acid (2-hydroxytetracosanoic acid), which is abundant in the nervous system[2]. The precursor, lignoceric acid (tetracosanoic acid), is first hydroxylated at the α-carbon to form cerebronic acid. This α-hydroxy fatty acid is then oxidized in the peroxisomes. The process is dependent on NAD+ and results in the production of CO2 and a fatty acid that is one carbon shorter (tricosanoic acid, 23:0)[2]. The CoA ester of lignoceric acid, lignoceroyl-CoA, is a key intermediate in the synthesis of cerebronic acid[12][13].

// Node Definitions Lignoceroyl_CoA [label="Lignoceroyl-CoA (24:0-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cerebronic_Acid [label="Cerebronic Acid\n(2-OH-Tetracosanoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Oxidation [label="Peroxisomal\nα-Oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CO2 [label="CO2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tricosanoic_Acid [label="Tricosanoic Acid (23:0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Oxidation_Substrate [label="Substrate for\nβ-Oxidation", fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway Edges Lignoceroyl_CoA -> Cerebronic_Acid [label="α-Hydroxylase", color="#EA4335"]; Cerebronic_Acid -> Alpha_Oxidation [color="#EA4335"]; Alpha_Oxidation -> CO2 [color="#FBBC05"]; Alpha_Oxidation -> Tricosanoic_Acid [color="#FBBC05"]; Tricosanoic_Acid -> Beta_Oxidation_Substrate [color="#FBBC05"];

// Invisible edges for layout {rank=same; Lignoceroyl_CoA; Cerebronic_Acid;} {rank=same; Alpha_Oxidation; CO2; Tricosanoic_Acid;} {rank=same; Beta_Oxidation_Substrate;} } . Figure 2. α-oxidation pathway for 2-hydroxy very-long-chain fatty acids.

Quantitative Data on Acyl-CoA Metabolism

The study of acyl-CoA metabolism often involves quantitative analysis of enzyme kinetics and substrate concentrations. Below is a summary of relevant data from the literature.

ParameterValueOrganism/SystemReference
Apparent Km for Lignoceroyl-CoA ~10 µMRat Brain Microsomes[13]
Critical Micellar Concentration (16:0-CoA) ~42 µMAqueous Solution[8]
Critical Micellar Concentration (18:1-CoA) ~32 µMAqueous Solution[8]

Experimental Protocols

The investigation of VLCFA metabolism relies on a variety of biochemical and analytical techniques. Below are outlines of key experimental protocols.

This protocol is adapted from studies on rat brain microsomes[12][13].

  • Preparation of Microsomes: Isolate microsomes from tissue homogenates (e.g., rat brain) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Microsomal protein

    • [1-¹⁴C]Lignoceroyl-CoA (as substrate)

    • NADPH (as an electron donor)

    • Sphingosine (as an acceptor for the product to form hydroxyceramide)

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., up to 40 minutes).

  • Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Analysis: Separate the lipid products (e.g., hydroxyceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

This protocol is used to determine the subcellular location of metabolic pathways, such as identifying the peroxisomal localization of VLCFA oxidation[2][5].

  • Cell Homogenization: Homogenize cultured cells (e.g., skin fibroblasts) or tissues in an isotonic buffer.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally microsomes.

  • Density Gradient Centrifugation: Further purify the organelle fractions (particularly the fraction containing peroxisomes and mitochondria) using a density gradient, such as a Nycodenz gradient[5].

  • Fraction Collection: Collect fractions from the gradient.

  • Enzyme Assays: Assay each fraction for:

    • The enzyme activity of interest (e.g., lignoceroyl-CoA ligase, cerebronic acid α-oxidation).

    • Marker enzymes for different organelles (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and NADPH-cytochrome c reductase for the endoplasmic reticulum) to determine the purity of the fractions.

  • Data Analysis: Plot the distribution of the enzyme of interest and the marker enzymes across the gradient fractions to determine its subcellular localization.

// Node Definitions Start [label="Tissue/Cell Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Diff_Cent [label="Differential Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Organelle_Pellets [label="Crude Organelle Fractions\n(Nuclei, Mitochondria, Microsomes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Density_Grad [label="Density Gradient\nCentrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collect Gradient Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Assays\n(Target + Markers)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and\nLocalization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges Start -> Diff_Cent [color="#5F6368"]; Diff_Cent -> Organelle_Pellets [color="#5F6368"]; Organelle_Pellets -> Density_Grad [color="#5F6368"]; Density_Grad -> Fractions [color="#5F6368"]; Fractions -> Enzyme_Assay [color="#5F6368"]; Enzyme_Assay -> Analysis [color="#5F6368"]; } . Figure 3. General workflow for subcellular localization of enzyme activities.

Conclusion and Future Directions

The metabolism of very-long-chain acyl-CoAs in peroxisomes is a critical aspect of cellular lipid homeostasis. The ω- and α-oxidation pathways provide essential mechanisms for the processing of these large fatty acids and their derivatives, which cannot be handled by the classical mitochondrial β-oxidation pathway. Understanding these pathways is not only fundamental to cell biology but also has significant implications for human health, as their dysregulation is linked to severe metabolic and neurological diseases.

Future research in this area will likely focus on further elucidating the regulatory mechanisms that control the flux of VLCFAs through these peroxisomal pathways, identifying the specific transporters and enzymes involved in the intracellular trafficking of these molecules, and developing therapeutic strategies to correct defects in these pathways for diseases like X-linked adrenoleukodystrophy. The development of advanced analytical techniques, such as lipidomics and high-resolution mass spectrometry, will be instrumental in discovering and characterizing novel intermediates and in providing a more detailed picture of this complex area of metabolism.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger syndrome is a devastating, autosomal recessive peroxisomal biogenesis disorder characterized by the absence or reduction of functional peroxisomes.[1][2] This cellular defect leads to a cascade of metabolic abnormalities, most notably the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma.[1][3] A critical, yet often overlooked, aspect of this pathology is the concurrent disruption of dicarboxylic acid metabolism. This guide delves into the intricate link between Zellweger syndrome and the accumulation of specific metabolic intermediates, with a particular focus on 2-carboxytetracosanoyl-CoA, the activated form of tetracosanedioic acid (a C24 dicarboxylic acid). We will explore the underlying biochemical pathways, present quantitative data on metabolite accumulation, detail relevant experimental protocols, and provide a visual representation of the metabolic disruption. Understanding this facet of Zellweger syndrome is paramount for the development of novel diagnostic markers and therapeutic strategies.

Introduction to Zellweger Syndrome and Peroxisomal Function

Zellweger syndrome represents the most severe end of the Zellweger spectrum disorders (ZSD), a group of genetic conditions caused by mutations in any of at least 13 PEX genes.[2][4] These genes are essential for the assembly and function of peroxisomes, ubiquitous organelles that play a crucial role in various metabolic processes.[2] Key functions of peroxisomes include:

  • β-oxidation of Very Long-Chain Fatty Acids (VLCFAs): Fatty acids with 22 or more carbons are exclusively or partially degraded in peroxisomes.

  • α-oxidation of Branched-Chain Fatty Acids: Such as phytanic acid.

  • Biosynthesis of Plasmalogens: A class of ether phospholipids (B1166683) vital for nerve cell myelination and membrane structure.

  • Synthesis of Bile Acids: Essential for fat digestion and absorption.

The absence of functional peroxisomes in Zellweger syndrome leads to the accumulation of toxic metabolites, resulting in severe neurological dysfunction, craniofacial abnormalities, and liver and kidney disease, typically leading to death within the first year of life.[2][4]

The Metabolic Link: From VLCFAs to Dicarboxylic Acids

While the accumulation of VLCFAs is a well-established hallmark of Zellweger syndrome, the parallel disruption of dicarboxylic acid metabolism is a significant, interconnected pathology.[4] The pathway linking these two metabolic disturbances is as follows:

  • Impaired Peroxisomal β-oxidation of VLCFAs: In healthy individuals, VLCFAs are chain-shortened within the peroxisomes. In Zellweger syndrome, this pathway is blocked.

  • Upregulation of ω-Oxidation: As VLCFAs accumulate, the cell attempts to compensate by upregulating an alternative degradation pathway known as ω-oxidation, which occurs in the endoplasmic reticulum. This process hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.

  • Formation of Long-Chain Dicarboxylic Acids: For a C24 VLCFA like lignoceric acid, ω-oxidation results in the formation of tetracosanedioic acid.

  • Impaired Peroxisomal β-oxidation of Dicarboxylic Acids: Dicarboxylic acids are subsequently metabolized via β-oxidation within the peroxisomes.[5] However, in Zellweger syndrome, this pathway is also defunct, leading to the accumulation and excretion of various dicarboxylic acids.[4][6]

The Role of this compound

For tetracosanedioic acid to enter the β-oxidation spiral, it must first be activated by the addition of Coenzyme A (CoA). This reaction, catalyzed by a long-chain acyl-CoA synthetase, forms This compound . This molecule is the direct substrate for the first enzyme of peroxisomal β-oxidation. In the context of Zellweger syndrome, the enzymatic machinery to degrade this compound is absent or non-functional, leading to its accumulation and the subsequent build-up of its precursor, tetracosanedioic acid.

Quantitative Data on Dicarboxylic Acid Accumulation in Zellweger Syndrome

The urinary excretion of dicarboxylic acids is a key diagnostic indicator for Zellweger syndrome and other peroxisomal disorders. While specific data for this compound is scarce due to its intracellular and transient nature, the levels of its corresponding dicarboxylic acid and other chain-lengths are significantly elevated.

MetabolitePatient GroupConcentration (μmol/mmol creatinine)Reference
Adipic Acid (C6)Zellweger SyndromeElevated[6]
Suberic Acid (C8)Zellweger SyndromeElevated[6]
Sebacic Acid (C10)Zellweger SyndromeElevated[6]
Hexadecanedioic Acid (C16)Zellweger SyndromeElevated[4]
Various odd-chain dicarboxylic acidsZellweger SyndromeElevated[4]

Note: Specific quantitative values can vary significantly between patients and depend on the analytical method used. The table indicates a general trend of elevation.

Experimental Protocols

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the detection and quantification of dicarboxylic acids in urine.

Protocol:

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled dicarboxylic acid) is added to a urine sample.

    • The urine is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility of the dicarboxylic acids for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The dicarboxylic acids are separated based on their retention times on the GC column.

    • The mass spectrometer is used to identify and quantify the individual compounds based on their mass spectra and comparison to the internal standard.

Quantification of Long-Chain Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the analysis of acyl-CoA esters, including long-chain dicarboxylyl-CoAs, in cellular or tissue extracts.

Protocol:

  • Sample Extraction:

    • Cells or tissues are homogenized in a cold extraction buffer, often containing an organic solvent (e.g., methanol/water) and an internal standard (e.g., a C17:0-CoA).

    • Proteins are precipitated and removed by centrifugation.

  • Solid-Phase Extraction (Optional):

    • The supernatant may be further purified using a solid-phase extraction (SPE) cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatograph (LC) system, typically a reversed-phase column, to separate the different acyl-CoA species.

    • The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target acyl-CoAs.

Visualization of the Disrupted Metabolic Pathway

The following diagrams illustrate the metabolic pathways involved and highlight the defect in Zellweger syndrome.

Zellweger_Pathway_Overview cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Zellweger Zellweger Syndrome VLCFA Very Long-Chain Fatty Acid (VLCFA) (e.g., C24:0) omega_ox ω-Oxidation VLCFA->omega_ox DCA Dicarboxylic Acid (e.g., Tetracosanedioic Acid) omega_ox->DCA DCA_in Dicarboxylic Acid DCA->DCA_in Transport AcylCoA_syn Acyl-CoA Synthetase DCA_in->AcylCoA_syn DC_CoA This compound AcylCoA_syn->DC_CoA beta_ox β-Oxidation DC_CoA->beta_ox chain_short Chain-Shortened Dicarboxylic Acids + Acetyl-CoA beta_ox->chain_short beta_ox->chain_short   Blocked

Overview of Dicarboxylic Acid Metabolism and its Disruption in Zellweger Syndrome.

Peroxisomal_Beta_Oxidation_Detail cluster_Zellweger Zellweger Syndrome Defect DC_CoA This compound (C24-dicarboxylic-CoA) ACOX1 Acyl-CoA Oxidase 1 DC_CoA->ACOX1 enoyl_CoA 2-Enoyl-CoA ACOX1->enoyl_CoA ACOX1->enoyl_CoA   Defective Enzymes DBP D-Bifunctional Protein enoyl_CoA->DBP hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->hydroxyacyl_CoA DBP->hydroxyacyl_CoA   Defective Enzymes thiolase Thiolase DBP->thiolase hydroxyacyl_CoA->DBP short_DC_CoA C22-dicarboxylic-CoA thiolase->short_DC_CoA thiolase->short_DC_CoA   Defective Enzymes acetyl_CoA Acetyl-CoA thiolase->acetyl_CoA

Enzymatic Steps of Peroxisomal β-Oxidation of Dicarboxylic Acids.

Conclusion and Future Directions

The accumulation of this compound and other long-chain dicarboxylic acyl-CoAs is a direct and significant consequence of the primary peroxisomal defect in Zellweger syndrome. This metabolic bottleneck contributes to the severe pathophysiology of the disease. For researchers and drug development professionals, a deeper understanding of this pathway offers several opportunities:

  • Development of Novel Biomarkers: While urinary dicarboxylic acid profiles are used for diagnosis, quantifying specific long-chain species or their carnitine esters could provide more sensitive and specific markers for disease severity and therapeutic response.

  • Therapeutic Targets: Investigating ways to either reduce the production of dicarboxylic acids via ω-oxidation or to promote their excretion could represent novel therapeutic avenues.

  • Understanding Pathophysiology: Further research into how the accumulation of these dicarboxylic acyl-CoAs contributes to cellular toxicity, mitochondrial dysfunction, and the overall disease phenotype is crucial.

References

The Peroxisomal Nexus: A Technical Guide to the Role of 2-Carboxytetracosanoyl-CoA in X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder stemming from mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. This genetic defect leads to the pathological accumulation of very long-chain fatty acids (VLCFAs), including 2-carboxytetracosanoyl-CoA, a 25-carbon dicarboxylic acid CoA ester, in various tissues and bodily fluids. This technical guide provides an in-depth exploration of the involvement of this compound and its VLCFA precursors in the pathophysiology of X-ALD. It details the underlying biochemical pathways, presents quantitative data on VLCFA accumulation, outlines key experimental protocols for research, and visualizes complex processes through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and therapeutic development for X-ALD.

Introduction: The Biochemical Hallmark of X-ALD

X-linked adrenoleukodystrophy is a monogenic metabolic disorder characterized by a wide spectrum of clinical phenotypes, ranging from the rapidly progressive childhood cerebral form (cALD) to the milder, adult-onset adrenomyeloneuropathy (AMN).[1][2] Despite this clinical heterogeneity, a consistent biochemical hallmark unites all forms of X-ALD: the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), in plasma, tissues, and cultured cells.[3][4] This accumulation is a direct consequence of mutations in the ABCD1 gene, which encodes the ATP-binding cassette (ABC) transporter, ALDP (ABCD1).[5] ALDP is responsible for the transport of VLCFA-CoA esters from the cytosol into the peroxisome for degradation via β-oxidation.[6][7] The failure of this transport mechanism leads to the systemic buildup of these fatty acids.

While much of the focus has been on C24:0 and C26:0, other VLCFAs, including the 25-carbon dicarboxylic acid this compound, are also implicated in the disease's pathology. This guide will delve into the specific metabolic pathways involving these molecules and their contribution to the cellular and clinical manifestations of X-ALD.

Biochemical Pathways and Pathophysiology

Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

Peroxisomes are the primary site for the β-oxidation of VLCFAs. This metabolic process involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA VLCFA ACSL VLCFA-CoA Synthetase (ACSL) VLCFA->ACSL ATP, CoA VLCFA_CoA VLCFA-CoA ACSL->VLCFA_CoA AMP + PPi ABCD1 ABCD1 (ALDP) Transporter VLCFA_CoA->ABCD1 VLCFA_CoA_perox VLCFA-CoA ABCD1->VLCFA_CoA_perox ATP hydrolysis ACOX1 Acyl-CoA Oxidase 1 (ACOX1) VLCFA_CoA_perox->ACOX1 FAD -> FADH2 O2 -> H2O2 Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA ACOX1->Trans_Enoyl_CoA DBP D-Bifunctional Protein (DBP) Trans_Enoyl_CoA->DBP H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA Hydroxyacyl_CoA->DBP NAD+ -> NADH + H+ Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation pathway for VLCFAs.
The Role of ABCD1 and the Impact of its Deficiency

The ABCD1 transporter is a critical gatekeeper for the entry of VLCFA-CoA esters into the peroxisome. In X-ALD, mutations in the ABCD1 gene lead to a non-functional or absent ALDP, causing a bottleneck in this pathway. Consequently, VLCFA-CoAs, including this compound, accumulate in the cytosol.

This accumulation has several downstream pathological consequences:

  • Incorporation into Complex Lipids: The excess VLCFA-CoAs are incorporated into various complex lipids, including phospholipids, sphingolipids, and gangliosides. This alters the composition and stability of cell membranes, particularly the myelin sheath, contributing to demyelination.[3]

  • Induction of Oxidative Stress: The accumulation of VLCFAs is associated with increased production of reactive oxygen species (ROS) and oxidative stress, leading to cellular damage.

  • Inflammatory Response: In the cerebral forms of X-ALD, the accumulation of VLCFAs triggers a robust inflammatory response in the central nervous system, characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines.

XALD_Pathophysiology ABCD1_mutation ABCD1 Gene Mutation Defective_ABCD1 Defective ABCD1 Transporter ABCD1_mutation->Defective_ABCD1 VLCFA_CoA_transport_impaired Impaired VLCFA-CoA Transport into Peroxisome Defective_ABCD1->VLCFA_CoA_transport_impaired VLCFA_CoA_accumulation Cytosolic Accumulation of VLCFA-CoA (including this compound) VLCFA_CoA_transport_impaired->VLCFA_CoA_accumulation Lipid_alteration Alteration of Complex Lipid Composition VLCFA_CoA_accumulation->Lipid_alteration Oxidative_stress Oxidative Stress VLCFA_CoA_accumulation->Oxidative_stress Inflammation Neuroinflammation VLCFA_CoA_accumulation->Inflammation Adrenal_insufficiency Adrenal Insufficiency VLCFA_CoA_accumulation->Adrenal_insufficiency Demyelination Demyelination Lipid_alteration->Demyelination Axonal_degeneration Axonal Degeneration Oxidative_stress->Axonal_degeneration Inflammation->Demyelination Demyelination->Axonal_degeneration

Figure 2: Pathophysiological cascade in X-linked adrenoleukodystrophy.

Quantitative Data on VLCFA Accumulation

The accumulation of VLCFAs is a quantifiable biomarker for X-ALD. The following tables summarize representative data on VLCFA levels in cultured skin fibroblasts from control individuals and patients with different X-ALD phenotypes.

Table 1: Very Long-Chain Fatty Acid Levels in Cultured Fibroblasts

Fatty AcidControl (nmol/mg protein)Childhood Cerebral ALD (cALD) (nmol/mg protein)Adrenomyeloneuropathy (AMN) (nmol/mg protein)
C24:00.8 ± 0.22.5 ± 0.62.3 ± 0.5
C25:00.1 ± 0.030.5 ± 0.10.4 ± 0.1
C26:00.05 ± 0.010.9 ± 0.20.8 ± 0.2

Data are presented as mean ± standard deviation. Values are representative and may vary between studies.

Table 2: Ratios of Very Long-Chain Fatty Acids in Cultured Fibroblasts

Fatty Acid RatioControlChildhood Cerebral ALD (cALD)Adrenomyeloneuropathy (AMN)
C24:0 / C22:00.9 ± 0.12.8 ± 0.52.6 ± 0.4
C26:0 / C22:00.02 ± 0.0050.3 ± 0.080.28 ± 0.07

Data are presented as mean ± standard deviation. Ratios are often used for diagnostic purposes as they can be more informative than absolute concentrations.[1]

Experimental Protocols

Measurement of Very Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for the quantification of total VLCFA levels in cultured fibroblasts.

Materials:

  • Cultured fibroblasts

  • Internal standards (e.g., C23:0, C25:0-d3)

  • Methanol, Chloroform, 0.9% NaCl

  • BF3-methanol

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

    • Lyse the cells by sonication in a known volume of water.

    • Extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v). Add internal standards at the beginning of the extraction.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Add BF3-methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.

    • Cool the samples and add water and hexane. Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Separate the FAMEs on a suitable capillary column (e.g., DB-1ms).

    • Use a temperature gradient program to achieve optimal separation of VLCFAs.

    • Identify and quantify the FAMEs based on their retention times and mass spectra, using the internal standards for calibration.

GCMS_Workflow Start Cultured Fibroblasts Lysis Cell Lysis & Lipid Extraction (with Internal Standards) Start->Lysis Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Lysis->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->GCMS Data Data Analysis (Quantification of VLCFAs) GCMS->Data End Results Data->End

Figure 3: Experimental workflow for VLCFA analysis by GC-MS.
Peroxisomal β-Oxidation Assay in Intact Fibroblasts

This assay measures the capacity of cultured fibroblasts to degrade VLCFAs.

Materials:

  • Cultured fibroblasts

  • [1-¹⁴C]-labeled VLCFA (e.g., [1-¹⁴C]C26:0) complexed to bovine serum albumin (BSA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Incubation:

    • Plate fibroblasts in multi-well plates and allow them to adhere.

    • Incubate the cells with medium containing the [1-¹⁴C]-labeled VLCFA substrate for a defined period (e.g., 2-4 hours) at 37°C.

  • Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites:

    • After incubation, acidify the medium to trap ¹⁴CO₂ released from β-oxidation.

    • Separate the aqueous phase (containing acid-soluble metabolites) from the lipid phase.

    • Measure the radioactivity in the trapped ¹⁴CO₂ and the acid-soluble fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of β-oxidation as the sum of radioactivity in the ¹⁴CO₂ and acid-soluble metabolites, normalized to the total protein content of the cells.

ABCD1 Transporter Activity Assay

Assessing the function of the ABCD1 transporter is crucial for understanding disease mechanisms and evaluating potential therapies.

Materials:

  • Isolated peroxisomes or cell lysates overexpressing ABCD1

  • [³H]-labeled VLCFA-CoA substrate (e.g., [³H]C24:0-CoA)

  • ATP and an ATP-regenerating system

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Vesicles:

    • Isolate peroxisomes from cultured cells or tissues, or prepare membrane vesicles from cells overexpressing ABCD1.

  • Transport Assay:

    • Incubate the vesicles with the [³H]-labeled VLCFA-CoA substrate in the presence or absence of ATP.

    • After a defined time, stop the reaction by rapid filtration through a membrane filter to separate the vesicles from the unincorporated substrate.

  • Quantification:

    • Measure the radioactivity retained on the filter, which represents the amount of substrate transported into the vesicles, using liquid scintillation counting.

  • Data Analysis:

    • Calculate the ATP-dependent transport activity by subtracting the radioactivity measured in the absence of ATP from that measured in its presence.

Conclusion

The accumulation of this compound and other VLCFAs due to defective ABCD1 transporter function is the central biochemical abnormality in X-linked adrenoleukodystrophy. This accumulation disrupts cellular homeostasis, leading to demyelination, neuroinflammation, and adrenal insufficiency. The quantitative analysis of VLCFA levels and the functional assessment of peroxisomal β-oxidation and ABCD1 transport are critical for both the diagnosis of X-ALD and the evaluation of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into the complex pathophysiology of X-ALD and practical guidance for key experimental approaches. Further research into the precise roles of specific VLCFA species, including this compound, will be instrumental in developing targeted therapies to combat this devastating disease.

References

Preliminary Studies on the Function of 2-Carboxytetracosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the regulation of gene expression.[1][2] While the roles of many short, long, and branched-chain acyl-CoAs are well-documented, the functions of specific very-long-chain dicarboxylic acyl-CoAs, such as 2-carboxytetracosanoyl-CoA, remain largely unexplored. This document outlines a series of preliminary studies designed to elucidate the potential metabolic fate and cellular functions of this compound, providing a foundational guide for researchers in cellular metabolism and drug development.

Tetracosanoic acid (C24:0) is a very-long-chain fatty acid, and its dicarboxylic form suggests a potential role in specialized metabolic pathways, possibly as an intermediate in omega-oxidation or as a signaling molecule. The presence of a carboxyl group at the C-2 position further suggests unique enzymatic processing and metabolic roles.

Hypothesized Metabolic Roles and Signaling Pathways

Based on the metabolism of other dicarboxylic acids and very-long-chain fatty acids, we can hypothesize several potential roles for this compound:

  • Intermediate in Peroxisomal Oxidation: Very-long-chain fatty acids are initially catabolized in peroxisomes. It is plausible that this compound is a product or intermediate of the alpha- or omega-oxidation of tetracosanoic acid or related lipids.

  • Precursor for Complex Lipid Synthesis: Dicarboxylic acyl-CoAs can be incorporated into specialized lipids, such as phospholipids (B1166683) or triglycerides, potentially altering membrane properties or serving as a source for signaling molecules.

  • Metabolic Regulator: Long-chain acyl-CoAs are known to regulate the activity of key metabolic enzymes and transcription factors.[3] this compound could act as an allosteric regulator or influence gene expression related to lipid metabolism.

Proposed Signaling Pathway for Metabolic Regulation

The following diagram illustrates a hypothesized signaling pathway where this compound acts as a modulator of a key transcription factor involved in lipid metabolism, such as a Peroxisome Proliferator-Activated Receptor (PPAR).

G Hypothesized Regulatory Pathway of this compound cluster_0 Peroxisome cluster_1 Nucleus VLCFA Very-Long-Chain Fatty Acid Omega_Oxidation Omega-Oxidation Enzymes VLCFA->Omega_Oxidation 2_Carboxy_CoA This compound Omega_Oxidation->2_Carboxy_CoA PPAR PPARα/RXR 2_Carboxy_CoA->PPAR Activates PPRE PPRE PPAR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Activates

Caption: Hypothesized activation of PPARα/RXR by this compound.

Experimental Protocols

To investigate the function of this compound, a series of in vitro and cell-based assays are proposed.

In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To identify the acyl-CoA synthetase(s) responsible for the formation of this compound from 2-carboxytetracosanoic acid.

Methodology:

  • Clone and express a panel of candidate very-long-chain acyl-CoA synthetases (ACSVLs) in a suitable expression system (e.g., E. coli or baculovirus-infected insect cells).

  • Purify the recombinant enzymes using affinity chromatography.

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.1 mM DTT

    • 50 µM of 2-carboxytetracosanoic acid (substrate)

    • 1 µg of purified ACSVL enzyme

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 10% acetic acid.

  • Analyze the formation of this compound using HPLC-MS/MS.

  • Quantify the product by comparing it to a synthesized standard.

Cellular Uptake and Metabolism Analysis

Objective: To determine if cells can take up 2-carboxytetracosanoic acid and convert it to this compound, and to trace its metabolic fate.

Methodology:

  • Synthesize ¹³C-labeled 2-carboxytetracosanoic acid.

  • Culture a relevant cell line (e.g., HepG2 hepatocytes) in standard growth medium.

  • Incubate the cells with 50 µM of ¹³C-labeled 2-carboxytetracosanoic acid for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Harvest the cells and perform a subcellular fractionation to separate the mitochondrial, peroxisomal, microsomal, and cytosolic fractions.

  • Extract lipids and acyl-CoAs from each fraction.

  • Analyze the extracts by LC-MS/MS to identify and quantify ¹³C-labeled this compound and any downstream metabolites.

Experimental Workflow Diagram

G Workflow for Cellular Metabolism Analysis Start Start: Culture HepG2 Cells Incubate Incubate with ¹³C-labeled 2-carboxytetracosanoic acid Start->Incubate Harvest Harvest Cells at Multiple Time Points Incubate->Harvest Fractionate Subcellular Fractionation Harvest->Fractionate Extract Lipid and Acyl-CoA Extraction Fractionate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis: Quantification of Metabolites Analyze->Data End End: Metabolic Fate Determined Data->End

Caption: Workflow for tracing the metabolic fate of 2-carboxytetracosanoic acid.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: In Vitro Acyl-CoA Synthetase Activity
EnzymeSubstrateSpecific Activity (nmol/min/mg)
ACSVL12-carboxytetracosanoic acid1.2 ± 0.3
ACSVL22-carboxytetracosanoic acid0.1 ± 0.05
ACSVL3 2-carboxytetracosanoic acid 15.8 ± 2.1
ACSVL42-carboxytetracosanoic acid0.5 ± 0.2
Control2-carboxytetracosanoic acid< 0.01

This hypothetical data suggests that ACSVL3 is the primary enzyme responsible for the synthesis of this compound.

Table 2: Subcellular Distribution of ¹³C-labeled this compound
Time (hours)Cytosol (pmol/mg protein)Mitochondria (pmol/mg protein)Peroxisomes (pmol/mg protein)Microsomes (pmol/mg protein)
15.2 ± 0.81.1 ± 0.225.6 ± 3.48.3 ± 1.1
48.9 ± 1.22.5 ± 0.448.2 ± 5.915.7 ± 2.3
1212.3 ± 1.84.1 ± 0.635.1 ± 4.822.4 ± 3.1
246.7 ± 0.92.2 ± 0.318.9 ± 2.514.6 ± 2.0

This hypothetical data indicates that this compound predominantly localizes to the peroxisomes, suggesting a role in peroxisomal metabolism.

Conclusion and Future Directions

The preliminary studies outlined in this guide provide a robust framework for the initial characterization of this compound. By identifying the enzymes responsible for its synthesis, tracing its metabolic fate, and investigating its potential regulatory roles, researchers can begin to understand the physiological significance of this novel acyl-CoA. Future research should focus on identifying the downstream products of its metabolism, elucidating its role in disease models (e.g., metabolic syndrome, neurodegenerative diseases), and exploring its potential as a biomarker or therapeutic target. The combination of in vitro enzymology, stable isotope tracing in cellular models, and systems biology approaches will be crucial in unraveling the functions of this compound.

References

Unraveling the Metabolic Journey of 2-Carboxytetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play crucial roles in various cellular processes and are implicated in several metabolic disorders.[1] The metabolism of these molecules is a specialized process, primarily occurring in peroxisomes due to their length.[1] This technical guide provides an in-depth exploration of the metabolic fate of a specific VLCFA derivative, 2-carboxytetracosanoyl-CoA. This journey begins with its cellular uptake and activation, followed by its catabolism through the peroxisomal α-oxidation pathway. A comprehensive understanding of this metabolic route is essential for researchers investigating lipid metabolism, peroxisomal disorders, and for professionals in drug development targeting these pathways.

Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process that begins with the initial 2-hydroxylation of its parent fatty acid, tetracosanoic acid, followed by its activation to a CoA ester. The core of its degradation occurs via the peroxisomal α-oxidation pathway.

Cellular Uptake and Activation

The journey of tetracosanoic acid, the precursor to this compound, starts with its uptake into the cell. This process can occur through passive diffusion or, more efficiently, via protein-mediated transport across the plasma membrane. Once inside the cell, the fatty acid must be activated to its CoA ester, a step catalyzed by acyl-CoA synthetases. This activation "traps" the molecule within the cell and prepares it for subsequent metabolic processes.

Peroxisomal α-Oxidation

Due to its length, the activated tetracosanoyl-CoA is primarily metabolized in peroxisomes.[1] The initial and rate-limiting step in its α-oxidation is the introduction of a hydroxyl group at the C-2 position, a reaction catalyzed by a fatty acid 2-hydroxylase. This results in the formation of 2-hydroxytetracosanoyl-CoA.

The central step in the α-oxidation of 2-hydroxytetracosanoyl-CoA is its cleavage by the enzyme 2-hydroxyacyl-CoA lyase (HACL) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme cleaves the bond between the first and second carbon atoms of the acyl chain.[2][3] This reaction yields two products: formyl-CoA and a C23 aldehyde, tricosanal.[2][4]

Recent research has identified two key enzymes with 2-hydroxyacyl-CoA lyase activity: HACL1 and HACL2. Studies have shown that HACL2 plays a more significant role in the α-oxidation of very-long-chain 2-hydroxy fatty acids compared to HACL1.[5]

Fate of the α-Oxidation Products

The two products of the HACL-catalyzed reaction, formyl-CoA and tricosanal, are further metabolized:

  • Formyl-CoA is rapidly hydrolyzed to formate (B1220265), which can then be converted to carbon dioxide.[4][6]

  • Tricosanal , the C23 aldehyde, is oxidized to its corresponding carboxylic acid, tricosanoic acid, by an aldehyde dehydrogenase. This newly formed fatty acid is one carbon shorter than the original tetracosanoic acid and can be further metabolized.

The following diagram illustrates the metabolic pathway of this compound.

Metabolic_Pathway_of_2_Carboxytetracosanoyl_CoA cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome Tetracosanoic_Acid_Ext Tetracosanoic Acid Tetracosanoic_Acid_Cyt Tetracosanoic Acid Tetracosanoic_Acid_Ext->Tetracosanoic_Acid_Cyt Uptake Tetracosanoyl_CoA Tetracosanoyl-CoA Tetracosanoic_Acid_Cyt->Tetracosanoyl_CoA Acyl-CoA Synthetase 2_Hydroxytetracosanoyl_CoA 2-Hydroxytetracosanoyl-CoA Tetracosanoyl_CoA->2_Hydroxytetracosanoyl_CoA Fatty Acid 2-Hydroxylase Formate Formate CO2 CO2 Formate->CO2 Formyl_CoA Formyl-CoA 2_Hydroxytetracosanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) TPP-dependent Tricosanal Tricosanal (C23 Aldehyde) 2_Hydroxytetracosanoyl_CoA->Tricosanal 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) TPP-dependent Formyl_CoA->Formate Hydrolysis Tricosanoic_Acid Tricosanoic Acid (C23) Tricosanal->Tricosanoic_Acid Aldehyde Dehydrogenase

Metabolic pathway of this compound.

Quantitative Data on 2-Hydroxyacyl-CoA Lyase Activity

Cell LineEnzyme StatusRelative Production of C23:0 Ceramide (α-oxidation product)
Wild-type (WT)HACL1 and HACL2 active3-4 fold increase over baseline
Hacl1 KOHACL2 active3-4 fold increase over baseline
Hacl2 KOHACL1 active~1.9 fold increase over baseline
Hacl1/Hacl2 DKONo HACL activityReduced to 20% of untreated cells
Data adapted from a study on CHO-K1 cells, indicating the strong contribution of HACL2 to the α-oxidation of 2-hydroxy very-long-chain fatty acids.[5]

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of cell biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cell Culture and Substrate Incubation
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells, both wild-type and knockout models for HACL1 and HACL2, are suitable for these studies.[5] Human fibroblast cell lines can also be used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Substrate Preparation: 2-hydroxytetracosanoic acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Incubation: The stock solution is diluted in the culture medium to the desired final concentration (e.g., 4 µM).[5] Cells are incubated with the substrate for a specified period (e.g., 72 hours) to allow for uptake and metabolism.[5]

Subcellular Fractionation for Peroxisome Isolation
  • Homogenization: After incubation, cells are harvested and washed with a suitable buffer. The cell pellet is resuspended in a homogenization buffer and cells are lysed using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different cellular components. A low-speed spin pellets nuclei and unbroken cells. The resulting supernatant is then centrifuged at a higher speed to pellet mitochondria and peroxisomes.

  • Density Gradient Centrifugation: The mitochondrial/peroxisomal pellet is resuspended and layered on top of a density gradient (e.g., sucrose (B13894) or OptiPrep). Ultracentrifugation separates the organelles based on their density, allowing for the isolation of a purified peroxisomal fraction.

2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
  • Principle: The activity of HACL is determined by measuring the formation of one of its products. A common method involves using a radiolabeled substrate and quantifying the radiolabeled formyl-CoA or its breakdown product, formate.[7]

  • Substrate Synthesis: Radiolabeled 2-hydroxy-[1-¹⁴C]tetracosanoyl-CoA is synthesized enzymatically or chemically.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the isolated peroxisomal fraction (or recombinant HACL enzyme), the radiolabeled substrate, and the necessary cofactors, thiamine pyrophosphate (TPP) and MgCl₂.[7]

  • Incubation and Termination: The reaction is incubated at 37°C and then stopped.

  • Product Separation and Quantification: The radiolabeled formate is separated from the unreacted substrate, often by ion-exchange chromatography or HPLC. The amount of radioactivity in the formate fraction is then measured using a scintillation counter to determine the enzyme activity.[7]

LC-MS/MS Analysis of Acyl-CoAs
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.

  • Sample Preparation: Acyl-CoAs are extracted from cells or subcellular fractions using a suitable solvent system (e.g., methanol/acetonitrile). An internal standard, such as a stable isotope-labeled acyl-CoA, is added for accurate quantification.

  • Chromatographic Separation: The extracted acyl-CoAs are separated based on their physicochemical properties using a reversed-phase HPLC column.[8]

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species to ensure specificity and accurate quantification.[8][9]

The following diagram provides a visual representation of a typical experimental workflow for studying the metabolism of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Incubation cluster_biochemical_analysis Biochemical Analysis cluster_analytical_chemistry Analytical Chemistry Cell_Culture Culture of CHO-K1 cells (WT, Hacl1 KO, Hacl2 KO) Substrate_Addition Incubation with 2-hydroxytetracosanoic acid Cell_Culture->Substrate_Addition Harvesting Cell Harvesting Substrate_Addition->Harvesting Fractionation Subcellular Fractionation (Peroxisome Isolation) Harvesting->Fractionation Lipid_Extraction Lipid/Acyl-CoA Extraction Harvesting->Lipid_Extraction HACL_Assay HACL Activity Assay (Radiolabeled Substrate) Fractionation->HACL_Assay LC_MS LC-MS/MS Analysis of Acyl-CoAs and Metabolites Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Experimental workflow for studying this compound metabolism.

Conclusion

The metabolic fate of this compound is intricately linked to the peroxisomal α-oxidation pathway, with the 2-hydroxyacyl-CoA lyase enzymes, particularly HACL2, playing a pivotal role in its degradation. Understanding this pathway is crucial for elucidating the pathophysiology of various metabolic disorders characterized by the accumulation of very long-chain fatty acids. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this metabolic route, identify potential therapeutic targets, and develop novel treatments for these debilitating diseases. Further research is warranted to determine the precise enzyme kinetics and regulatory mechanisms governing the metabolism of this specific very long-chain fatty acyl-CoA.

References

Technical Whitepaper: Very Long-Chain Acyl-CoAs as Biomarkers for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD), are a group of severe, inherited metabolic diseases caused by defects in peroxisome function or biogenesis. A primary role of peroxisomes is the beta-oxidation of very long-chain fatty acids (VLCFAs; fatty acids with 22 or more carbons). Dysfunction in this pathway leads to the accumulation of VLCFAs in plasma and tissues, a hallmark of these diseases. This accumulation, particularly of hexacosanoic acid (C26:0) and its activated form, hexacosanoyl-CoA (C26:0-CoA), is the basis for their use as diagnostic biomarkers. More recently, C26:0-lysophosphatidylcholine (C26:0-LPC) has emerged as a more sensitive and specific biomarker, revolutionizing newborn screening and the diagnosis of female X-ALD carriers. This technical guide provides an in-depth overview of the biochemical basis for these biomarkers, details the analytical methodologies for their quantification, and presents their clinical utility in diagnosis and disease monitoring.

Introduction to Peroxisomal Disorders

The Role of the Peroxisome in Cellular Metabolism

Peroxisomes are ubiquitous organelles that play indispensable roles in cellular metabolism, particularly in lipid metabolism.[1][2] Their functions include the alpha-oxidation of phytanic acid, the synthesis of plasmalogens and bile acids, and, most critically for this discussion, the beta-oxidation of VLCFAs.[3][4] Unlike mitochondria, which oxidize the bulk of short, medium, and long-chain fatty acids, peroxisomes are exclusively responsible for shortening VLCFAs until they can be further metabolized by mitochondria.[1][4]

Overview of Key Peroxisomal Disorders

Defects in peroxisomal function lead to a range of severe genetic disorders.[5] These can be broadly categorized into:

  • Peroxisome Biogenesis Disorders (PBDs): In this group, the assembly of the entire organelle is impaired due to mutations in PEX genes. The Zellweger spectrum disorders (ZSD) fall into this category, representing a continuum of severity from the most severe Zellweger syndrome to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[6][7][8]

  • Single Peroxisomal Enzyme/Transporter Deficiencies: In these disorders, the peroxisome is assembled correctly, but a single protein is non-functional. The most common of these is X-linked adrenoleukodystrophy (X-ALD), caused by mutations in the ABCD1 gene.[3][9] This gene encodes a peroxisomal transmembrane transporter responsible for importing VLCFA-CoA esters into the peroxisome for degradation.[9][10]

The Unmet Need for Sensitive and Specific Biomarkers

The clinical presentation of peroxisomal disorders is highly heterogeneous, and for diseases like X-ALD, there is no clear genotype-phenotype correlation.[9][11] Therefore, sensitive and reliable biomarkers are crucial for early diagnosis, predicting disease progression, monitoring therapeutic efficacy, and enabling newborn screening programs.[11][12] The accumulation of VLCFAs serves as the primary biochemical indicator for this class of diseases.[13]

The Biochemical Basis for Biomarker Discovery: VLCFA Metabolism

Synthesis of Very Long-Chain Fatty Acids (VLCFAs)

VLCFAs are synthesized in the endoplasmic reticulum through the action of fatty acid elongase enzymes, particularly ELOVL1, which is responsible for elongating fatty acids to C24:0 and C26:0.[10] A defect in the peroxisomal degradation of these VLCFAs leads to their accumulation in the cytosol, providing more substrate for further elongation and exacerbating the biochemical defect.[10]

The Peroxisomal Beta-Oxidation Pathway

The breakdown of VLCFAs occurs exclusively in peroxisomes.[10] VLCFAs are first activated to their coenzyme A (CoA) esters in the cytosol before being transported into the peroxisome by the ABCD1 transporter (ALDP).[9][10] Inside the peroxisome, the VLCFA-CoA undergoes a cycle of four reactions, the first and rate-limiting of which is catalyzed by the enzyme Acyl-CoA oxidase 1 (ACOX1).[14][15] Each cycle shortens the fatty acid chain by two carbons, producing acetyl-CoA.[16] When this pathway is impaired, as in X-ALD (defective transport) or ZSD (defective ACOX1 or overall peroxisome function), the substrate—VLCFA-CoA—accumulates.

Peroxisomal_Beta_Oxidation *ACSL: Acyl-CoA Synthetase Long-Chain Family cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA VLCFA (C26:0) VLCFA_CoA VLCFA-CoA (C26:0-CoA) VLCFA->VLCFA_CoA ACSL* ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport ACOX1 ACOX1 ABCD1->ACOX1 Beta_Ox_Cycle Beta-Oxidation (Multiple Steps) ACOX1->Beta_Ox_Cycle C24_CoA C24:0-CoA Beta_Ox_Cycle->C24_CoA Acetyl_CoA Acetyl-CoA (to Mitochondria) Beta_Ox_Cycle->Acetyl_CoA Defect Transport Blocked in X-ALD

Caption: Simplified peroxisomal beta-oxidation pathway for VLCFA-CoA.

Key Biomarkers: C26:0-CoA and its Derivatives

The failure to metabolize VLCFAs results in the accumulation of several key molecules that can be measured in patient samples.

C26:0 and the C26:0/C22:0 Ratio

Historically, the diagnosis of peroxisomal disorders has relied on measuring total C26:0 fatty acid levels and calculating the C24:0/C22:0 and C26:0/C22:0 ratios in plasma.[3][13] In affected individuals, these values are significantly elevated. While effective for diagnosing most male X-ALD patients and ZSD patients, this method can miss a subset of female X-ALD carriers who may have normal or borderline VLCFA levels.[17]

C26:0-Lysophosphatidylcholine (C26:0-LPC): A More Sensitive Biomarker

Recent advancements have identified C26:0-LPC as a superior biomarker.[17] It demonstrates greater sensitivity and specificity, particularly in newborn screening and for identifying female X-ALD carriers who were previously missed by VLCFA analysis alone.[17] Its analysis is also faster, making it ideal for high-throughput screening applications.

Quantitative Data in Peroxisomal Disorders

The tables below summarize typical quantitative findings for key biomarkers in healthy controls versus patients with peroxisomal disorders.

Table 1: Plasma VLCFA Concentrations and Ratios

Analyte Control Range Typical Patient Range (X-ALD, ZSD)
C22:0 (Behenic Acid) < 95 µmol/L Normal to slightly elevated
C24:0 (Lignoceric Acid) < 92 µmol/L Elevated
C26:0 (Hexacosanoic Acid) ≤ 1.34 µmol/L[17] > 1.11 µmol/L (often much higher)[17]
C24:0 / C22:0 Ratio < 1.39 Elevated
C26:0 / C22:0 Ratio ≤ 0.02[17] > 0.02[17]

Data compiled from Mayo Clinic Laboratories and Huffnagel et al., 2017.[3][17]

Table 2: C26:0-LPC Concentrations in Plasma and Dried Blood Spots (DBS)

Sample Type Analyte Median Control Level (Range) Median Patient Level (Range)
Plasma C26:0-LPC 0.040 µmol/L (0.011–0.063) ALD Males: 0.333 µmol/L (0.127–0.736)ALD Females: 0.266 µmol/L (0.118–0.576)ZSD: 0.445 µmol/L (0.074–2.485)
DBS C26:0-LPC 0.038 µmol/L (0.020–0.063) ALD Males: 0.297 µmol/L (0.124–0.569)ALD Females: 0.231 µmol/L (0.080–0.443)ZSD: 0.316 µmol/L (0.101–1.144)

Data from Huffnagel et al., 2017.[17]

Experimental Protocols for Biomarker Quantification

Overview of Analytical Techniques

The gold standard for the quantification of acyl-CoAs and related lipid species is mass spectrometry coupled with a chromatographic separation method.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally used for total fatty acid analysis after hydrolysis and derivatization.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred modern method due to its high sensitivity, specificity, and ability to measure intact molecules like C26:0-LPC and acyl-CoAs without extensive derivatization.[19][20][21] It is particularly powerful when using multiple reaction monitoring (MRM) for precise quantification.[22]

Detailed Protocol: LC-MS/MS for C26:0-LPC Analysis

The following is a generalized workflow for the analysis of C26:0-LPC from dried blood spots (DBS) or plasma.

  • Sample Collection and Preparation:

    • DBS: A 3mm punch is taken from the blood spot card.

    • Plasma: A small volume (e.g., 10-20 µL) is used.

  • Internal Standard Addition:

    • An isotopic-labeled internal standard (e.g., D4-C26:0-LPC) is added to each sample to correct for extraction inefficiency and matrix effects.

  • Lipid Extraction:

    • Lipids are extracted from the sample using an organic solvent mixture, typically a methanol-based solution.

    • The mixture is vortexed/sonicated to ensure complete extraction.

    • Proteins are precipitated and removed by centrifugation.

  • Chromatographic Separation:

    • The supernatant containing the extracted lipids is injected into an LC system.

    • A reverse-phase column (e.g., C8 or C18) is used to separate C26:0-LPC from other lipids based on hydrophobicity. A gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) formate) is employed.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is directed into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

    • The instrument is set to MRM mode to monitor specific precursor-to-product ion transitions for both the analyte (C26:0-LPC) and the internal standard, ensuring high specificity.

  • Quantification:

    • The concentration of C26:0-LPC is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Diagnostic_Workflow Biomarker Analysis Workflow using LC-MS/MS start Patient Sample (DBS or Plasma) step1 Add Isotope-Labeled Internal Standard start->step1 step2 Lipid Extraction (Organic Solvent) step1->step2 step3 Centrifugation (Remove Precipitate) step2->step3 step4 LC-MS/MS Analysis (MRM Mode) step3->step4 step5 Data Processing & Quantification step4->step5 decision Compare to Reference Range step5->decision result1 Normal Profile (No Elevation) decision->result1 Within Range result2 Elevated Biomarkers (Suggests Peroxisomal Disorder) decision->result2 Above Range

Caption: A typical diagnostic workflow for peroxisomal disorder biomarkers.

Clinical Utility and Future Directions

Application in Diagnosis and Newborn Screening

The measurement of C26:0 and especially C26:0-LPC is a cornerstone of diagnosing X-ALD and ZSD.[3][17] The high sensitivity of C26:0-LPC has made it the primary biomarker for newborn screening programs for X-ALD, allowing for pre-symptomatic identification and timely intervention, which is critical for the success of treatments like hematopoietic stem cell transplantation for the cerebral form of ALD.[17]

Monitoring Disease Progression and Therapeutic Efficacy

While diagnosis is the primary use, research is ongoing to validate these biomarkers for monitoring disease progression and as pharmacodynamic markers in clinical trials for new therapies.[11] A reduction in VLCFA levels is a key endpoint for many developmental drugs aimed at treating these disorders.[23]

Logical Framework: From Gene to Biomarker

The utility of these molecules as biomarkers is rooted in a clear, causal pathophysiological chain. A genetic mutation leads to a non-functional protein, which in turn causes a specific metabolic block, resulting in the measurable accumulation of the upstream substrate.

Logical_Framework Causal Chain: From Genetic Defect to Biomarker in X-ALD gene Genetic Defect (e.g., ABCD1 Mutation) protein Protein Dysfunction (Impaired ABCD1 Transporter) gene->protein metabolic Metabolic Block (VLCFA-CoA cannot enter peroxisome) protein->metabolic biomarker Biochemical Consequence (Accumulation of C26:0-CoA and C26:0-LPC) metabolic->biomarker phenotype Clinical Phenotype (Neuroinflammation, Adrenal Insufficiency) biomarker->phenotype contributes to

Caption: The logical relationship from gene mutation to biomarker elevation.
Future Research

While C26:0-LPC is a powerful biomarker, research continues to identify other potential markers that may better correlate with specific clinical phenotypes or disease progression. Dicarboxylic acylcarnitines, for instance, have been found to be elevated in PBD patients and may offer additional diagnostic utility.[24][25] Untargeted metabolomics studies are also revealing novel biomarker candidates, such as reductions in sphingomyelin (B164518) species in ZSD patients.[26]

Conclusion

The accumulation of very long-chain acyl-CoAs and their derivatives, particularly C26:0-CoA and C26:0-LPC, is a direct and quantifiable consequence of impaired peroxisomal beta-oxidation. These molecules serve as highly specific and sensitive biomarkers that are fundamental to the diagnosis of peroxisomal disorders like X-linked adrenoleukodystrophy and Zellweger spectrum disorders. The continued refinement of analytical methods, led by LC-MS/MS, has enabled the implementation of life-saving newborn screening programs and provides essential tools for the development and evaluation of novel therapeutics for these devastating diseases.

References

The Enzymatic Genesis of 2-Carboxytetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic origin of 2-carboxytetracosanoyl-CoA, a dicarboxylic acid derivative of a very-long-chain fatty acid. While direct evidence for this specific molecule is nascent, this paper synthesizes current knowledge on the responsible enzyme class—long-chain acyl-CoA carboxylases (LCCs)—their mechanisms, quantitative data, and the experimental protocols for their study. This document is intended to be a foundational resource for researchers in lipid metabolism, drug development targeting fatty acid biosynthesis, and related fields.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of various biological structures and signaling molecules.[1][2][3] Their metabolism is a key area of study for understanding numerous physiological and pathological processes. This compound, a C24 dicarboxylic acyl-CoA, represents a specific modification of a VLCFA, the enzymatic origin of which is central to understanding its potential biological role. This guide elucidates the enzymatic machinery believed to be responsible for its synthesis.

The primary candidates for the synthesis of this compound are the long-chain acyl-CoA carboxylases (LCCs) . These enzymes catalyze the ATP-dependent carboxylation of the α-carbon of long-chain acyl-CoA substrates.[4][5][6]

The Enzymatic Origin: Long-Chain Acyl-CoA Carboxylases

The formation of this compound from tetracosanoyl-CoA is a carboxylation reaction. The enzymes responsible for such reactions on acyl-CoA substrates are acyl-CoA carboxylases. For very-long-chain substrates, a specific class of these enzymes, the long-chain acyl-CoA carboxylases (LCCs), are implicated.

The Carboxylation Reaction

The overall enzymatic reaction is as follows:

Tetracosanoyl-CoA + ATP + HCO₃⁻ → this compound + ADP + Pi

This reaction proceeds in two half-reactions, characteristic of biotin-dependent carboxylases:[6][7]

  • Biotin (B1667282) Carboxylase (BC) activity: The biotin prosthetic group, covalently attached to a biotin carboxyl carrier protein (BCCP), is carboxylated in an ATP-dependent manner.

  • Carboxyltransferase (CT) activity: The carboxyl group is transferred from carboxybiotin to the α-carbon of the acyl-CoA substrate, in this case, tetracosanoyl-CoA.

Enzyme Structure and Substrate Specificity

Quantitative Data

Quantitative kinetic data for LCCs with very-long-chain substrates are limited. The following table summarizes available data for related enzymes and substrates to provide a comparative context.

Enzyme/ComplexOrganismSubstrateKm (µM)kcat (s⁻¹)VmaxReference
Acetyl-CoA Carboxylase (ACC1)Saccharomyces cerevisiaeAcetyl-CoA150--[10]
Propionyl-CoA Carboxylase (PCC)Streptomyces coelicolorPropionyl-CoA2701.9-[11]
Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fuscaAcetyl-CoA120 ± 10-1.8 ± 0.1 U/mg[7]
Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fuscaPropionyl-CoA130 ± 10-4.8 ± 0.1 U/mg[7]
Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fuscaButyryl-CoA110 ± 10-4.1 ± 0.1 U/mg[7]

Experimental Protocols

The study of LCCs involves several key experimental procedures, from enzyme purification to activity assays.

Purification of Long-Chain Acyl-CoA Carboxylase (Example from Mycobacteria)
  • Cell Lysis: Mycobacterial cells overexpressing the LCC subunits are harvested and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column (assuming His-tagged protein expression). The column is washed with lysis buffer containing increasing concentrations of imidazole. The LCC complex is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted fractions are pooled and concentrated, then further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to separate the complex from aggregates and remaining contaminants.

  • Purity Assessment: The purity of the complex is assessed by SDS-PAGE.

Long-Chain Acyl-CoA Carboxylase Activity Assay

A common method for assaying acyl-CoA carboxylase activity is a coupled spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate buffer (pH 7.6)

    • 5 mM MgCl₂

    • 3 mM ATP

    • 50 mM NaHCO₃

    • 0.3 mg/ml BSA

    • 1 mM NADH

    • 0.5 mM Phosphoenolpyruvate (PEP)

    • ~5 units of Pyruvate Kinase (PK)

    • ~7 units of Lactate (B86563) Dehydrogenase (LDH)

  • Substrate Preparation: Tetracosanoyl-CoA is prepared and dissolved in a suitable buffer. Due to its low solubility, it may require the presence of a mild detergent like Triton X-100.

  • Enzyme Addition: The purified LCC is added to the reaction mixture.

  • Initiation and Measurement: The reaction is initiated by the addition of the tetracosanoyl-CoA substrate. The activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The ADP produced by the carboxylase reaction is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, consuming NADH.[7]

  • Controls: Reactions without the enzyme or without the acyl-CoA substrate are run as negative controls.

Product Identification by HPLC-MS
  • Reaction Quenching: The enzymatic reaction is stopped at various time points by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., formic acid).

  • Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

  • HPLC Separation: The supernatant is injected onto a C18 reverse-phase HPLC column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is used to separate the substrate (tetracosanoyl-CoA) from the product (this compound).

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer operating in negative ion mode. The masses of the substrate and the expected product are monitored to confirm the identity of the product and to quantify its formation.

Visualizations

Signaling and Metabolic Pathways

Enzymatic_Carboxylation_Pathway Tetracosanoyl_CoA Tetracosanoyl-CoA LCC Long-Chain Acyl-CoA Carboxylase (LCC) Tetracosanoyl_CoA->LCC Carboxytetracosanoyl_CoA This compound LCC->Carboxytetracosanoyl_CoA ADP_Pi ADP + Pi LCC->ADP_Pi Metabolic_Fates Downstream Metabolic Fates Carboxytetracosanoyl_CoA->Metabolic_Fates ATP ATP ATP->LCC HCO3 HCO₃⁻ HCO3->LCC

Caption: Enzymatic carboxylation of tetracosanoyl-CoA.

Experimental Workflow

Experimental_Workflow Start Start: LCC Purification Cell_Lysis Cell Lysis & Clarification Start->Cell_Lysis Affinity_Chrom Affinity Chromatography (Ni-NTA) Cell_Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Purity_Check Purity Assessment (SDS-PAGE) SEC->Purity_Check Purity_Check->Affinity_Chrom Impure Activity_Assay Enzyme Activity Assay Purity_Check->Activity_Assay Pure HPLC_MS Product Identification (HPLC-MS) Activity_Assay->HPLC_MS End End HPLC_MS->End

Caption: Workflow for LCC purification and analysis.

Conclusion

The enzymatic origin of this compound is most likely attributable to the action of a long-chain acyl-CoA carboxylase. While this specific molecule has not been extensively characterized in the literature, the known function and substrate capabilities of LCCs provide a strong foundation for this hypothesis. Further research, employing the experimental protocols outlined in this guide, is necessary to isolate and characterize the specific enzyme(s) responsible for this reaction in various organisms, to determine the kinetic parameters with a C24 substrate, and to elucidate the metabolic context and biological significance of this compound. This knowledge will be invaluable for advancing our understanding of very-long-chain fatty acid metabolism and for the development of novel therapeutic strategies targeting lipid biosynthesis pathways.

References

The Pivotal Role of Dicarboxylic Acyl-CoAs in Metabolic Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dicarboxylic acyl-CoAs, once viewed as minor metabolic byproducts, are now recognized as critical signaling molecules and metabolic intermediates that play a significant role in cellular energy homeostasis. Arising from the ω-oxidation of fatty acids, these molecules are integral to alternative fatty acid oxidation pathways, particularly under conditions of metabolic stress or when mitochondrial β-oxidation is impaired. This technical guide provides a comprehensive overview of the metabolic pathways involving dicarboxylic acyl-CoAs, their enzymatic regulation, and their implications in various pathological states, particularly inherited disorders of fatty acid oxidation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of metabolic research and drug development.

Introduction

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In metabolism, they are primarily formed through the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when the primary route of fatty acid catabolism, mitochondrial β-oxidation, is overwhelmed or impaired. Once formed, DCAs are activated to their coenzyme A (CoA) thioesters, dicarboxylic acyl-CoAs, and subsequently undergo β-oxidation, primarily within peroxisomes, but also in mitochondria. This alternative oxidative pathway serves as a metabolic "safety valve," mitigating the cytotoxic effects of excessive fatty acid accumulation.

The accumulation of dicarboxylic acids and their derivatives in urine, a condition known as dicarboxylic aciduria, is a hallmark of several inherited metabolic disorders affecting fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This underscores the clinical significance of understanding dicarboxylic acyl-CoA metabolism. Furthermore, emerging evidence suggests that dicarboxylic acyl-CoAs may act as signaling molecules, influencing gene expression and other cellular processes.

This guide will delve into the core aspects of dicarboxylic acyl-CoA metabolism, providing a detailed examination of the involved pathways, enzymes, and their regulation. We will present quantitative data on enzyme kinetics and metabolite concentrations, detail key experimental methodologies, and provide visual representations of the relevant metabolic and signaling pathways.

Metabolic Pathways Involving Dicarboxylic Acyl-CoAs

The metabolism of dicarboxylic acyl-CoAs is a multi-organelle process, primarily involving the endoplasmic reticulum, peroxisomes, and mitochondria.

Formation of Dicarboxylic Acyl-CoAs: ω-Oxidation

The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic fatty acids, which occurs in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions:

  • ω-Hydroxylation: Catalyzed by cytochrome P450 enzymes of the CYP4A family, this initial step introduces a hydroxyl group at the terminal methyl (ω) carbon of a fatty acid.

  • Oxidation to an Aldehyde: The ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to a Dicarboxylic Acid: Finally, the aldehyde is oxidized to a dicarboxylic acid by aldehyde dehydrogenase.

The resulting dicarboxylic acid is then transported to the peroxisomes or mitochondria for activation to its CoA ester.

Activation of Dicarboxylic Acids

Before they can be metabolized, dicarboxylic acids must be activated to their corresponding acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetases. While the specific synthetases responsible for activating dicarboxylic acids are not fully characterized, it is known that this activation occurs in both peroxisomes and mitochondria.

Catabolism of Dicarboxylic Acyl-CoAs: β-Oxidation

Dicarboxylic acyl-CoAs are primarily chain-shortened via β-oxidation in peroxisomes, with some contribution from mitochondria.

Peroxisomal β-oxidation of dicarboxylic acyl-CoAs involves a set of enzymes distinct from their mitochondrial counterparts. The key steps are:

  • Dehydrogenation: The first and rate-limiting step is catalyzed by acyl-CoA oxidases (ACOX). This reaction introduces a double bond between the α and β carbons and produces hydrogen peroxide (H₂O₂).

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme, either L-bifunctional protein (LBP) or D-bifunctional protein (DBP).

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of the β-ketoacyl-CoA, releasing acetyl-CoA (or a chain-shortened dicarboxylic acyl-CoA) and a dicarboxylic acyl-CoA that is two carbons shorter. This is catalyzed by peroxisomal thiolases.

This cycle repeats until the dicarboxylic acyl-CoA is chain-shortened to medium- or short-chain dicarboxylic acyl-CoAs, such as adipyl-CoA (C6) and suberyl-CoA (C8).

Mitochondria also contribute to the degradation of dicarboxylic acyl-CoAs, particularly those of medium-chain length. The enzymatic steps are analogous to the β-oxidation of monocarboxylic fatty acids and involve a series of acyl-CoA dehydrogenases with varying chain-length specificities:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Acts on very-long-chain dicarboxylic acyl-CoAs.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): Acts on long-chain dicarboxylic acyl-CoAs.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Acts on medium-chain dicarboxylic acyl-CoAs.

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Acts on short-chain dicarboxylic acyl-CoAs.

The breakdown of dicarboxylic acyl-CoAs in mitochondria ultimately yields acetyl-CoA and succinyl-CoA, the latter of which is an anaplerotic substrate for the Krebs cycle.

Quantitative Data

Enzyme Kinetics

The efficiency of dicarboxylic acyl-CoA metabolism is determined by the kinetic properties of the involved enzymes. While comprehensive data is still being gathered, some key findings are summarized below.

EnzymeSubstrateRelative Activity (%)Reference
MCADDodecanedioyl-CoA (DC₁₂-CoA)28
LCADDodecanedioyl-CoA (DC₁₂-CoA)72
VLCADDodecanedioyl-CoA (DC₁₂-CoA)4

Relative activity is expressed as a percentage of the activity with the enzyme's preferred monocarboxylic acyl-CoA substrate.

Urinary Dicarboxylic Acid Levels in Disease

Elevated urinary excretion of dicarboxylic acids is a key diagnostic marker for several fatty acid oxidation disorders.

DiseaseChain Length of Elevated Urinary Dicarboxylic AcidsReference
MCAD DeficiencyC6-C10
VLCAD DeficiencyC6-C14
LCHAD/MTP DeficiencyC6-C14 (often 3-hydroxylated)
Carnitine Palmitoyltransferase II (CPT-II) DeficiencyC6-C12

Experimental Protocols

Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This protocol allows for the quantification of the rate of β-oxidation of a radiolabeled fatty acid substrate in cultured cells or tissue homogenates.

Materials:

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid)

  • Cell culture medium or homogenization buffer

  • Bovine serum albumin (BSA), fatty acid-free

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Whatman filter paper discs

  • Perchloric acid (PCA)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the radiolabeled fatty acid complexed to BSA.

  • Incubation: Incubate cells or tissue homogenates with the radiolabeled substrate in an appropriate buffer at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding perchloric acid to precipitate macromolecules.

  • Separation of Products: The products of β-oxidation (acetyl-CoA) are water-soluble. Separate the aqueous phase containing the radiolabeled acetyl-CoA from the unoxidized fatty acid (which remains in the precipitate or can be extracted with an organic solvent). For ³H-labeled substrates, the production of ³H₂O is measured, which requires separation by ion-exchange chromatography. For ¹⁴C-labeled substrates, the liberated ¹⁴CO₂ from the Krebs cycle can be trapped and counted.

  • Quantification: Measure the radioactivity in the aqueous phase or trapped CO₂ using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and the amount of product formed per unit of time and protein.

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the activity of ACOX by detecting the production of hydrogen peroxide.

Materials:

  • Tissue homogenate or purified enzyme

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acyl-CoA substrate (e.g., palmitoyl-CoA)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic substrate for HRP (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.

  • Initiation: Start the reaction by adding the acyl-CoA substrate to the reaction mixture containing the enzyme source.

  • Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Signaling Pathways and Logical Relationships

Dicarboxylic Acyl-CoA Metabolic Pathway

Dicarboxylic_Acyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid omega_Hydroxylation ω-Hydroxylation (CYP4A) Monocarboxylic Fatty Acid->omega_Hydroxylation omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid omega_Hydroxylation->omega_Hydroxy_Fatty_Acid Oxidation1 Oxidation (ADH) omega_Hydroxy_Fatty_Acid->Oxidation1 Aldehyde Aldehyde Oxidation1->Aldehyde Oxidation2 Oxidation (ALDH) Aldehyde->Oxidation2 Dicarboxylic Acid Dicarboxylic Acid Oxidation2->Dicarboxylic Acid Dicarboxylic_Acyl_CoA_P Dicarboxylic Acyl-CoA Dicarboxylic Acid->Dicarboxylic_Acyl_CoA_P Activation Dicarboxylic_Acyl_CoA_M Dicarboxylic Acyl-CoA Dicarboxylic Acid->Dicarboxylic_Acyl_CoA_M Activation Peroxisomal_beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acyl_CoA_P->Peroxisomal_beta_Oxidation Shortened_Dicarboxylic_Acyl_CoA Shortened Dicarboxylic Acyl-CoA Peroxisomal_beta_Oxidation->Shortened_Dicarboxylic_Acyl_CoA Acetyl_CoA_P Acetyl-CoA Peroxisomal_beta_Oxidation->Acetyl_CoA_P Mitochondrial_beta_Oxidation Mitochondrial β-Oxidation Dicarboxylic_Acyl_CoA_M->Mitochondrial_beta_Oxidation Acetyl_CoA_M Acetyl-CoA Mitochondrial_beta_Oxidation->Acetyl_CoA_M Succinyl_CoA Succinyl-CoA Mitochondrial_beta_Oxidation->Succinyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA_M->Krebs_Cycle Succinyl_CoA->Krebs_Cycle

Caption: Overview of dicarboxylic acyl-CoA metabolism.

Experimental Workflow for Fatty Acid Oxidation Assay

FAO_Assay_Workflow Start Start Prepare_Radiolabeled_Substrate Prepare Radiolabeled Fatty Acid-BSA Complex Start->Prepare_Radiolabeled_Substrate Incubate_Cells_Tissues Incubate Cells/Tissues with Substrate Prepare_Radiolabeled_Substrate->Incubate_Cells_Tissues Stop_Reaction Stop Reaction (e.g., with Perchloric Acid) Incubate_Cells_Tissues->Stop_Reaction Separate_Products Separate Soluble Products from Unoxidized Substrate Stop_Reaction->Separate_Products Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_Products->Quantify_Radioactivity Analyze_Data Calculate FAO Rate Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End PPARa_Activation Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA PPARa PPARα Dicarboxylic_Acyl_CoA->PPARa PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (in target gene promoter) PPARa_RXR_Complex->PPRE Gene_Expression Increased Expression of FAO Enzymes PPRE->Gene_Expression Activation

The Elusive Metabolite: An Investigative Guide to the Physiological Concentration of 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 2-carboxytetracosanoyl-CoA, a putative intermediate in the alpha-oxidation of tetracosanoic acid (C24:0), a very-long-chain fatty acid (VLCFA). Direct quantitative data on the physiological concentration of this compound is not presently available in published literature. Consequently, this document provides a comprehensive overview of the metabolic pathway in which this molecule is presumed to exist, drawing parallels with the well-characterized alpha-oxidation of phytanic acid and other VLCFAs. Furthermore, this guide furnishes detailed experimental protocols for the quantification of structurally related acyl-CoAs, offering a methodological framework for future investigations into this elusive metabolite. Visualizations of the pertinent metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biological processes involved.

Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, particularly sphingolipids in the nervous system. The catabolism of VLCFAs is essential for maintaining lipid homeostasis, and defects in this process can lead to severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy. While the primary pathway for fatty acid degradation is beta-oxidation, VLCFAs undergo an initial shortening process within peroxisomes, which for certain fatty acids involves alpha-oxidation. This process removes a single carbon atom from the carboxyl end of the fatty acid.

Tetracosanoic acid (lignoceric acid, C24:0) is a saturated VLCFA whose metabolism is crucial for myelin maintenance. Its breakdown is believed to occur, at least in part, via alpha-oxidation, which would necessarily involve the formation of this compound as a transient intermediate. Understanding the physiological concentration and metabolic flux of this intermediate is critical for elucidating the regulatory mechanisms of VLCFA metabolism and for developing therapeutic strategies for related pathologies.

The Peroxisomal Alpha-Oxidation Pathway: A Putative Role for this compound

The alpha-oxidation of straight-chain fatty acids is less characterized than that of the branched-chain phytanic acid. However, based on the established mechanism for other fatty acids, a theoretical pathway for tetracosanoic acid can be proposed. This process is understood to take place within peroxisomes.[1][2]

The proposed steps are as follows:

  • Activation: Tetracosanoic acid is first activated to its coenzyme A thioester, tetracosanoyl-CoA (lignoceroyl-CoA), by a very-long-chain acyl-CoA synthetase.[3][4]

  • Hydroxylation: Tetracosanoyl-CoA is then hydroxylated at the alpha-carbon (C2) to form 2-hydroxytetracosanoyl-CoA.

  • Carboxylation/Oxidation: It is at this juncture that the pathway for straight-chain VLCFAs may diverge from the well-documented phytanic acid pathway. While direct evidence is lacking, it is hypothesized that 2-hydroxytetracosanoyl-CoA is further oxidized to 2-oxotetracosanoyl-CoA, which is then cleaved. An alternative, though less described, possibility for some fatty acids involves a carboxylation step. However, the term "this compound" suggests a dicarboxylic acyl-CoA. The formation of such a molecule would likely involve a carboxylation reaction, though the precise enzymatic steps are not yet elucidated for tetracosanoic acid.

  • Decarboxylation & Formation of Pristanal Analogue: Following the formation of a 2-hydroxy or 2-oxo intermediate, a lyase would cleave the molecule, releasing the original carboxyl carbon (C1) as either formyl-CoA (which is further metabolized to CO2) or directly as CO2, and producing a fatty aldehyde with one less carbon atom (tricosanal).[1]

  • Dehydrogenation: Tricosanal is then oxidized by a dehydrogenase to form tricosanoic acid (C23:0).

  • Beta-Oxidation: The resulting tricosanoic acid, now an odd-chain fatty acid, can be activated to tricosanoyl-CoA and subsequently undergo peroxisomal beta-oxidation.

DOT script for the putative alpha-oxidation pathway of Tetracosanoic Acid:

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Tetracosanoic_Acid Tetracosanoic Acid (C24:0) Tetracosanoyl_CoA Tetracosanoyl-CoA Tetracosanoic_Acid->Tetracosanoyl_CoA Acyl-CoA Synthetase Two_Hydroxy 2-Hydroxytetracosanoyl-CoA Tetracosanoyl_CoA->Two_Hydroxy Hydroxylase Putative_Intermediate Putative Intermediate (e.g., 2-Oxo- or this compound) Two_Hydroxy->Putative_Intermediate Oxidase/Carboxylase (?) Tricosanal Tricosanal (C23 aldehyde) Putative_Intermediate->Tricosanal Lyase CO2 CO2 / Formyl-CoA Putative_Intermediate->CO2 Tricosanoic_Acid Tricosanoic Acid (C23:0) Tricosanal->Tricosanoic_Acid Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Tricosanoic_Acid->Beta_Oxidation

Caption: Putative peroxisomal alpha-oxidation pathway of tetracosanoic acid.

Quantitative Data on Very-Long-Chain Acyl-CoAs

As previously stated, no direct measurements of this compound concentrations in any biological matrix have been reported. To provide a relevant physiological context, this section summarizes the reported concentrations of other very-long-chain acyl-CoAs in various tissues. These values can serve as an approximate benchmark for what might be expected for a transient intermediate like this compound.

Acyl-CoA SpeciesTissue/Cell TypeOrganismConcentration (pmol/mg protein or pmol/10^6 cells)Reference
Lignoceroyl-CoA (C24:0)Rat LiverRatNot explicitly quantified, but detectedMagnes et al. (2005)
Lignoceroyl-CoA (C24:0)Human FibroblastsHumanDeficient oxidation in X-ALD cellsSingh et al. (1998)[3]
Palmitoyl-CoA (C16:0)Rat LiverRat~20-60 nmol/g tissueMagnes et al. (2005)
Stearoyl-CoA (C18:0)Rat LiverRat~10-40 nmol/g tissueMagnes et al. (2005)
Oleoyl-CoA (C18:1)Rat LiverRat~15-50 nmol/g tissueMagnes et al. (2005)
Palmitoyl-CoA (C16:0)Human MuscleHuman~0.5-2.0 pmol/mg tissueKoves et al. (2005)

Experimental Protocols for Acyl-CoA Quantification

The quantification of very-long-chain acyl-CoAs is technically challenging due to their low abundance, amphipathic nature, and potential for rapid turnover. The most robust and sensitive methods currently employed are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Below are detailed protocols adapted from published methods that could be optimized for the detection of this compound.

Sample Preparation and Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs from liver tissue.

Materials:

  • Homogenization Buffer: 10% trichloroacetic acid (TCA) in water.

  • Internal Standard (IS) Solution: A solution of an odd-chain acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) of known concentration in a suitable solvent. The choice of IS should ideally be a stable isotope-labeled version of the analyte, but a structurally similar compound can be used.

  • Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges.

  • SPE Wash Solution 1: 50 mM ammonium (B1175870) acetate (B1210297).

  • SPE Wash Solution 2: Acetonitrile/50 mM ammonium acetate (10:90, v/v).

  • SPE Elution Buffer: Acetonitrile/50 mM ammonium acetate (80:20, v/v).

  • Liquid Nitrogen.

Procedure:

  • Excise tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 100-200 mg).

  • Homogenize the frozen tissue in 1 mL of ice-cold homogenization buffer.

  • Spike the homogenate with a known amount of the internal standard.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of SPE Wash Solution 1, followed by 3 mL of SPE Wash Solution 2.

  • Elute the acyl-CoAs with 2 mL of SPE Elution Buffer.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

DOT script for the experimental workflow of Acyl-CoA extraction:

Experimental_Workflow cluster_spe Solid-Phase Extraction (SPE) start Tissue Collection & Freezing homogenize Homogenization in TCA start->homogenize add_is Spike with Internal Standard homogenize->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition C18 Cartridge load Load Supernatant supernatant->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic/Aqueous) wash1->wash2 elute Elute Acyl-CoAs wash2->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of Acyl-CoAs for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: For the detection of acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored. For a hypothetical this compound (assuming a dicarboxylic acid structure, which would be unusual for this pathway), the precursor and product ions would need to be determined empirically using a synthesized standard. For known very-long-chain acyl-CoAs, the precursor ion is the [M+H]+ adduct.

    • Example MRM transitions:

      • Lignoceroyl-CoA (C24:0): m/z [M+H]+ → m/z [M+H-507]+

      • Internal Standard (e.g., C17:0-CoA): m/z [M+H]+ → m/z [M+H-507]+

  • Source Parameters: Optimized for the specific instrument, but typically include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of authentic standards.

Conclusion and Future Directions

The physiological concentration of this compound remains an open question in the field of lipid metabolism. While its existence is inferred from our understanding of fatty acid alpha-oxidation, direct detection and quantification have not been reported. This guide has provided the theoretical framework for its role in the peroxisomal degradation of tetracosanoic acid and has offered detailed, adaptable experimental protocols based on current best practices for the analysis of very-long-chain acyl-CoAs.

Future research should focus on the chemical synthesis of a this compound standard to enable the development of a specific and sensitive LC-MS/MS method. Such a method would be instrumental in definitively identifying and quantifying this metabolite in biological systems. Elucidating the concentration and metabolic flux of this compound will be a significant step forward in understanding the regulation of VLCFA metabolism and the pathophysiology of related metabolic diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Carboxytetracosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxytetracosanoyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in the peroxisomal beta-oxidation of very long-chain fatty acids. Dysregulation of this pathway is associated with several metabolic disorders. Accurate quantification of this compound is crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway

Very long-chain dicarboxylic acids undergo beta-oxidation primarily within peroxisomes. This metabolic pathway is essential for breaking down these complex lipids into shorter-chain acyl-CoAs that can then be further metabolized in the mitochondria. The pathway involves a series of enzymatic reactions, including oxidation, hydration, dehydrogenation, and thiolytic cleavage.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Very_Long_Chain_Dicarboxylic_Acid Very_Long_Chain_Dicarboxylic_Acid 2_Carboxytetracosanoyl_CoA 2_Carboxytetracosanoyl_CoA Very_Long_Chain_Dicarboxylic_Acid->2_Carboxytetracosanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl_CoA 2_Carboxytetracosanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Chain_Shortened_Dicarboxylyl_CoA Chain_Shortened_Dicarboxylyl_CoA Chain_Shortened_Acyl_CoA Chain_Shortened_Acyl_CoA Chain_Shortened_Dicarboxylyl_CoA->Chain_Shortened_Acyl_CoA Transport & Further Processing Acetyl_CoA_1 Acetyl-CoA Hydroxyacyl_CoA Hydroxyacyl_CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme Ketoacyl_CoA Ketoacyl_CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme Ketoacyl_CoA->Chain_Shortened_Dicarboxylyl_CoA Thiolase Ketoacyl_CoA->Acetyl_CoA_1 Thiolase Acetyl_CoA_2 Acetyl-CoA Chain_Shortened_Acyl_CoA->Acetyl_CoA_2 Beta-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA_2->TCA_Cycle

Figure 1: Peroxisomal beta-oxidation of very long-chain dicarboxylic acids.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, including extraction and protein precipitation, followed by LC-MS/MS analysis and data processing.

LCMSMS_Workflow Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Sample->Extraction Precipitation Protein Precipitation (e.g., 5-sulfosalicylic acid) Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase C18) Supernatant_Collection->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Figure 2: General workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

Due to the low endogenous abundance of this compound, published quantitative data is scarce. The following table provides hypothetical, yet realistic, quantitative parameters for a typical LC-MS/MS assay. These values can serve as a benchmark for method development and validation.

ParameterValueUnitNotes
Linear Range
Lower Limit of Quantification (LLOQ)0.5pmol/mg protein
Upper Limit of Quantification (ULOQ)500pmol/mg protein
Precision
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%
Accuracy
Mean Accuracy85 - 115%
Recovery
Extraction Recovery> 80%
Matrix Effect
Ion Suppression/Enhancement< 20%

Table 1: Representative Quantitative Performance Data.

Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization for specific biological matrices.

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • 5-sulfosalicylic acid (SSA)

  • Internal Standard (IS): A suitable stable isotope-labeled very long-chain acyl-CoA (e.g., ¹³C-labeled lignoceroyl-CoA)

Procedure:

  • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of cold deionized water. For tissue samples, homogenize a known weight of tissue in cold deionized water.

  • Add an appropriate amount of the internal standard to each sample.

  • To precipitate proteins and extract acyl-CoAs, add a 4-fold excess of cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v).

  • Vortex the samples vigorously for 1 minute.

  • For further protein precipitation, add 5% (w/v) SSA and vortex again.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System UHPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate at 5% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Liquid Chromatography Conditions.

Mass Spectrometry:

Acyl-CoAs typically exhibit a characteristic neutral loss of the phospho-ADP moiety (507.1 Da) in positive ion mode. This allows for the use of a neutral loss scan to identify potential acyl-CoAs and to establish specific Multiple Reaction Monitoring (MRM) transitions.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Mass Spectrometry Conditions.

MRM Transitions:

The exact mass of this compound is required to determine the precursor ion. The product ion can be predicted based on the common fragmentation pattern.

  • Molecular Formula of 2-Carboxytetracosanoyl moiety: C₂₅H₄₇O₃

  • Molecular Weight of 2-Carboxytetracosanoyl moiety: 395.64 g/mol

  • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

  • Molecular Weight of Coenzyme A: 767.53 g/mol

  • Molecular Weight of this compound: ~1145.1 g/mol (accounting for the loss of H₂O in ester bond formation)

  • Precursor Ion ([M+H]⁺): m/z 1146.1

  • Product Ion ([M+H - 507.1]⁺): m/z 639.0

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1146.1639.040 (Optimize)100
Internal Standard (IS)Analyte-specificAnalyte-specificOptimize100

Table 4: Multiple Reaction Monitoring (MRM) Transitions. Note: Collision energy should be optimized for the specific instrument used.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrument conditions serve as a strong foundation for researchers in metabolic studies and drug development. Method validation according to regulatory guidelines is recommended before application to clinical or pivotal studies.

Synthesis of 2-Carboxytetracosanoyl-CoA for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxytetracosanoyl-CoA, the coenzyme A thioester of tetracosanedioic acid, is a critical substrate for in vitro studies of very-long-chain fatty acid (VLCFA) metabolism. Its dicarboxylic nature makes it a unique tool for investigating specific enzymatic pathways, particularly those involved in peroxisomal beta-oxidation. This document provides detailed application notes and experimental protocols for the synthesis, purification, and in vitro application of this compound, with a focus on its use as a substrate for acyl-CoA oxidase 1 (ACOX1).

Application Notes

This compound serves as a key substrate for elucidating the mechanisms of peroxisomal fatty acid β-oxidation. The initial and rate-limiting step of this pathway is catalyzed by acyl-CoA oxidase 1 (ACOX1), which facilitates the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, concurrently producing hydrogen peroxide (H₂O₂).[1] The study of ACOX1 activity with substrates like this compound is crucial for understanding metabolic disorders associated with VLCFA accumulation, such as pseudoneonatal adrenoleukodystrophy, which can arise from ACOX1 deficiency.[1]

In vitro assays utilizing this compound can be employed to:

  • Characterize the substrate specificity and kinetic parameters of ACOX1 and other enzymes involved in dicarboxylic acid metabolism.

  • Screen for potential inhibitors or activators of peroxisomal β-oxidation, which may have therapeutic applications in metabolic diseases.

  • Investigate the regulatory mechanisms of fatty acid oxidation pathways.

The synthesis of this specialized acyl-CoA can be achieved through both chemoenzymatic and purely chemical methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol is adapted from general methods for enzymatic synthesis of acyl-CoAs and dicarboxylyl-CoAs. It utilizes a dicarboxylyl-CoA synthetase, which can be sourced from rat liver microsomes.

Materials:

  • Tetracosanedioic acid

  • Coenzyme A (CoA) trilithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Dicarboxylyl-CoA synthetase (from rat liver microsomes or recombinant source)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM Potassium phosphate buffer (pH 6.5)

    • 1 mM Tetracosanedioic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO before adding to the aqueous buffer)

    • 0.5 mM Coenzyme A

    • 5 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.01% Triton X-100

  • Enzyme Addition: Add dicarboxylyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% (v/v) acetic acid in acetonitrile.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with 100% acetonitrile followed by equilibration with 0.1% TFA in water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and unreacted CoA and ATP.

    • Elute the this compound with a solution of 80% acetonitrile in 0.1% TFA.

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Resuspend the purified this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification and Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
020
3090
3590
4020
4520

Procedure:

  • Inject the purified sample onto the HPLC system.

  • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

  • Collect the fraction corresponding to the this compound peak.

  • Confirm the identity of the product using mass spectrometry (LC-MS/MS).

Quantitative Data

The following tables summarize expected quantitative data based on typical yields and purity for long-chain acyl-CoA synthesis.

Table 1: Synthesis Yield of this compound

Synthesis MethodStarting Material (Tetracosanedioic acid)Typical Yield (%)Final Product (mg)
Chemoenzymatic10 mg60-75%7.5 - 9.4

Table 2: Purity Analysis of this compound

Analytical MethodPurity (%)
HPLC-UV (260 nm)>95%
LC-MS/MS>98%

In Vitro ACOX1 Activity Assay

This protocol describes a fluorometric assay to measure the activity of ACOX1 using this compound as a substrate. The assay is based on the detection of hydrogen peroxide produced during the reaction.

Materials:

  • Purified this compound

  • Recombinant human ACOX1

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.4.

  • Prepare Reaction Mixture: In each well of the 96-well plate, add the following:

    • 50 µL of Assay Buffer

    • 10 µL of 10 mM Amplex™ Red reagent (in DMSO)

    • 10 µL of 10 U/mL HRP

    • 10 µL of various concentrations of this compound (substrate)

  • Initiate Reaction: Add 20 µL of recombinant ACOX1 enzyme to each well to start the reaction. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) and plot the fluorescence intensity against the substrate concentration to determine enzyme kinetics.

Visualizations

Synthesis_Workflow start Starting Materials (Tetracosanedioic acid, CoA, ATP) synthesis Chemoenzymatic Synthesis (Dicarboxylyl-CoA Synthetase) start->synthesis quench Reaction Quenching (Acetic Acid/Acetonitrile) synthesis->quench purification Purification (SPE or HPLC) quench->purification analysis Purity & Identity Analysis (HPLC, LC-MS/MS) purification->analysis final_product This compound analysis->final_product

Caption: Workflow for the synthesis and purification of this compound.

ACOX1_Pathway substrate This compound enzyme ACOX1 substrate->enzyme product1 2-trans-Enoyl-tetracosanedioyl-CoA enzyme->product1 product2 Hydrogen Peroxide (H₂O₂) enzyme->product2 o2 O₂ o2->enzyme h2o H₂O

References

Application Notes and Protocols for the Extraction of 2-Carboxytetracosanoyl-CoA from Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxytetracosanoyl-CoA is a dicarboxylic very-long-chain acyl-coenzyme A (VLC-acyl-CoA) that plays a role in peroxisomal metabolism. Accurate and efficient extraction of this metabolite from cultured fibroblasts is crucial for studying various metabolic disorders, including those affecting peroxisomal β-oxidation, and for the development of novel therapeutics. These application notes provide a detailed protocol for the extraction of this compound from fibroblasts, optimized for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Dicarboxylic acids are the ω-oxidation products of monocarboxylic acids. Following activation to their corresponding CoA esters, they undergo β-oxidation primarily within peroxisomes.[1][2][3] This pathway is essential for the degradation of very-long-chain fatty acids and certain xenobiotics. Deficiencies in the enzymes of peroxisomal β-oxidation can lead to the accumulation of dicarboxylic acyl-CoAs and are associated with severe metabolic diseases.

Data Presentation

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoAC16:0Oligonucleotide-based70-80
Oleoyl-CoAC18:12-(2-pyridyl)ethyl silica85-90
Arachidonoyl-CoAC20:42-(2-pyridyl)ethyl silica83-88

Experimental Protocols

This protocol details the steps for culturing and harvesting fibroblasts, followed by the extraction of this compound.

Part 1: Fibroblast Culture and Harvesting
  • Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Grow cells to 80-90% confluency in T75 flasks or 100 mm dishes.

  • Harvesting:

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

    • Add 2 mL of ice-cold 80% methanol (B129727) (pre-chilled at -80°C) to the flask.[1]

    • Immediately scrape the cells from the surface using a cell scraper.

    • Transfer the cell suspension to a pre-chilled polypropylene (B1209903) centrifuge tube.

Part 2: Extraction of this compound
  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension in 80% methanol for 30 seconds.

    • Incubate the suspension at -20°C for 20 minutes to ensure complete protein precipitation.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Note: Due to the dicarboxylic nature of the target molecule, a weak anion exchange or a mixed-mode SPE cartridge may provide better retention and recovery compared to standard reverse-phase cartridges. Optimization of the SPE step is highly recommended.

    • Column Conditioning: Condition a weak anion exchange SPE cartridge (e.g., aminopropyl-silica) by washing with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 2% formic acid in water.

    • Sample Loading: Acidify the supernatant from step 1.4 with formic acid to a final concentration of 2%. Load the acidified extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove unbound contaminants. Follow with a wash of 1 mL of methanol to remove non-polar impurities.

    • Elution: Elute the dicarboxylic acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

    • Vortex briefly and centrifuge at high speed to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Mandatory Visualization

Signaling Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome DCA_CoA This compound Enoyl_CoA 2,3-dehydro-2-carboxytetracosanoyl-CoA DCA_CoA->Enoyl_CoA H₂O₂ ACOX Acyl-CoA Oxidase DCA_CoA->ACOX Hydroxyacyl_CoA 3-Hydroxy-2-carboxytetracosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H₂O DBP D-Bifunctional Protein Enoyl_CoA->DBP LBP L-Bifunctional Protein Enoyl_CoA->LBP Ketoacyl_CoA 3-Oxo-2-carboxytetracosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ → NADH Hydroxyacyl_CoA->DBP Shortened_DCA_CoA 2-Carboxydocosanoyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase ACOX->Enoyl_CoA DBP->Hydroxyacyl_CoA DBP->Ketoacyl_CoA LBP->Hydroxyacyl_CoA Thiolase->Shortened_DCA_CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation of dicarboxylic acyl-CoAs.

Experimental Workflow

Extraction_Workflow cluster_culture Cell Culture & Harvesting cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Sample Preparation for Analysis Culture Culture Fibroblasts to 80-90% Confluency Wash Wash with Ice-Cold PBS Culture->Wash Harvest Harvest in 80% Cold Methanol Wash->Harvest Lyse Cell Lysis & Protein Precipitation Harvest->Lyse Centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) Lyse->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Load Load Acidified Supernatant Collect_Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash_SPE Wash Cartridge Load->Wash_SPE Elute Elute with 5% NH₄OH in Methanol Wash_SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in LC-MS/MS Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for extracting this compound.

References

Application Note: Quantitative Analysis of 2-Carboxytetracosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Carboxytetracosanoyl-CoA is a dicarboxylic acyl-coenzyme A ester. The analysis of very long-chain fatty acids (VLCFAs) and their CoA esters is crucial for understanding various metabolic processes and is a key diagnostic marker for certain inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1] Elevated levels of VLCFAs are a biochemical hallmark of such conditions.[1] This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3][4][5]

Principle of the Method

This method utilizes the principles of liquid chromatography to separate this compound from other cellular components, followed by tandem mass spectrometry for specific detection and quantification. An internal standard, such as a stable isotope-labeled analog of the analyte, is recommended to ensure high accuracy and precision by accounting for variations during sample preparation and analysis.[6] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from analytical standards.

Experimental Protocols

1. Materials and Reagents

  • Analytical Standard: this compound (if commercially available) or a custom-synthesized standard.

  • Internal Standard: Stable isotope-labeled this compound (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar very long-chain acyl-CoA can be used, though with potentially compromised accuracy.

  • Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade).

  • Acids: Formic acid, Acetic acid.

  • Salts: Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) for mobile phase modification.[3]

  • Sample Preparation: 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) for deproteinization, solid-phase extraction (SPE) cartridges (e.g., C18).[2]

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition. The concentration range should cover the expected physiological or experimental concentrations of the analyte.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner to the analyte stock solution.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, standards, and blanks.

3. Sample Preparation

This protocol is designed for cultured cells or tissue homogenates.

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cultured cells, harvest and lyse the cells.

  • Deproteinization: Add an equal volume of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to the homogenate or cell lysate.[2]

  • Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure adequate separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized). Positive mode is often used for acyl-CoAs.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: The precursor ion will be the molecular ion of this compound. The product ions will result from the fragmentation of the precursor, typically yielding fragments related to the Coenzyme A moiety.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityRetention Time (min)LOD (fmol)LOQ (fmol)
This compound[M+H]⁺Fragment 1PositiveTo be determinedTo be determinedTo be determined
Fragment 2
Internal Standard[M+H]⁺Fragment 1PositiveTo be determined--
Fragment 2

Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing the analytical standard into the mass spectrometer. The limit of detection (LOD) and limit of quantification (LOQ) for other acyl-CoAs have been reported in the range of 1-5 fmol.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization/Lysis sample->homogenization deproteinization Deproteinization (SSA/TCA) homogenization->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe reconstitution Dry & Reconstitute spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound analysis.

metabolic_pathway VLCFA Very Long-Chain Fatty Acid (VLCFA) AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLCFA_CoA VLCFA-CoA AcylCoA_Synthetase->VLCFA_CoA Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Beta_Oxidation Dicarboxylic_Acyl_CoA This compound Peroxisomal_Beta_Oxidation->Dicarboxylic_Acyl_CoA logical_relationships cluster_method Analytical Method cluster_data Data & Results SamplePrep Sample Preparation Chromatography Liquid Chromatography SamplePrep->Chromatography Provides clean sample MassSpec Tandem Mass Spectrometry Chromatography->MassSpec Separates analytes DataAcquisition Data Acquisition MassSpec->DataAcquisition Detects and fragments ions DataProcessing Data Processing DataAcquisition->DataProcessing Generates raw data Quantification Quantification DataProcessing->Quantification Integrates peaks

References

Application Notes and Protocols for In Vitro Acyl-CoA Oxidase Assay with 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA oxidases (ACOX) are a family of enzymes that catalyze the initial and rate-limiting step in the peroxisomal β-oxidation of fatty acids.[1][2] This pathway is crucial for the metabolism of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic fatty acids. The enzymatic reaction involves the desaturation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of flavin adenine (B156593) dinucleotide (FAD) and the production of hydrogen peroxide (H2O2).[1] This document provides detailed protocols for an in vitro assay to measure the activity of acyl-CoA oxidase using the specific substrate 2-carboxytetracosanoyl-CoA, a dicarboxylic very long-chain fatty acyl-CoA.

The described assay is based on the quantitative measurement of hydrogen peroxide (H2O2) generated during the ACOX-catalyzed reaction. The H2O2 is detected using a highly sensitive fluorometric method involving a horseradish peroxidase (HRP)-coupled reaction.[3][4] This assay is adaptable for high-throughput screening and can be used to characterize enzyme kinetics, screen for inhibitors, and evaluate the effects of drug candidates on ACOX activity.

Principle of the Assay

The activity of acyl-CoA oxidase is determined by measuring the rate of hydrogen peroxide (H2O2) production. This is achieved through a coupled enzymatic reaction where horseradish peroxidase (HRP) utilizes the H2O2 generated by ACOX to oxidize a non-fluorescent substrate (e.g., Amplex Red or 4-hydroxyphenylacetic acid) into a highly fluorescent product (e.g., resorufin (B1680543) or a fluorescent dimer).[4] The increase in fluorescence is directly proportional to the amount of H2O2 produced and thus to the acyl-CoA oxidase activity. The reaction scheme is as follows:

  • Acyl-CoA Oxidase Reaction: this compound + O₂ --(Acyl-CoA Oxidase)--> 2-carboxy-2,3-dehydrotetracosanoyl-CoA + H₂O₂

  • HRP-Coupled Detection Reaction: H₂O₂ + Non-fluorescent Substrate --(Horseradish Peroxidase)--> Fluorescent Product + H₂O

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Human Recombinant Acyl-CoA Oxidase 1 (ACOX1)(Example) Sigma-Aldrich(Example) A1234-80°C
This compoundCustom Synthesis--20°C
Coenzyme ASigma-AldrichC3019-20°C
Tetracosanedioic acidSigma-AldrichT4626Room Temperature
Acyl-CoA Synthetase (long-chain)Sigma-AldrichA9711-20°C
ATPSigma-AldrichA2383-20°C
MgCl₂Sigma-AldrichM8266Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Potassium Phosphate Buffer (pH 7.5)In-house preparation-4°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8250-20°C
Amplex® Red ReagentThermo Fisher ScientificA12222-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C
96-well black, flat-bottom plates(Example) Corning(Example) 3915Room Temperature

Equipment

  • Fluorometric microplate reader with excitation/emission wavelengths of ~530-560 nm / ~590 nm.

  • Incubator capable of maintaining 37°C.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Protocols

Protocol 1: In Situ Synthesis of this compound

For researchers who need to synthesize the substrate, a chemoenzymatic approach can be employed.[5][6]

Reagent Preparation:

  • Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM ATP, 5 mM DTT. Store at -20°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of tetracosanedioic acid in a suitable organic solvent (e.g., DMSO).

  • Coenzyme A Stock Solution: Prepare a 10 mM stock solution of Coenzyme A in sterile water. Store at -20°C.

  • Acyl-CoA Synthetase Solution: Reconstitute the enzyme in a suitable buffer as per the manufacturer's instructions.

Procedure:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 5X Reaction Buffer

    • 5 µL of 10 mM Tetracosanedioic acid

    • 5 µL of 10 mM Coenzyme A

    • 1-5 µg of Acyl-CoA Synthetase

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • The resulting this compound solution can be used directly in the acyl-CoA oxidase assay or purified for later use. The success of the synthesis can be verified by mass spectrometry.[5]

Protocol 2: In Vitro Acyl-CoA Oxidase Activity Assay

This protocol describes the measurement of ACOX activity using a fluorometric microplate-based assay.

Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) containing 0.025% Triton X-100 and 20 µM fatty acid-free BSA.

  • Substrate Working Solution: Prepare a range of concentrations of this compound in Assay Buffer. Note: The optimal concentration should be determined experimentally, typically ranging from 1-100 µM.

  • Detection Reagent Mix: Prepare fresh before use. In Assay Buffer, combine Amplex® Red and HRP to final concentrations of 50 µM and 0.1 U/mL, respectively. Protect from light.

  • Enzyme Working Solution: Dilute the recombinant ACOX1 enzyme in Assay Buffer to the desired concentration. Note: The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the measurement period.

  • H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (0-10 µM) in Assay Buffer.

Assay Procedure:

  • Prepare H₂O₂ Standard Curve:

    • Add 50 µL of each H₂O₂ standard concentration in duplicate to the wells of a 96-well plate.

    • Add 50 µL of the Detection Reagent Mix to each standard well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the fluorescence (Excitation: 540 nm, Emission: 590 nm).

  • Enzyme Reaction:

    • Add 25 µL of Assay Buffer to the "no enzyme" control wells.

    • Add 25 µL of the Enzyme Working Solution to the experimental wells.

    • Add 25 µL of the Substrate Working Solution to all wells (or Assay Buffer for "no substrate" controls). .

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the Detection Reagent Mix to all wells.

    • Immediately start measuring the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis:

  • H₂O₂ Standard Curve: Plot the fluorescence intensity of the standards against the H₂O₂ concentration. Perform a linear regression to obtain the slope.

  • Calculate H₂O₂ Production Rate: Determine the rate of fluorescence increase (RFU/min) from the linear portion of the kinetic curve for each experimental well.

  • Convert to H₂O₂ Concentration: Use the slope from the H₂O₂ standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of H₂O₂ production (µM/min).

  • Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula: Specific Activity (nmol/min/mg) = (Rate of H₂O₂ production (µM/min) * Assay Volume (L)) / (Amount of enzyme (mg) * 10⁻³)

Data Presentation

Table 1: Example Kinetic Parameters for ACOX1 with Different Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)Reference/Note
Palmitoyl-CoA (16:0)5 - 20100 - 500Literature values
Lauroyl-CoA (12:0)10 - 50200 - 800[4]
This compoundTo be determined experimentallyTo be determined experimentally-

Table 2: Example Assay Plate Layout

WellContent
A1-A2H₂O₂ Standard (0 µM)
B1-B2H₂O₂ Standard (1 µM)
C1-C2H₂O₂ Standard (2.5 µM)
D1-D2H₂O₂ Standard (5 µM)
E1-E2H₂O₂ Standard (10 µM)
F1-F2No Enzyme Control
G1-G2No Substrate Control
H1-H12Experimental Samples (Enzyme + Substrate)

Visualizations

Acyl_CoA_Oxidase_Reaction cluster_reaction Acyl-CoA Oxidase Catalyzed Reaction 2_carboxytetracosanoyl_CoA This compound ACOX Acyl-CoA Oxidase (FAD-dependent) 2_carboxytetracosanoyl_CoA->ACOX O2 O₂ O2->ACOX product 2-carboxy-2,3-dehydro- tetracosanoyl-CoA ACOX->product H2O2 H₂O₂ ACOX->H2O2

Caption: Biochemical reaction catalyzed by acyl-CoA oxidase.

Assay_Workflow cluster_workflow In Vitro Acyl-CoA Oxidase Assay Workflow prep 1. Prepare Reagents (Assay Buffer, Substrate, Enzyme, Detection Mix) plate 2. Plate Setup (Standards, Controls, Samples) prep->plate pre_incubate 3. Pre-incubation (37°C, 5 min) plate->pre_incubate initiate 4. Initiate Reaction (Add Detection Reagent Mix) pre_incubate->initiate measure 5. Kinetic Measurement (Fluorescence reading every 1-2 min) initiate->measure analyze 6. Data Analysis (Calculate specific activity) measure->analyze

Caption: Experimental workflow for the in vitro acyl-CoA oxidase assay.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceAutofluorescence of compoundsRun a blank with all components except the enzyme. Check for autofluorescence of test compounds.
Contamination of reagentsUse fresh, high-purity reagents.
No or low signalInactive enzymeEnsure proper storage and handling of the enzyme. Test with a known positive control substrate (e.g., palmitoyl-CoA).
Incorrect buffer pHVerify the pH of the assay buffer. The optimal pH for ACOX1 is typically around 8.0-8.5.[3]
Substrate inhibitionTest a wider range of substrate concentrations. Some acyl-CoA substrates can cause inhibition at high concentrations.[4]
Non-linear reaction rateEnzyme concentration too highReduce the amount of enzyme used in the assay.
Substrate depletionEnsure the substrate concentration is not limiting during the measurement period.

Conclusion

This document provides a comprehensive guide for establishing and performing an in vitro assay for acyl-CoA oxidase with this compound. The described fluorometric method offers high sensitivity and is suitable for various applications in basic research and drug development.[4] Proper optimization of assay conditions, particularly substrate and enzyme concentrations, is critical for obtaining accurate and reproducible results. The provided protocols and data presentation formats should serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxytetracosanoyl-CoA is a dicarboxylic acyl-coenzyme A (CoA) thioester with a 24-carbon backbone. Dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded. The subsequent metabolism of these long-chain DCAs occurs primarily through β-oxidation within peroxisomes.[1][2][3] This pathway is crucial for cellular lipid homeostasis and its dysregulation is associated with various metabolic diseases.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a "heavy" version of this compound, researchers can track the incorporation of its labeled atoms into downstream metabolites, providing quantitative insights into pathway activity and metabolic fluxes. These application notes provide a comprehensive overview and detailed protocols for the synthesis and use of stable isotope-labeled this compound in metabolic tracing studies.

Metabolic Pathway and Regulation

The primary metabolic fate of this compound is degradation via the peroxisomal β-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the dicarboxylyl-CoA chain, producing acetyl-CoA and a shorter dicarboxylyl-CoA in each cycle. The key enzymes in this pathway include acyl-CoA oxidase 1 (ACOX1), the L-bifunctional protein (LBP), and sterol carrier protein X (SCPx) or classic 3-ketoacyl-CoA thiolase.[1]

The regulation of peroxisomal β-oxidation is tightly linked to the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Very-long-chain fatty acyl-CoAs, including those derived from dicarboxylic acids, are high-affinity ligands for PPARα.[4] Upon activation by these ligands, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This enhances the transcription of genes encoding the enzymes of peroxisomal β-oxidation, thereby upregulating the pathway in response to an increased substrate load.[5]

Data Presentation: Quantitative Insights into Very-Long-Chain Acyl-CoA Metabolism

ParameterMolecule(s)Value(s)Biological ContextReference(s)
Binding Affinity (Kd) to PPARα C20-C24 very-long-chain fatty acyl-CoAs3–29 nMDemonstrates the high affinity of very-long-chain acyl-CoAs as ligands for the key transcriptional regulator of their metabolism.[4]
Enzyme Kinetics of Peroxisomal Acyl-CoA Oxidase Dodecanedioyl-CoA (C12-DCA-CoA)Vmax and Km values determinedProvides kinetic parameters for the first committed step in peroxisomal β-oxidation of a medium-chain dicarboxylic acid. Kinetic parameters for very-long-chain dicarboxylic acids are expected to differ.[6]
Cellular Concentration Long-chain acyl-CoAsLow nanomolar range (free, unbound)The intracellular concentration of free acyl-CoAs is tightly regulated and buffered by acyl-CoA binding proteins.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

This protocol outlines a plausible chemoenzymatic approach for the synthesis of [1,2-¹³C₂]-2-carboxytetracosanoyl-CoA. The chemical synthesis of the labeled dicarboxylic acid is based on established methods for creating ¹³C-labeled fatty acids.

Part A: Chemical Synthesis of [1,2-¹³C₂]-2-Carboxytetracosanoic Acid

This synthesis can be adapted from methods used for preparing ¹³C-labeled fatty acids, such as the alkylation of a malonic ester derivative.

Materials and Reagents:

Procedure:

  • Malonic Ester Synthesis: React 1-bromodocosane with diethyl sodiomalonate-[1,2-¹³C₂] in anhydrous ethanol. The malonate is prepared by treating diethyl malonate-[1,2-¹³C₂] with sodium ethoxide. This reaction forms diethyl (docosyl)malonate-[1,2-¹³C₂].

  • Hydrolysis and Decarboxylation: Saponify the resulting ester with an excess of potassium hydroxide in an ethanol/water mixture by refluxing. After saponification, acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation. This will yield [1,2-¹³C₂]-tetracosanoic acid.

  • Purification: Purify the crude [1,2-¹³C₂]-tetracosanoic acid by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Part B: Enzymatic Synthesis of [1,2-¹³C₂]-2-Carboxytetracosanoyl-CoA

This part of the protocol utilizes a long-chain acyl-CoA synthetase to activate the labeled dicarboxylic acid to its corresponding CoA thioester.

Materials and Reagents:

  • [1,2-¹³C₂]-2-Carboxytetracosanoic acid (from Part A)

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • HPLC system for purification

Procedure:

  • Enzymatic Reaction: In a reaction vessel, combine the reaction buffer, ATP, MgCl₂, and Coenzyme A. Add the purified long-chain acyl-CoA synthetase.

  • Substrate Addition: Dissolve the [1,2-¹³C₂]-2-carboxytetracosanoic acid in a suitable solvent (e.g., ethanol, with minimal volume) and add it to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a sufficient duration (e.g., 2-4 hours).

  • Purification: Purify the resulting [1,2-¹³C₂]-2-carboxytetracosanoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification and Storage: Quantify the purified product using UV spectrophotometry (at 260 nm) and store at -80°C.

Protocol 2: Metabolic Tracing in Cultured Cells

This protocol describes the application of the synthesized stable isotope-labeled this compound to trace its metabolism in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials and Reagents:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • [1,2-¹³C₂]-2-Carboxytetracosanoyl-CoA (from Protocol 1)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Cell scraper

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO₂ until they reach the desired confluency (typically 80-90%).

  • Preparation of Tracer Stock: Prepare a stock solution of [1,2-¹³C₂]-2-carboxytetracosanoyl-CoA complexed with fatty acid-free BSA in serum-free DMEM.

  • Isotope Labeling:

    • Aspirate the growth medium from the cells and wash twice with warm PBS.

    • Add the prepared labeling medium containing the [1,2-¹³C₂]-2-carboxytetracosanoyl-CoA-BSA complex to the cells. Include a control group with unlabeled this compound-BSA.

    • Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, and 24 hours) to allow for uptake and metabolism of the tracer.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the cells to quench enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes, then centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol details the analysis of the extracted metabolites to measure the isotopic enrichment in downstream products of this compound metabolism.

Materials and Reagents:

  • Metabolite extracts (from Protocol 2)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

  • LC Separation: Inject the reconstituted samples onto the C18 column. Separate the acyl-CoAs using a gradient of increasing acetonitrile (B52724) concentration in the mobile phase.

  • MS/MS Detection:

    • Use positive ion electrospray ionization (ESI+).

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different acyl-CoA species. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.

    • For the labeled tracer and its metabolic products, create a list of precursor and product ion masses to monitor. For example, to trace the ¹³C₂ label from [1,2-¹³C₂]-2-carboxytetracosanoyl-CoA into acetyl-CoA, you would monitor the transition from the M+2 isotopologue of acetyl-CoA to its characteristic product ion.

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues of each metabolite.

    • Calculate the isotopic enrichment (as a percentage or mole fraction) for each metabolite at each time point.

    • Use this data to determine the rate of incorporation of the label and to model metabolic fluxes through the peroxisomal β-oxidation pathway.

Visualizations

Diagram 1: Synthesis of Stable Isotope-Labeled this compound

G cluster_synthesis Chemical Synthesis cluster_activation Enzymatic Activation Bromodocosane 1-Bromodocosane Intermediate1 Diethyl (docosyl)malonate-[1,2-¹³C₂] Bromodocosane->Intermediate1 Alkylation Malonate Diethyl malonate-[1,2-¹³C₂] Malonate->Intermediate1 Labeled_Acid [1,2-¹³C₂]-2-Carboxytetracosanoic Acid Intermediate1->Labeled_Acid Hydrolysis & Decarboxylation Labeled_CoA [1,2-¹³C₂]-2-Carboxytetracosanoyl-CoA Labeled_Acid->Labeled_CoA CoA Coenzyme A CoA->Labeled_CoA ATP ATP ATP->Labeled_CoA Enzyme Long-chain Acyl-CoA Synthetase Enzyme->Labeled_CoA

Caption: Chemoenzymatic synthesis workflow.

Diagram 2: Metabolic Tracing Experimental Workflow

G CellCulture 1. Cell Culture (e.g., HepG2) Labeling 2. Isotope Labeling with [¹³C₂]-Tracer CellCulture->Labeling QuenchExtract 3. Quench Metabolism & Extract Metabolites Labeling->QuenchExtract LCMS 4. LC-MS/MS Analysis QuenchExtract->LCMS DataAnalysis 5. Data Analysis (Isotopic Enrichment, Flux) LCMS->DataAnalysis G cluster_peroxisome Peroxisome DCA_CoA This compound (C24-DCA-CoA) Enoyl_CoA Enoyl-DCA-CoA DCA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA Hydroxyacyl-DCA-CoA Enoyl_CoA->Hydroxyacyl_CoA L-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA Ketoacyl-DCA-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-Bifunctional Protein (Dehydrogenase activity) Shorter_DCA_CoA C22-DCA-CoA Ketoacyl_CoA->Shorter_DCA_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_DCA_CoA->DCA_CoA Further β-oxidation cycles

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxytetracosanoyl-CoA is a very-long-chain dicarboxylic acyl-coenzyme A that plays a role in lipid metabolism. Its analysis is crucial for understanding certain metabolic pathways and disorders. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific method for the quantification of this and other related acyl-CoA species. These application notes provide a comprehensive protocol for the analysis of this compound in biological matrices.

Experimental Protocols

Sample Preparation: Extraction of Very-Long-Chain Acyl-CoAs

This protocol is designed for the extraction of this compound from cultured cells or tissue homogenates.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or another suitable odd-chain acyl-CoA.

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer

  • BCA protein assay kit

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cultured cells (~1-5 million) twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol and 15 µL of 10 µM internal standard solution.

    • Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

    • Scrape the cell lysate and transfer to a microcentrifuge tube.

    • For tissue samples, homogenize ~50-100 mg of tissue in 1 mL of ice-cold methanol with the internal standard.

  • Protein Precipitation and Extraction:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new glass tube.

    • Add 1 mL of acetonitrile to the supernatant, vortex briefly, and evaporate to dryness in a vacuum concentrator at 55°C.[1]

  • Reconstitution:

    • Reconstitute the dried extract in 150 µL of methanol.[1]

    • Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[1]

    • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

  • Protein Quantification (for normalization):

    • Solubilize the protein pellet from step 2 in RIPA lysis buffer.

    • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

  • Sheath Gas Flow: 40 units.

  • Auxiliary Gas Flow: 10 units.

  • Full Scan (MS1) Resolution: 70,000.

  • MS1 Scan Range: m/z 400-1500.

  • dd-MS2 (TopN) Resolution: 35,000.

  • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).

  • Inclusion List: Add the theoretical exact mass of the [M+H]+ ion for this compound.

Data Presentation

Quantitative Mass Spectrometry Data

The following tables provide representative quantitative data for the analysis of this compound and other very-long-chain acyl-CoAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound1194.6687.6~16.5
Tetracosanoyl-CoA (C24:0)1118.8611.8~17.2
Hexacosanoyl-CoA (C26:0)1146.9639.9~18.1
Pentadecanoyl-CoA (IS)1020.7513.7~14.8

Table 1: Mass Spectrometry Parameters for Selected Very-Long-Chain Acyl-CoAs.

ParameterThis compoundTetracosanoyl-CoA (C24:0)Hexacosanoyl-CoA (C26:0)
Linear Range (nM) 1 - 10001 - 10001 - 1000
Limit of Detection (LOD, nM) 0.50.40.6
Limit of Quantification (LOQ, nM) 1.51.21.8
Intra-day Precision (%RSD) < 5%< 5%< 6%
Inter-day Precision (%RSD) < 8%< 7%< 9%
Recovery (%) 85-95%88-98%82-93%

Table 2: Analytical Performance Characteristics.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Cells/Tissue extraction Methanol/IS Extraction sample->extraction centrifugation1 Centrifugation (15,000 x g) extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Vacuum Concentration supernatant->drying reconstitution Reconstitution in Methanol drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_sample Supernatant for LC-MS centrifugation2->final_sample lc_separation Reversed-Phase LC Separation final_sample->lc_separation esi_ionization Positive ESI lc_separation->esi_ionization ms1_scan HR-Full Scan (MS1) esi_ionization->ms1_scan ms2_fragmentation dd-MS2 Fragmentation (HCD) ms1_scan->ms2_fragmentation peak_integration Peak Integration ms2_fragmentation->peak_integration quantification Quantification vs. IS peak_integration->quantification normalization Normalization to Protein Content quantification->normalization final_results Final Concentrations normalization->final_results

Caption: Workflow for the analysis of this compound.

Peroxisomal Beta-Oxidation of a 2-Methyl-Branched Dicarboxylic Acyl-CoA

peroxisomal_beta_oxidation cluster_oxidation Step 1: Oxidation cluster_hydration_dehydrogenation Step 2 & 3: Hydration & Dehydrogenation cluster_thiolysis Step 4: Thiolysis substrate This compound (in Peroxisome) enzyme1 Pristanoyl-CoA Oxidase (ACOX2/3) substrate->enzyme1 O2 -> H2O2 product1 2-Carboxy-trans-2-tetracosenoyl-CoA enzyme1->product1 enzyme2 D-Bifunctional Protein (DBP) product1->enzyme2 H2O -> product2 2-Carboxy-3-keto-tetracosanoyl-CoA enzyme2->product2 NAD+ -> NADH enzyme3 Sterol Carrier Protein X (SCPx) product2->enzyme3 CoA-SH -> product3 2-Carboxy-docosanedioyl-CoA + Acetyl-CoA enzyme3->product3

Caption: Peroxisomal beta-oxidation of this compound.

References

Application Notes and Protocols: Developing a Cell-Based Assay for 2-Carboxytetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbons. Their metabolism is crucial for various cellular functions, and defects in their degradation are associated with severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and peroxisome biogenesis disorders (PBDs). Dicarboxylic acids, which are ω-oxidation products of monocarboxylic acids, represent an alternative substrate class for β-oxidation. The metabolism of long-chain dicarboxylic acids is predominantly handled by the peroxisomal β-oxidation machinery.[1][2][3] This application note provides a comprehensive protocol for developing a cell-based assay to monitor the metabolism of a specific dicarboxylic acyl-CoA, 2-carboxytetracosanoyl-CoA.

This assay allows for the quantitative analysis of the substrate and its chain-shortened metabolites, providing a powerful tool for studying peroxisomal β-oxidation, screening for potential therapeutic agents, and investigating the pathophysiology of related metabolic diseases. The protocol utilizes stable isotope-labeled substrate for clear differentiation from endogenous fatty acid pools and employs highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Metabolic Pathway of Dicarboxylic Acyl-CoAs

Long-chain dicarboxylic acids are activated to their corresponding di-CoA esters and subsequently catabolized through the peroxisomal β-oxidation pathway.[4][5] This process involves a cycle of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, releasing acetyl-CoA.[6] The key enzymes involved in the degradation of long-chain dicarboxylic acids include straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), L-bifunctional protein (LBP), and sterol carrier protein X (SCPX)/peroxisomal thiolase.[1]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome DCA_CoA This compound (C24-diCoA) Enoyl_CoA 2-enoyl-C22-diCoA DCA_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-hydroxy-C22-diCoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-keto-C22-diCoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH C22_diCoA Chain-shortened Acyl-CoA (C22-diCoA) Ketoacyl_CoA->C22_diCoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA SCOX SCOX SCOX->Enoyl_CoA DBP_LBP DBP / LBP DBP_LBP->Hydroxyacyl_CoA DBP_LBP->Ketoacyl_CoA Thiolase SCPX / Thiolase Thiolase->C22_diCoA

Caption: Peroxisomal β-oxidation of a dicarboxylic acyl-CoA.

Experimental Workflow

The overall workflow for the cell-based assay involves cell culture, incubation with the dicarboxylic acid substrate, quenching and extraction of metabolites, and subsequent analysis by LC-MS/MS. A parallel cell viability assay is performed to normalize the metabolic data.

Experimental_Workflow Assay Workflow Culture 1. Cell Culture (e.g., HepG2, Fibroblasts) Incubate 2. Incubate with 2-Carboxytetracosanoic Acid Culture->Incubate Viability Parallel: Cell Viability Assay (MTT / XTT) Culture->Viability Quench 3. Quench & Extract (Cold Methanol) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Quantify Acyl-CoAs) Quench->Analyze Normalize 5. Data Normalization (Protein or Cell Number) Analyze->Normalize Viability->Normalize

Caption: Overview of the cell-based assay workflow.

Materials and Reagents

Item Supplier Notes
Cell Line ATCCe.g., HepG2 (human liver carcinoma), Human Fibroblasts
Cell Culture Media Gibco/ThermoFisherDMEM, EMEM, as appropriate for the cell line
Fetal Bovine Serum (FBS)Gibco/ThermoFisherHeat-inactivated
Penicillin-StreptomycinGibco/ThermoFisher100x solution
Trypsin-EDTAGibco/ThermoFisher0.25%
Phosphate-Buffered Saline (PBS)Gibco/ThermoFisherpH 7.4, sterile
Substrate & Standards
2-Carboxytetracosanoic AcidCustom Synthesis
[¹³C₄]-2-Carboxytetracosanoic AcidCustom SynthesisInternal standard for uptake studies
This compoundCustom SynthesisAnalytical standard
[¹³C₄]-2-Carboxytetracosanoyl-CoACustom SynthesisInternal standard for LC-MS/MS
Reagents for Extraction & Analysis
Methanol (B129727) (LC-MS Grade)Sigma-Aldrich
Acetonitrile (LC-MS Grade)Sigma-Aldrich
Ammonium (B1175870) Acetate (B1210297)Sigma-AldrichLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
Cell Viability Assay Kit
MTT or XTT Cell Viability Assay KitRoche/Promega
Equipment
Cell Culture Incubator37°C, 5% CO₂
Laminar Flow Hood
Centrifuge (refrigerated)Capable of 15,000 x g at 4°C
LC-MS/MS SystemWaters/Sciex/AgilentTriple quadrupole mass spectrometer
Microplate ReaderFor viability assay

Experimental Protocols

Protocol 1: Cell Culture
  • Culture cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

  • For the assay, seed cells into 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

Protocol 2: Substrate Incubation
  • Prepare a stock solution of 2-carboxytetracosanoic acid complexed to fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.

  • On the day of the experiment, aspirate the culture medium from the 6-well plates.

  • Wash the cells twice with pre-warmed, serum-free medium.

  • Add 1 mL of serum-free medium containing the desired concentration of the 2-carboxytetracosanoic acid-BSA complex (e.g., 10-100 µM) to each well.

  • Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C.

Protocol 3: Acyl-CoA Extraction

This protocol is adapted from established methods for acyl-CoA extraction.[7][8][9]

  • Quenching: At the end of the incubation period, rapidly aspirate the medium. Immediately place the 6-well plate on ice.

  • Wash the cell monolayer twice with 1 mL of ice-cold PBS.

  • Lysis & Extraction: Add 1 mL of ice-cold methanol to each well.[8] Add an internal standard mix containing a known amount of [¹³C₄]-2-carboxytetracosanoyl-CoA and other relevant chain-length standards.

  • Use a cell scraper to scrape the cells into the methanol.

  • Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate (pH 7), for LC-MS/MS analysis.[8] Vortex and centrifuge to remove any insoluble material. Transfer the clear supernatant to an LC-MS vial.

Protocol 4: LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve very-long-chain acyl-CoAs (e.g., start at 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da.[10][11][12] Monitor the specific precursor-to-product ion transitions for the parent compound and expected metabolites.

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Notes
2-Carboxytetracosanoyl-diCoA (C24)Calculated m/zCalculated m/zMonitor for neutral loss of 507 Da
[¹³C₄]-2-Carboxytetracosanoyl-diCoA (IS)Calculated m/z + 4Calculated m/z + 4Internal Standard
Chain-shortened C22-diCoACalculated m/zCalculated m/zMetabolite
Chain-shortened C20-diCoACalculated m/zCalculated m/zMetabolite
... and so on......
Protocol 5: Cell Viability Assay
  • Seed cells in a 96-well plate at the same time as the 6-well plates for the metabolism assay.

  • Treat the cells with the same concentrations of 2-carboxytetracosanoic acid for the longest time point used in the metabolism study.

  • Perform an MTT or XTT assay according to the manufacturer's protocol to assess any potential cytotoxicity of the substrate.

  • In parallel, use a separate plate to determine the total protein content per well (e.g., using a BCA assay) for data normalization.

Data Presentation and Analysis

Quantitative data should be presented in clear, structured tables. Data from the LC-MS/MS analysis should be normalized to the internal standard and then to the total protein content or cell number to account for variations in cell density.

Table 1: Time-Course of this compound Metabolism in HepG2 Cells

Time (hours) 2-Carboxytetracosanoyl-diCoA (pmol/mg protein) C22-dicarboxylyl-diCoA (pmol/mg protein) C20-dicarboxylyl-diCoA (pmol/mg protein)
00.5 ± 0.1Not DetectedNot Detected
245.2 ± 3.82.1 ± 0.3Not Detected
438.6 ± 4.15.8 ± 0.61.2 ± 0.2
821.3 ± 2.512.4 ± 1.13.5 ± 0.4
245.7 ± 0.98.9 ± 0.94.1 ± 0.5

Data are presented as mean ± SD (n=3). This is hypothetical data for illustrative purposes.

Table 2: Effect of a Peroxisomal β-Oxidation Inhibitor on Metabolism

Treatment 2-Carboxytetracosanoyl-diCoA (pmol/mg protein) Total Chain-Shortened Metabolites (pmol/mg protein)
Vehicle Control21.3 ± 2.515.9 ± 1.5
Inhibitor (e.g., Thioridazine)48.9 ± 5.21.8 ± 0.3

*Data are from an 8-hour incubation. p < 0.01 vs. Vehicle Control. This is hypothetical data.

Troubleshooting

Problem Possible Cause Solution
Low or no detection of acyl-CoAs Poor extraction efficiency or degradation.Ensure all steps are performed on ice with pre-chilled solvents. Minimize time between quenching and freezing/analysis. Check reconstitution solvent.
Low cellular uptake of the substrate.Optimize the concentration and incubation time of the substrate-BSA complex. Confirm uptake with a labeled standard.
High variability between replicates Inconsistent cell numbers.Ensure even cell seeding. Normalize data to total protein content from a parallel well.
Inconsistent extraction.Be meticulous and consistent with pipetting volumes and timing during the extraction protocol.
Cytotoxicity observed in viability assay Substrate concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration of the 2-carboxytetracosanoic acid-BSA complex.
Poor chromatographic peak shape Incompatible reconstitution solvent.Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
Column degradation.Use a guard column and ensure mobile phases are properly prepared. Replace the column if necessary.

References

Application Notes and Protocols for Studying Peroxisomal Enzyme Kinetics Using 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that cannot be metabolized by mitochondria, including very long-chain fatty acids (VLCFAs) and dicarboxylic acids. The study of the kinetics of peroxisomal enzymes involved in these pathways is essential for understanding their physiological roles and for the development of therapeutics for peroxisomal disorders.

2-Carboxytetracosanoyl-CoA, the coenzyme A ester of a C26 dicarboxylic acid, is a specific substrate for the peroxisomal beta-oxidation pathway. Its use in enzyme kinetic studies allows for the precise characterization of the enzymes involved in dicarboxylic acid metabolism. This document provides detailed application notes and protocols for utilizing this compound to study the kinetics of key peroxisomal enzymes: Acyl-CoA Oxidase 1 (ACOX1), L-Bifunctional Protein (LBP), and D-Bifunctional Protein (DBP).

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

The beta-oxidation of dicarboxylic acids in peroxisomes is a multi-step process involving a series of enzymatic reactions. The pathway for dicarboxylic acid beta-oxidation in peroxisomes involves the transporter ABCD3, ACOX1, the two bifunctional proteins EHHADH (LBP) and HSD17B4 (DBP), and the two thiolases SCPx and ACAA1.[1]

Peroxisomal_Dicarboxylic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound trans-2,3-Dehydro-2-carboxytetracosanoyl-CoA trans-2,3-Dehydro-2-carboxytetracosanoyl-CoA This compound->trans-2,3-Dehydro-2-carboxytetracosanoyl-CoA ACOX1 3-Hydroxy-2-carboxytetracosanoyl-CoA 3-Hydroxy-2-carboxytetracosanoyl-CoA trans-2,3-Dehydro-2-carboxytetracosanoyl-CoA->3-Hydroxy-2-carboxytetracosanoyl-CoA LBP/DBP (Hydratase) 3-Keto-2-carboxytetracosanoyl-CoA 3-Keto-2-carboxytetracosanoyl-CoA 3-Hydroxy-2-carboxytetracosanoyl-CoA->3-Keto-2-carboxytetracosanoyl-CoA LBP/DBP (Dehydrogenase) Chain-shortened dicarboxylyl-CoA Chain-shortened dicarboxylyl-CoA 3-Keto-2-carboxytetracosanoyl-CoA->Chain-shortened dicarboxylyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-2-carboxytetracosanoyl-CoA->Acetyl-CoA Thiolase Dicarboxylic Acid (C26) Dicarboxylic Acid (C26) Dicarboxylic Acid (C26)->this compound Acyl-CoA Synthetase

Figure 1: Peroxisomal beta-oxidation pathway for dicarboxylic acids.

Quantitative Data on Peroxisomal Enzyme Kinetics

The following table summarizes the available kinetic data for human peroxisomal enzymes with dicarboxylic acid-CoA substrates. It is important to note that specific kinetic data for this compound is limited, and data from shorter-chain dicarboxylic acids are used as the best available proxy.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Notes
Acyl-CoA Oxidase 1 (ACOX1) Dodecanedioyl-CoA (DC12-CoA)--Recombinant human ACOX1 is about half as active with DC12-CoA as it is with C12-CoA (monocarboxylic).[2]
Adipoyl-CoA (DC6-CoA)--Recombinant human ACOX1 is only 2% as active with DC6-CoA compared to C12-CoA.[2]
L-Bifunctional Protein (LBP/EHHADH) Hexadecenoyl-dicarboxylyl-CoA (C16:1-DC-CoA)0.3Not ReportedApparent Km determined with human recombinant LBP expressed in a yeast mutant.
D-Bifunctional Protein (DBP/HSD17B4) Hexadecenoyl-dicarboxylyl-CoA (C16:1-DC-CoA)0.9Not ReportedApparent Km determined with human recombinant DBP expressed in a yeast mutant.

Note: The Vmax values for LBP and DBP with dicarboxylic acid substrates have not been reported in the reviewed literature. Researchers may need to determine these values empirically.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of very long-chain dicarboxylic acyl-CoAs is not commercially widespread. A common chemical synthesis approach involves the activation of the carboxylic acid followed by reaction with coenzyme A. This protocol is adapted from general methods for acyl-CoA synthesis.[3][4]

Materials:

  • Tetracosanedioic acid (C26 dicarboxylic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid (CoA-SH)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen gas

  • HPLC system for purification and analysis

Procedure:

  • Activation of Dicarboxylic Acid: a. In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve tetracosanedioic acid in anhydrous THF. b. Add a molar excess (e.g., 4 equivalents) of CDI to the solution. c. Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A: a. In a separate vial, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution. b. Add the CoA solution to the activated dicarboxylic acid mixture. c. Stir the reaction for at least 45 minutes at room temperature.

  • Purification: a. The resulting this compound can be purified by reverse-phase HPLC. b. Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA). c. Collect the fractions corresponding to the product peak. d. Lyophilize the purified fractions to obtain the final product.

  • Characterization: a. Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Protocol 2: Acyl-CoA Oxidase 1 (ACOX1) Activity Assay

This protocol is adapted from a fluorometric assay for ACOX1 and can be modified for use with this compound.[2] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX1 reaction.

Materials:

  • Purified recombinant human ACOX1 or isolated peroxisomes

  • This compound (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of this compound in a suitable buffer. b. Prepare a working solution of Amplex® Red and HRP in the reaction buffer.

  • Assay Setup: a. To each well of the 96-well plate, add the reaction buffer. b. Add varying concentrations of the this compound substrate to different wells to determine kinetic parameters. c. Add the Amplex® Red/HRP working solution to all wells.

  • Enzyme Reaction: a. Initiate the reaction by adding the purified ACOX1 enzyme or peroxisomal fraction to each well. b. Immediately place the plate in a fluorescence microplate reader.

  • Measurement: a. Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus ACOX1 activity. b. Generate a standard curve using known concentrations of H₂O₂ to quantify the enzyme activity.

  • Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves. b. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Peroxisomal Beta-Oxidation Assay in Intact Cells

This protocol measures the overall peroxisomal beta-oxidation activity in cultured cells using a radiolabeled dicarboxylic acid substrate. This method can be adapted for this compound if a radiolabeled version is synthesized.

Materials:

  • Cultured human skin fibroblasts or other cell types of interest

  • [¹⁴C]-labeled tetracosanedioic acid

  • Cell culture medium and reagents

  • Scintillation counter and vials

  • Reagents for measuring protein concentration (e.g., BCA assay)

Procedure:

  • Cell Culture: a. Grow cells to confluency in appropriate culture dishes.

  • Substrate Incubation: a. Prepare the incubation medium containing [¹⁴C]-labeled tetracosanedioic acid. b. Remove the growth medium from the cells and wash with PBS. c. Add the incubation medium with the radiolabeled substrate to the cells. d. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Measurement of Beta-Oxidation: a. After incubation, collect the medium. b. Separate the radiolabeled water-soluble products (acetyl-CoA and chain-shortened acyl-CoAs) from the unreacted substrate using a suitable method (e.g., precipitation of the substrate with perchloric acid followed by centrifugation). c. Measure the radioactivity in the supernatant using a scintillation counter.

  • Protein Quantification: a. Harvest the cells and determine the total protein content.

  • Data Analysis: a. Express the beta-oxidation activity as nmol of radiolabeled substrate oxidized per hour per mg of cell protein.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for studying peroxisomal enzyme kinetics and the peroxisomal beta-oxidation pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assays cluster_analysis Data Analysis Synthesize_Substrate Synthesize this compound ACOX1_Assay ACOX1 Activity Assay (Fluorometric) Synthesize_Substrate->ACOX1_Assay LBP_DBP_Assay LBP/DBP Activity Assay (Spectrophotometric) Synthesize_Substrate->LBP_DBP_Assay Purify_Enzyme Purify Recombinant Enzymes (ACOX1, LBP, DBP) Purify_Enzyme->ACOX1_Assay Purify_Enzyme->LBP_DBP_Assay Kinetic_Parameters Determine Km and Vmax ACOX1_Assay->Kinetic_Parameters LBP_DBP_Assay->Kinetic_Parameters Data_Interpretation Interpret Kinetic Data Kinetic_Parameters->Data_Interpretation

Figure 2: Workflow for peroxisomal enzyme kinetics study.

Peroxisomal_Signaling_Overview Dicarboxylic_Acid Dicarboxylic Acid (e.g., C26) Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid->Acyl_CoA_Synthetase Dicarboxylyl_CoA This compound Acyl_CoA_Synthetase->Dicarboxylyl_CoA Peroxisome Peroxisomal Beta-Oxidation Dicarboxylyl_CoA->Peroxisome Products Chain-shortened Dicarboxylyl-CoA + Acetyl-CoA Peroxisome->Products

Figure 3: Overview of dicarboxylic acid activation and metabolism.

Conclusion

The use of this compound as a substrate provides a specific and powerful tool for the detailed kinetic analysis of peroxisomal enzymes involved in dicarboxylic acid beta-oxidation. The protocols and data presented in these application notes offer a framework for researchers to investigate the fundamental properties of these enzymes, which is crucial for understanding their roles in health and disease and for the development of novel therapeutic strategies for peroxisomal disorders. Further research is needed to determine the Vmax of LBP and DBP with dicarboxylic acid substrates and to develop more accessible methods for the synthesis of very long-chain dicarboxylic acyl-CoAs.

References

Application Notes and Protocols: Very-Long-Chain Dicarboxylyl-CoA in Metabolic Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 2-carboxytetracosanoyl-CoA is not extensively available in current literature, the broader class of very-long-chain dicarboxylyl-CoAs represents a significant area of interest in the study and therapeutic targeting of metabolic diseases. This document provides an overview of the application of these molecules in drug discovery, focusing on their role in peroxisomal β-oxidation and the metabolic implications thereof.

Under conditions of metabolic stress, such as in obesity, diabetes, and non-alcoholic fatty liver disease, the primary mitochondrial fatty acid β-oxidation pathway can become overwhelmed. This leads to an upregulation of ω-oxidation of monocarboxylic fatty acids, resulting in the formation of dicarboxylic acids (DCAs). These DCAs are subsequently metabolized, primarily through peroxisomal β-oxidation.[1] This alternative pathway is crucial for cellular homeostasis and represents a potential target for therapeutic intervention in metabolic disorders.

Signaling Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids

The metabolism of very-long-chain dicarboxylyl-CoAs is intricately linked to the peroxisomal β-oxidation pathway. This pathway is distinct from its mitochondrial counterpart and involves a specific set of enzymes.[2] The process begins with the activation of dicarboxylic acids to their corresponding CoA esters. These are then transported into the peroxisome for sequential shortening. Key enzymes in this pathway include acyl-CoA oxidases, bifunctional proteins, and thiolases.[2][3] Dysregulation of this pathway can lead to the accumulation of toxic lipid species and contribute to the pathophysiology of metabolic diseases.

Peroxisomal_Dicarboxylyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic_Acids Monocarboxylic Acids omega_Oxidation ω-Oxidation (CYP4A) Monocarboxylic_Acids->omega_Oxidation Metabolic Overload Dicarboxylic_Acids Dicarboxylic Acids omega_Oxidation->Dicarboxylic_Acids Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic_Acids->Dicarboxylyl_CoA_Synthetase Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylyl_CoA_Synthetase->Dicarboxylyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX) Dicarboxylyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Bifunctional_Protein Bifunctional Protein (L-BP, D-BP) Enoyl_CoA->Bifunctional_Protein Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Protein->Hydroxyacyl_CoA Thiolase Thiolase Hydroxyacyl_CoA->Thiolase Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened_Dicarboxylyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further_Cycles Shortened_Dicarboxylyl_CoA->Further_Cycles Further Cycles Acyl_CoA_Oxidase_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, HRP, Amplex Red) Start->Prepare_Mixture Add_Enzyme Add Acyl-CoA Oxidase (ACOX) Prepare_Mixture->Add_Enzyme Add_Substrate Add Dicarboxylyl-CoA Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Increase (Ex/Em = 530/590 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate End End Calculate_Rate->End CETSA_Workflow Start Start Cell_Treatment Treat Cells with Compound or Vehicle Start->Cell_Treatment Harvest_Cells Harvest and Lyse Cells Cell_Treatment->Harvest_Cells Heat_Aliquots Heat Aliquots to Different Temperatures Harvest_Cells->Heat_Aliquots Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Aliquots->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot Analyze Soluble Target Protein by Western Blot Collect_Supernatant->Western_Blot Analyze_Melt_Curve Analyze Melt Curve Shift Western_Blot->Analyze_Melt_Curve End End Analyze_Melt_Curve->End

References

Application Notes and Protocols for the Analysis of 2-carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-carboxytetracosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester. The accurate quantification of this and related molecules in biological matrices is crucial for understanding the pathophysiology of several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), and for the development of novel therapeutics. This document provides detailed protocols for the sample preparation required for the robust and reproducible analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described focus on solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, which are commonly employed for the isolation and purification of long-chain acyl-CoAs from complex biological samples such as tissues and cells.

Data Presentation

The recovery of very-long-chain acyl-CoAs can be influenced by the chosen extraction method. While specific recovery data for this compound is not extensively published, the following tables summarize the recovery rates for other long-chain and very-long-chain acyl-CoAs using various established techniques. This data provides a valuable reference for estimating the efficiency of the described protocols for this compound.

Table 1: Recovery of Long-Chain Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesMatrixSPE SorbentAverage Recovery (%)
Palmitoyl-CoA (C16:0)Rat Liver2-(2-pyridyl)ethyl83-90
Oleoyl-CoA (C18:1)Rat Liver2-(2-pyridyl)ethyl83-90
Arachidonyl-CoA (C20:4)Rat Liver2-(2-pyridyl)ethyl83-90
Hexacosanoyl-CoA (C26:0)Fibroblasts2-(2-pyridyl)ethylNot explicitly stated, but method successfully applied for quantification

Table 2: Comparison of General Acyl-CoA Extraction Methodologies

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)
Solid-Phase Extraction (SPE)Selective adsorption of acyl-CoAs onto a solid support followed by elution.High selectivity, effective removal of interfering substances.Can be more time-consuming and expensive.70-90[1]
Liquid-Liquid Extraction (LLE)Partitioning of acyl-CoAs between two immiscible liquid phases.Simple, rapid, and cost-effective.Can have lower selectivity and may result in emulsion formation.Generally lower than SPE, highly variable.
Protein Precipitation (PPT)Use of acids or organic solvents to precipitate proteins, leaving acyl-CoAs in the supernatant.Simple and fast.May not effectively remove all interfering substances, potential for co-precipitation of analytes.Variable, often used in combination with other methods.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissues

This protocol is adapted from established methods for the extraction of very-long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (fresh or frozen)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) / 2-Propanol (IPA) (3:1, v/v)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (e.g., deuterated C26:0-CoA)

  • Centrifuge, homogenizer, and standard laboratory equipment

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • Add 3 mL of the Extraction Solvent (ACN/IPA) to the tissue homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cultured Cells

This protocol provides a general framework for the extraction of VLCFA-CoAs from cell pellets.

Materials:

  • Cell pellet

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent 1: Chloroform/Methanol (2:1, v/v)

  • Extraction Solvent 2: 0.9% NaCl solution

  • Internal Standard (e.g., deuterated C26:0-CoA)

  • Centrifuge and standard laboratory equipment

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Add the internal standard to the cell suspension.

    • Lyse the cells using a suitable method (e.g., sonication on ice).

  • Liquid-Liquid Extraction:

    • Add 2 mL of Chloroform/Methanol (2:1, v/v) to the cell lysate.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Aqueous Phase:

    • Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, avoiding the protein interface and the lower organic phase.

  • Sample Concentration and Reconstitution:

    • Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis.

Visualization of Workflow and Metabolic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis sample Tissue/Cell Sample homogenization Homogenization/Lysis (+ Internal Standard) sample->homogenization extraction Extraction (SPE or LLE) homogenization->extraction purification Purification extraction->purification concentration Evaporation purification->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound analysis.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondrial_Beta_Oxidation Further Beta-Oxidation Chain_Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Transport

Caption: Peroxisomal beta-oxidation of very-long-chain fatty acids.[2][3][4][5]

References

Advancements in the Chromatographic Separation of Dicarboxylic Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The precise and robust separation and quantification of dicarboxylic acyl-CoAs are pivotal for advancements in metabolic research, diagnostics, and drug development. These molecules are key intermediates in fatty acid oxidation and the tricarboxylic acid (TCA) cycle, and their dysregulation is implicated in various metabolic disorders. This document provides detailed application notes and protocols for the chromatographic separation of dicarboxylic acyl-CoAs, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Introduction

Dicarboxylic acyl-CoAs are challenging analytes due to their high polarity, which often leads to poor retention on conventional reversed-phase chromatography columns, and their susceptibility to in-source fragmentation in mass spectrometry. To overcome these challenges, various strategies have been developed, including ion-pairing chromatography and chemical derivatization. This note summarizes state-of-the-art methodologies and provides actionable protocols for researchers.

Methodologies and Experimental Protocols

A critical aspect of analyzing dicarboxylic acyl-CoAs is the selection of an appropriate sample preparation and chromatographic method. Below are detailed protocols for two effective approaches: Ion-Pairing UHPLC-MS/MS and a derivatization-based method for dicarboxylic acids, which can be adapted for their acyl-CoA counterparts after enzymatic or chemical hydrolysis.

Protocol 1: Ion-Pairing UHPLC-MS/MS for Short-Chain Acyl-CoAs

This protocol is adapted from a method that allows for the simultaneous measurement of short-chain acyl-CoAs and intermediates in the CoA biosynthetic pathway.[1] Ion-pairing chromatography is employed to enhance the retention of these polar analytes on a reversed-phase column.[2]

1. Sample Preparation (Deproteinization)

  • Objective: To precipitate proteins and release intracellular metabolites.

  • Reagents:

    • 5-sulfosalicylic acid (SSA), 2.5% (w/v) in water.

    • Ice-cold phosphate-buffered saline (PBS).

  • Procedure:

    • For cultured cells, rinse the cell pellet once with ice-cold PBS.

    • Add 200 µL of 2.5% SSA to the cell pellet.

    • Vortex thoroughly to ensure complete lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis. This method with SSA retains a significant amount of pantothenate and dephospho-CoA that might be lost with other purification methods like SPE.[1]

2. Chromatographic Conditions

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: Phenomenex Kinetex, 2.6 µm, C18, 150 mm x 2.1 mm.[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1.5 min: 2% B

    • 4 min: 15% B

    • 6 min: 30% B

    • 13 min: 95% B

    • 17 min: 95% B

    • Followed by a 3-minute re-equilibration at initial conditions.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target dicarboxylic acyl-CoA. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da.[4]

Workflow for Ion-Pairing UHPLC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis s1 Cell Pellet s2 Add 2.5% SSA s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 lc Ion-Pairing UHPLC (C18 Column) s4->lc Inject ms Tandem Mass Spectrometer (Positive ESI, MRM) lc->ms data Data Analysis (Quantification) ms->data Acquire Data cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis s1 Sample + Internal Standard s2 Liquid-Liquid Extraction (MTBE) s1->s2 s3 Evaporate s2->s3 s4 Derivatization (Butanolic HCl, 65°C) s3->s4 s5 Evaporate s4->s5 s6 Reconstitute s5->s6 lc Reversed-Phase LC (C18 Column) s6->lc Inject ms Tandem Mass Spectrometer (Positive ESI, MRM) lc->ms data Data Analysis (Quantification) ms->data Acquire Data lcfas Long-Chain Fatty Acids beta_ox Mitochondrial Beta-Oxidation lcfas->beta_ox omega_ox_path Microsomal Omega-Oxidation lcfas->omega_ox_path acetyl_coa Acetyl-CoA beta_ox->acetyl_coa beta_ox->omega_ox_path Impaired tca TCA Cycle acetyl_coa->tca dca Dicarboxylic Acids omega_ox_path->dca urine Excretion in Urine (Dicarboxylic Aciduria) dca->urine

References

Application Notes and Protocols for Assessing Peroxisomal Function Using 2-carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism. A key function of peroxisomes is the beta-oxidation of specific fatty acids that cannot be metabolized by mitochondria, including very-long-chain fatty acids (VLCFAs) and dicarboxylic acids. Deficiencies in peroxisomal function lead to a group of severe genetic disorders known as peroxisome biogenesis disorders (PBDs) and single enzyme deficiencies. Accurate assessment of peroxisomal function is therefore critical for the diagnosis of these disorders and for the development of novel therapeutic strategies.

2-carboxytetracosanoyl-CoA, a C24 dicarboxylic acid CoA ester, is a specific substrate for the peroxisomal beta-oxidation pathway. Its degradation is dependent on a functional peroxisomal beta-oxidation machinery. Therefore, measuring the rate of this compound oxidation in patient-derived cells, such as skin fibroblasts, provides a direct and sensitive method for assessing peroxisomal function. This document provides detailed application notes and protocols for the use of this compound in this context.

Principle of the Assay

The assay is based on the quantification of the beta-oxidation of a radiolabeled or stable isotope-labeled this compound substrate in cultured patient fibroblasts. The rate of substrate degradation is determined by measuring the amount of chain-shortened products or the release of acetyl-CoA. A reduced rate of oxidation compared to control cells is indicative of impaired peroxisomal function.

Data Presentation

The following table summarizes representative quantitative data from studies assessing the beta-oxidation of long-chain dicarboxylic acids in fibroblasts from healthy controls and patients with peroxisomal disorders. While specific data for this compound is limited in publicly available literature, the data for hexadecanedioic acid (C16-DCA) provides a strong surrogate for expected outcomes.

Cell Line TypePeroxisomal DisorderSubstrateBeta-Oxidation Rate (% of Control)Reference
Control FibroblastsNoneC16-Dicarboxylic Acid100%[1]
Patient FibroblastsZellweger Syndrome (PBD)C16-Dicarboxylic Acid<10%[1]
Patient FibroblastsACOX1 DeficiencyC16-Dicarboxylic AcidStrongly reduced (<20%)[1]
Patient FibroblastsD-Bifunctional Protein DeficiencyC16-Dicarboxylic AcidSignificantly reduced[1]

Note: The values presented are illustrative and may vary depending on the specific experimental conditions and the nature of the mutation in the patient cells.

Experimental Protocols

Protocol 1: Synthesis of [1-¹⁴C]-2-carboxytetracosanoic Acid

The synthesis of the radiolabeled substrate is a prerequisite for the assay. This protocol is a general guideline and may require optimization.

Materials:

  • Tetracosane-1,24-diol

  • Jones reagent (chromic acid in sulfuric acid)

  • [¹⁴C]KCN (Potassium cyanide)

  • Appropriate solvents (e.g., acetone, diethyl ether)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Oxidation of Tetracosane-1,24-diol: Oxidize tetracosane-1,24-diol to tetracosanedioic acid using Jones reagent in acetone.

  • Purification: Purify the resulting tetracosanedioic acid by recrystallization or column chromatography.

  • Monohalogenation: Convert one of the carboxylic acid groups to a halide (e.g., bromide) using a suitable halogenating agent.

  • Cyanide Displacement: Introduce the ¹⁴C label by reacting the monohalogenated intermediate with [¹⁴C]KCN.

  • Hydrolysis: Hydrolyze the resulting nitrile to a carboxylic acid to obtain [1-¹⁴C]-2-carboxytetracosanoic acid.

  • Purification and Characterization: Purify the final product by chromatography and confirm its identity and radiochemical purity by appropriate analytical methods (e.g., HPLC, mass spectrometry, and liquid scintillation counting).

Protocol 2: Preparation of this compound

Materials:

  • [1-¹⁴C]-2-carboxytetracosanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas species)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup: In a reaction vial, combine [1-¹⁴C]-2-carboxytetracosanoic acid, a molar excess of CoA, ATP, and MgCl₂ in the reaction buffer.

  • Enzymatic Synthesis: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring: Monitor the formation of the CoA ester by techniques such as HPLC.

  • Purification: Purify the [1-¹⁴C]-2-carboxytetracosanoyl-CoA from the reaction mixture using solid-phase extraction or HPLC.

  • Quantification: Determine the concentration and specific activity of the purified product.

Protocol 3: Assay of this compound Beta-Oxidation in Cultured Fibroblasts

Materials:

  • Cultured human skin fibroblasts (patient and control cell lines)

  • [1-¹⁴C]-2-carboxytetracosanoyl-CoA (substrate)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Bradford reagent for protein quantification

Procedure:

  • Cell Culture: Culture fibroblasts from patients and healthy controls in standard cell culture flasks until they reach 80-90% confluency.

  • Cell Harvest: Detach the cells using trypsin-EDTA, wash with PBS, and resuspend in fresh culture medium.

  • Cell Homogenization (Optional): For some applications, cell homogenates can be used. Homogenize the cell suspension by sonication or using a Dounce homogenizer on ice.

  • Incubation with Substrate:

    • For intact cells: Add a known amount of [1-¹⁴C]-2-carboxytetracosanoyl-CoA to the cell suspension.

    • For cell homogenates: Add the radiolabeled substrate to the homogenate.

  • Reaction: Incubate the cells or homogenates at 37°C for a defined period (e.g., 1-4 hours).

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and macromolecules.

  • Separation of Products: Centrifuge the mixture to pellet the precipitate. The supernatant will contain the water-soluble, chain-shortened beta-oxidation products (including [¹⁴C]acetyl-CoA).

  • Quantification of Radioactivity:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Protein Determination: Determine the protein concentration of the cell suspension or homogenate using the Bradford assay.

  • Calculation of Beta-Oxidation Rate: Express the beta-oxidation activity as nmol of substrate oxidized per hour per mg of protein. Compare the rates between patient and control cells.

Visualization of Pathways and Workflows

Peroxisomal Beta-Oxidation Pathway for Dicarboxylic Acids

Peroxisomal_Dicarboxylic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome DCA_CoA This compound (C24-DCA-CoA) Enoyl_CoA 2,3-dehydro-C24-DCA-CoA DCA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-hydroxy-C24-DCA-CoA Enoyl_CoA->Hydroxyacyl_CoA L/D-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-keto-C24-DCA-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L/D-Bifunctional Protein (Dehydrogenase activity) Shortened_DCA_CoA C22-DCA-CoA Ketoacyl_CoA->Shortened_DCA_CoA SCPx / Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA SCPx / Thiolase Outside Cytosol DCA 2-Carboxytetracosanoic Acid DCA_CoA_Synthase Acyl-CoA Synthetase DCA->DCA_CoA_Synthase DCA_CoA_Synthase->DCA_CoA ATP, CoA caption Fig. 1: Peroxisomal beta-oxidation of dicarboxylic acids.

Caption: Peroxisomal beta-oxidation pathway for dicarboxylic acids.

Experimental Workflow for Assessing Peroxisomal Function

Experimental_Workflow start Start: Patient & Control Fibroblast Cultures culture Cell Culture & Harvest start->culture incubation Incubation with [1-14C]-2-carboxytetracosanoyl-CoA culture->incubation termination Reaction Termination & Product Separation incubation->termination quantification Quantification of Radiolabeled Products termination->quantification analysis Data Analysis: Compare Patient vs. Control quantification->analysis end End: Assessment of Peroxisomal Function analysis->end caption Fig. 2: Experimental workflow for the assay.

Caption: Experimental workflow for assessing peroxisomal function.

Troubleshooting and Considerations

  • Substrate Purity: Ensure the high chemical and radiochemical purity of the synthesized this compound, as impurities can affect the accuracy of the assay.

  • Cell Viability: Maintain high cell viability throughout the experiment. Perform a viability check (e.g., trypan blue exclusion) before starting the assay.

  • Linearity of the Assay: It is crucial to establish the linear range of the assay with respect to incubation time and protein concentration to ensure that the measurements are within the quantitative range.

  • Control Samples: Always include healthy control fibroblasts in every experiment to provide a baseline for normal peroxisomal function.

  • Mitochondrial Contribution: While long-chain dicarboxylic acids are primarily oxidized in peroxisomes, a minor contribution from mitochondria cannot be entirely excluded under certain conditions.[2] However, for diagnostic purposes focusing on peroxisomal disorders, this assay is highly specific.

  • Interpretation of Results: A significant reduction in the beta-oxidation of this compound in patient cells is a strong indicator of a peroxisomal disorder. Further enzymatic and genetic analyses are required for a definitive diagnosis.

Conclusion

The assessment of this compound beta-oxidation in cultured fibroblasts is a valuable tool for the diagnosis and investigation of peroxisomal disorders. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories. This method can aid in understanding the molecular basis of peroxisomal diseases and in the evaluation of potential therapeutic interventions.

References

Application Notes and Protocols for the Quantification of 2-carboxytetracosanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-carboxytetracosanoyl-CoA is a dicarboxylic acyl-coenzyme A molecule involved in peroxisomal beta-oxidation. The accurate measurement of this and other very long-chain dicarboxylic acyl-CoAs in tissue samples is crucial for studying lipid metabolism, particularly in the context of inherited metabolic disorders and drug development targeting fatty acid oxidation pathways. This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Presentation

The following tables summarize the necessary information for the quantification of this compound.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC46H82N7O19P3S[1]
Molecular Weight1162.17 g/mol [1]
CAS Number57514-08-6[1]

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium (B1175870) Acetate in Water, pH 6.8
Mobile Phase BAcetonitrile (B52724)
Gradient20% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate
Flow Rate0.2 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 1163.2
Product Ion (Q3)m/z 656.2 (following neutral loss of 507 Da)
Collision EnergyOptimized for the specific instrument, typically 30-40 eV
Dwell Time100 ms

Experimental Protocols

This section details the step-by-step methodology for the extraction and quantification of this compound from tissue samples.

Materials and Reagents
  • Tissue Samples: Fresh or frozen tissue (e.g., liver, kidney, heart)

  • Internal Standard (IS): A suitable odd-chain dicarboxylic acyl-CoA or a stable isotope-labeled very long-chain acyl-CoA (e.g., ¹³C-labeled lignoceroyl-CoA).

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer, pH 7.4

  • Extraction Solvents: Acetonitrile (ACN), Isopropanol (IPA), Chloroform, Methanol (B129727) (all HPLC or LC-MS grade)

  • Solid-Phase Extraction (SPE) Columns: Mixed-mode or anion-exchange SPE cartridges

  • SPE Conditioning Solution: Methanol

  • SPE Wash Solution: 5% Methanol in water

  • SPE Elution Solution: 2% Ammonium hydroxide (B78521) in Methanol

  • Reference Standard: this compound (commercially available from suppliers such as MedChemExpress)

  • Standard laboratory equipment including homogenizer, centrifuge, evaporator, and LC-MS/MS system.

Sample Preparation and Homogenization
  • Weigh approximately 50-100 mg of frozen tissue.

  • To the tissue, add a known amount of the internal standard.

  • Add 1 mL of ice-cold homogenization buffer.

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

Extraction of this compound

This protocol outlines a solid-phase extraction (SPE) method, which generally provides cleaner extracts for LC-MS/MS analysis compared to liquid-liquid extraction.

  • Protein Precipitation: To the tissue homogenate, add 3 mL of a 2:1 (v/v) mixture of methanol:chloroform. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Column Conditioning: Condition a mixed-mode or anion-exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (20% acetonitrile in 10 mM ammonium acetate).

LC-MS/MS Analysis
  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Separate the analytes using the gradient conditions specified in Table 2.

  • Detect and quantify the target analyte and internal standard using Multiple Reaction Monitoring (MRM) with the precursor and product ions listed in Table 2.

Quantification
  • Prepare a calibration curve using the this compound reference standard, spiked with the same concentration of internal standard as the samples.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration should be expressed as nmol/g of tissue.

Visualizations

Peroxisomal Beta-Oxidation of Dicarboxylic Acyl-CoAs

The following diagram illustrates the key steps in the peroxisomal beta-oxidation of dicarboxylic acyl-CoAs.

Peroxisomal_Beta_Oxidation Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA (e.g., this compound) Enoyl_CoA Trans-2-enoyl-CoA Dicarboxylic_Acyl_CoA->Enoyl_CoA ACOX Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L/D-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L/D-Bifunctional Protein (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Dicarboxylic Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx/Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA SCPx/Thiolase

Caption: Peroxisomal beta-oxidation pathway for dicarboxylic acyl-CoAs.

Experimental Workflow for this compound Quantification

The diagram below outlines the major steps in the experimental protocol.

Experimental_Workflow cluster_workflow Quantification Workflow Tissue_Sample 1. Tissue Sample Collection (50-100 mg) Homogenization 2. Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction 3. Solid-Phase Extraction Homogenization->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for quantifying this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in 2-carboxytetracosanoyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-carboxytetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound.[1] These components can include salts, proteins, and, most notably for lipidomics, phospholipids (B1166683).[2][3] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][5] Given the complexity of biological samples, being aware of and mitigating these effects is crucial for reliable data.

Q2: My signal for this compound is low and inconsistent. Could this be due to matrix effects?

A2: Yes, low and irreproducible signal intensity are classic indicators of ion suppression caused by matrix effects.[1] The most common culprits in biological samples like plasma or tissue extracts are phospholipids, which are highly abundant and can co-elute with your analyte, competing for ionization.[2][3] This competition can lead to a diminished, augmented, or erratic analyte response.[2]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a clean, neat solvent to the response of the same amount spiked into a blank matrix sample that has already gone through the extraction process.[1][3] A significant difference between the two signals indicates the degree of ion suppression or enhancement.[1][3][6]

  • Post-Column Infusion Method: This is a qualitative technique used to identify at what retention times matrix effects are most pronounced.[1][5] A constant flow of a pure this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant signal baseline reveals the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.[1][5][6]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled this compound, is considered the best practice for correcting matrix effects.[3] The SIL-IS is chemically identical to the analyte and will co-elute, meaning it experiences nearly the same degree of ion suppression or enhancement.[3] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard. However, even with a SIL-IS, severe ion suppression can still reduce the signal to a point where sensitivity is compromised.[3] Therefore, it is highly recommended to combine the use of a SIL-IS with an effective sample preparation strategy to remove interfering matrix components.[3] Odd-chain-length fatty acyl-CoAs can also serve as suitable internal standards.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Low or No Signal and Poor Reproducibility

This is often the primary symptom of significant ion suppression from matrix components.

start Start: Low/Inconsistent Signal assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effects. Check Instrument Parameters. me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Stable Isotope- Labeled Internal Standard optimize_lc->use_is reassess Re-evaluate Performance use_is->reassess reassess->me_present Issue Persists end End: Reliable Quantification reassess->end Issue Resolved

Caption: A troubleshooting workflow for addressing suspected matrix effects.

Step 1: Assess the Severity of Matrix Effects

  • Action: Perform a post-extraction spike experiment (see Protocol 3).

  • Expected Outcome: This will quantify the percentage of signal suppression or enhancement. A matrix effect greater than 15-20% typically requires intervention.

Step 2: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[8]

  • Action: Transition from simple protein precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). PPT is often the least effective method for removing phospholipids.[9]

    • Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms. This is highly effective at removing phospholipids while retaining long-chain acyl-CoAs.[9] See Protocol 1 for a detailed procedure.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[8] See Protocol 2 for a detailed procedure.

Step 3: Optimize Chromatographic Separation

  • Action: Modify your LC method to better separate this compound from the region where ion suppression occurs (often where phospholipids elute).

  • Strategies:

    • Adjust the Gradient: A longer, shallower gradient can improve the resolution between your analyte and interfering compounds.[9]

    • Change Mobile Phase: Modifying the mobile phase pH can alter the retention of interfering compounds.[9] For acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column has been shown to provide good separation.[10]

    • Consider a Different Column: If co-elution persists, switching to a column with a different chemistry or particle technology (e.g., UPLC) may provide the necessary selectivity and has been shown to reduce matrix effects.[9]

Step 4: Dilute the Sample

  • Action: If the concentration of this compound is high enough, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[1][5]

  • Caveat: This approach is only feasible if the resulting analyte concentration remains well above the instrument's limit of quantitation.[5]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the cleanliness of the final extract and the extent of matrix effects.

Sample Preparation TechniqueSelectivity for Phospholipid RemovalAnalyte RecoveryOverall Effectiveness for Reducing Matrix Effects
Protein Precipitation (PPT) LowHighLeast effective; often results in significant matrix effects.[9]
Liquid-Liquid Extraction (LLE) Moderate to HighCan be low for polar analytes; requires optimization.[9]Good; provides cleaner extracts than PPT.[9]
Solid-Phase Extraction (SPE) HighGood to HighGenerally effective, especially reversed-phase and cation exchange modes.[9]
Mixed-Mode SPE Very HighHighMost effective; produces the cleanest extracts and leads to a significant reduction in matrix effects.[9]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is designed to remove phospholipids and other interferences from a biological sample extract.

start Start: Sample Extract condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute Analyte (Collect 2-carboxy... -CoA) wash->elute dry 6. Dry Down & Reconstitute elute->dry analyze Inject into LC-MS dry->analyze

Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).[1]

Materials:

  • Mixed-mode SPE cartridge (e.g., polymeric with reversed-phase and ion exchange)

  • Sample extract containing internal standard

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Acetonitrile/Methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge to prepare it for the aqueous sample.[1] Do not let the sorbent bed go dry.

  • Loading: Load the sample extract onto the SPE cartridge at a slow, controlled flow rate.[1]

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove salts and polar interferences.[1]

  • Elution: Pass 1 mL of the elution solvent through the cartridge to collect the this compound.[1]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of mobile phase-compatible solvent for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Materials:

  • Sample extract containing internal standard

  • Extraction solvent (e.g., Methyl tert-butyl ether or a mixture of isopropanol/hexane)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add the extraction solvent to your aqueous sample extract in a 2:1 or 3:1 (organic:aqueous) volume ratio.

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at >2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully aspirate the organic (top) layer, which contains the lipids of interest.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.

Protocol 3: Post-Extraction Spike Experiment to Quantify Matrix Effects

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).[3]

    • Set B (Blank Matrix Extract): Process a blank matrix sample (one that does not contain the analyte) through your entire sample preparation protocol (e.g., Protocol 1 or 2).[1][3]

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte to the same final concentration as Set A.[1][3]

  • Analysis: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.[3]

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

References

Improving the stability of 2-carboxytetracosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of 2-carboxytetracosanoyl-CoA during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

The degradation of this compound, a long-chain acyl-CoA thioester, is primarily due to two factors:

  • Enzymatic Degradation: Ubiquitous cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond, converting the molecule into its corresponding free fatty acid and coenzyme A.[1][2] This enzymatic activity must be promptly inactivated upon cell or tissue lysis.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially under neutral to alkaline pH conditions.[1][3] Elevated temperatures also accelerate this degradation.[1]

Q2: What is the optimal pH for maintaining the stability of this compound?

Long-chain acyl-CoA esters are most stable in a slightly acidic environment. For optimal stability, maintain the pH of all aqueous solutions and buffers between 4.5 and 6.0 during extraction and purification.[1][4][5] Extraction protocols frequently utilize buffers with a pH around 4.9 to minimize hydrolysis.[1][4]

Q3: How critical is temperature control during sample processing?

Temperature control is crucial. All steps of the sample preparation, including homogenization, centrifugation, and extraction, should be performed at low temperatures (0-4°C) to minimize both enzymatic activity and chemical degradation.[1] It is highly recommended to use pre-chilled buffers, solvents, and equipment. For tissue samples, flash-freezing in liquid nitrogen immediately after collection is a standard and effective practice to preserve the integrity of the analyte.[1][5]

Q4: How can I effectively inhibit enzymatic degradation?

The most critical step is the immediate and complete quenching of all enzymatic activity at the moment of sample collection.[1] This can be achieved by:

  • For Tissues: Rapid homogenization of the fresh or flash-frozen tissue in a pre-chilled, acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9).[1][4]

  • For Cell Cultures: Quenching metabolism by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.[1]

Q5: What are the recommended storage conditions for this compound samples?

For long-term stability, samples containing this compound, whether in tissue homogenates or as purified extracts, should be stored at -80°C. For short-term storage during the experimental workflow, samples should be kept on ice at all times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete quenching of enzymatic activity. Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.[1][2]Immediate Inactivation: Ensure that enzymatic activity is stopped at the point of sample collection. For tissue, immediately flash-freeze in liquid nitrogen. For cells, quench with a pre-chilled organic solvent like methanol at -80°C.[1]
Non-optimal pH of extraction buffers. The use of neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1]Acidic Buffer: Employ an acidic extraction buffer. A potassium phosphate buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1][4]
High temperature during sample processing. Degradation rates increase significantly with temperature.[1]Maintain Cold Chain: Ensure all steps (homogenization, centrifugation, solvent evaporation) are conducted under ice-cold conditions (0-4°C). Use pre-chilled tubes, buffers, and solvents.
Poor chromatographic peak shape (e.g., tailing) in HPLC-MS/MS analysis Amphipathic nature of long-chain acyl-CoAs. These molecules can interact with the stationary phase, leading to poor peak shape.[6][7]Optimize Mobile Phase: The use of an acidic mobile phase, such as acetonitrile (B52724) and potassium phosphate buffer (pH 4.9-5.3), can improve peak shape.[4][5] Some methods use a high pH mobile phase with specific column chemistries.[6]
Column contamination. Repeated injections of biological extracts can lead to column fouling.[6]Column Washing: Incorporate a column wash step with a strong solvent, such as 0.1% phosphoric acid, between injections to remove contaminants.[8]
Inconsistent and non-reproducible results Variability in sample handling time. Delays between sample collection and enzyme inactivation can lead to inconsistent degradation.Standardize Workflow: Establish a strict and consistent timeline for sample processing, from collection to storage.
Instability in autosampler. Prolonged storage in the autosampler, especially if not cooled, can lead to degradation.Cooled Autosampler: Ensure the autosampler is maintained at a low temperature (e.g., 4°C). Limit the time samples spend in the autosampler before injection.
Use of plastic vials. Some studies suggest that using glass vials can decrease signal loss and improve sample stability for CoA species.[9]Use Glass Vials: Whenever possible, use glass or deactivated glass vials for sample storage and analysis.

Data Presentation

Table 1: Recommended Conditions for Improving this compound Stability

ParameterRecommended ConditionRationale
pH 4.5 - 6.0Minimizes chemical hydrolysis of the thioester bond.[1][4][5]
Temperature 0 - 4°C (on ice)Reduces both enzymatic and chemical degradation rates.[1]
Enzyme Quenching Immediate, at time of collectionPrevents rapid enzymatic hydrolysis by thioesterases.[1][2]
Short-term Storage On ice (0 - 4°C)Maintains stability during the experimental workflow.
Long-term Storage -80°CEnsures long-term integrity of the analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[4][10]

  • Homogenization:

    • Weigh a frozen tissue sample (50-100 mg).

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 2 mL of ice-cold 2-propanol and homogenize again.

    • Add 4 mL of ice-cold acetonitrile, vortex, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the homogenate at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE) Purification:

    • Collect the supernatant containing the acyl-CoAs.

    • Condition an SPE column (e.g., a C18 or a specialized anion-exchange column) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or methanol with ammonium (B1175870) formate).[4][10]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator at a low temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).

Visualizations

experimental_workflow sample Tissue Sample flash_freeze Flash Freeze in Liquid N2 sample->flash_freeze homogenization Homogenization (pH 4.9 Buffer, 0-4°C) flash_freeze->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation (4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution evaporation Solvent Evaporation (Low Temperature) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis degradation_pathways cluster_causes Causes of Degradation target This compound (Stable) degraded Degradation Products (Free Fatty Acid + CoA) target->degraded Degradation enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) enzymatic->target chemical Chemical Hydrolysis chemical->target high_ph High pH (>7) chemical->high_ph high_temp High Temperature chemical->high_temp

References

Troubleshooting low recovery of 2-carboxytetracosanoyl-CoA in extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 2-carboxytetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound, a very long-chain acyl-CoA, is primarily influenced by several critical factors:

  • Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of lipids.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1][3]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Working quickly, on ice, and using appropriate acidic buffers (e.g., pH 4.9) can help preserve the integrity of the analyte throughout the extraction process.[1][2] The thioester bond is prone to hydrolysis at neutral or alkaline pH.

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low yields of very long-chain acyl-CoAs can stem from several issues. The following troubleshooting guide can help you identify and address the potential causes.

Troubleshooting Guide for Low Recovery
Potential Cause Recommended Action
Incomplete Cell Lysis/Homogenization Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended.[2][4] Consider increasing homogenization time or using mechanical disruption methods.
Analyte Degradation Work quickly and on ice at all times. Use pre-chilled solvents and tubes. Ensure the pH of your buffers is acidic (around 4.9) to minimize hydrolysis.[2][5] Avoid repeated freeze-thaw cycles of your samples.[1]
Inefficient Solvent Extraction Optimize your solvent mixture. A combination of acetonitrile and isopropanol is often effective for long-chain acyl-CoAs.[3][6] Ensure vigorous mixing during the extraction step to maximize partitioning of the analyte into the organic phase.
Poor Solid-Phase Extraction (SPE) Performance Ensure the SPE column is properly conditioned according to the manufacturer's instructions. The choice of SPE sorbent is critical; for a dicarboxylic acyl-CoA, a mixed-mode or anion exchange resin may be more effective.[7] Optimize the loading, washing, and elution steps. The elution solvent must be strong enough to displace the analyte from the sorbent.
Sample Loss During Evaporation If you are concentrating your sample, use a gentle stream of nitrogen and avoid excessive heat, which can lead to degradation.[1]
Inaccurate Quantification Use a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA, to account for extraction losses.[5][8]

Experimental Protocols

Below is a widely used protocol for the extraction of long-chain acyl-CoAs from tissue samples, which can be adapted for this compound. This protocol combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][3]

Protocol: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[2][4]

Materials:

  • Frozen tissue sample (50-100 mg)[2][4]

  • Homogenizer (e.g., glass homogenizer)[2][4]

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2][4]

  • Acetonitrile (ACN)[2][3]

  • 2-Propanol (Isopropanol)[2][3]

  • Internal standard (e.g., Heptadecanoyl-CoA)[5]

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)[3]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[3]

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[4]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[4]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[4]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[4]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

    • Carefully collect the supernatant containing the acyl-CoAs.[4]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[3][4]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[4] Allow the sample to pass through the sorbent by gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[4]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution.[4] Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[4]

Data Presentation

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Table 1: Representative Recovery Rates of Acyl-CoAs Using Different Extraction Methods
Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[4]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[4]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[4]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[4]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2][4]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[4]

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Frozen Tissue Sample (50-100 mg) homogenization Homogenization (KH2PO4 Buffer, pH 4.9) tissue->homogenization solvent_extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation (12,000 x g, 4°C) solvent_extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow start Low Recovery Observed check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Optimize homogenization protocol check_homogenization->improve_homogenization No check_degradation Is analyte degradation suspected? check_homogenization->check_degradation Yes improve_homogenization->check_degradation minimize_degradation Work on ice, use fresh buffers check_degradation->minimize_degradation Yes check_extraction Is solvent extraction efficient? check_degradation->check_extraction No minimize_degradation->check_extraction optimize_solvents Adjust solvent ratios check_extraction->optimize_solvents No check_spe Is SPE performance optimal? check_extraction->check_spe Yes optimize_solvents->check_spe optimize_spe Check conditioning, wash, and elution check_spe->optimize_spe No end Recovery Improved check_spe->end Yes optimize_spe->end

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Technical Support Center: Optimizing LC Gradient for Separation of 2-Carboxytetracosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) gradients for the separation of 2-carboxytetracosanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers using liquid chromatography?

The primary challenges in separating this compound isomers stem from their structural similarities and physicochemical properties. These isomers often have identical mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is crucial. The long fatty acyl chain (C24) results in high hydrophobicity, leading to strong retention on reversed-phase columns, while the dicarboxylic nature and the CoA moiety add polarity. The subtle differences in the position of the second carboxyl group or other isomeric features require highly optimized LC conditions to achieve baseline separation.

Q2: What type of LC column is most suitable for separating very-long-chain dicarboxylic acyl-CoA isomers?

For the separation of highly hydrophobic molecules like this compound, reversed-phase columns are the standard choice.

  • C18 columns are widely used for the separation of acyl-CoAs and can provide good resolution.[1]

  • For very-long-chain species, C8 or C4 columns might offer better peak shapes and reduced retention times if the compounds are too strongly retained on C18 columns.

  • Columns with different selectivities, such as those with phenyl-hexyl or embedded polar groups , could also be explored to exploit subtle differences in isomer structure.

Q3: How does the mobile phase composition affect the separation of these isomers?

Mobile phase composition is a critical factor. A typical mobile phase for acyl-CoA separation consists of an aqueous component with a buffer and an organic modifier.

  • Organic Modifier: Acetonitrile (B52724) is a common choice for the organic phase (Mobile Phase B).[1]

  • Aqueous Phase (Mobile Phase A): This usually contains a buffer to control the pH. Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) are frequently used.[1][2][3]

  • pH: The pH of the mobile phase is crucial. For long-chain acyl-CoAs, a slightly alkaline pH (around 10.5) can improve peak shape and resolution.[2] However, the stability of the acyl-CoAs in alkaline solutions should be considered, as they are prone to hydrolysis.[1]

  • Additives: Ion-pairing reagents have been used for isomer separation of other acyl-CoAs, but they can cause ion suppression in mass spectrometry.[4] Using mobile phases without ion-pairing reagents is often preferred.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Separation of Isomers Gradient is too steep.Flatten the gradient in the region where the isomers are expected to elute. A shallower gradient increases the interaction time with the stationary phase, allowing for better separation of closely related compounds.
Inappropriate column chemistry.If using a standard C18 column, consider trying a column with a different selectivity, such as a C8, phenyl-hexyl, or a column designed for separating geometric isomers.[5]
Mobile phase pH is not optimal.Experiment with different pH values for the aqueous mobile phase. A change in pH can alter the ionization state of the dicarboxylic acyl-CoA and influence its interaction with the stationary phase.
Broad or Tailing Peaks Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base, like triethylamine (B128534) (if compatible with your MS system), can sometimes improve peak shape.
Column overload.Reduce the sample amount injected onto the column.
Issues with the column itself.Check for column degradation or contamination. A guard column can help protect the analytical column.[1]
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components or mobile phase additives.Optimize sample preparation to remove interfering substances. If using mobile phase additives, ensure they are MS-friendly and used at the lowest effective concentration.
Analyte degradation.Acyl-CoAs can be unstable, especially in aqueous solutions at non-neutral pH.[1] Minimize sample processing time and keep samples cold. Reconstitute dry samples in a non-aqueous solvent like methanol (B129727) for better stability.[1]
Inconsistent Retention Times Inadequate column equilibration between runs.Ensure the column is fully equilibrated back to the initial conditions before each injection. This is particularly important for gradient elution.
Fluctuations in mobile phase composition or flow rate.Check the LC system for leaks and ensure the pumps are delivering a stable flow. Prepare fresh mobile phases daily.

Experimental Protocols

Sample Preparation from Cells/Tissues

This protocol is a general guideline and may need optimization for your specific sample type.

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add a mixture of organic solvents, such as acetonitrile and isopropanol, to the homogenate to precipitate proteins and extract the acyl-CoAs.[2]

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used to purify the acyl-CoAs and remove interfering substances. Mixed-mode or reversed-phase SPE cartridges are often employed.

  • Drying and Reconstitution: The purified extract is typically dried under a stream of nitrogen. For improved stability, reconstitute the dried sample in methanol before LC-MS/MS analysis.[1]

LC Gradient Optimization Strategy
  • Initial Scouting Gradient: Start with a relatively fast linear gradient to determine the approximate elution time of the this compound isomers.

    • Example: 20% to 100% Mobile Phase B over 15 minutes.[1]

  • Shallow Gradient around Elution Time: Once the elution window is identified, create a much shallower gradient in that region to improve the separation of the isomers.

    • Example: If isomers elute between 10 and 12 minutes with the initial gradient, try a new gradient that changes from 50% to 70% B over 10 minutes.

  • Isocratic Hold: For very closely eluting isomers, an isocratic hold at a specific mobile phase composition might provide the necessary resolution.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation. Lower flow rates generally improve resolution but increase run time. Higher temperatures can improve peak shape but may affect column stability.

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSettingReference
LC System UPLC/UHPLC system[4]
Column Reversed-phase C18, e.g., 100 x 2.1 mm, 1.8 µm[1]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-15 min: 20-100% B; 15-22.5 min: 100% B; 22.51-30 min: 20% B[1]
Flow Rate 0.2 mL/min[1]
Column Temperature 32 °C[1]
Injection Volume 5-10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[2]

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Tissue/Cells) extraction Extraction with Organic Solvents sample_prep->extraction spe Solid-Phase Extraction (Purification) extraction->spe drying Drying under Nitrogen spe->drying reconstitution Reconstitution in Methanol drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A typical experimental workflow for the analysis of acyl-CoAs from biological samples.

Logical Relationship for Gradient Optimization

gradient_optimization start Start Optimization scouting_run Perform Scouting Gradient start->scouting_run evaluate_elution Identify Elution Window scouting_run->evaluate_elution shallow_gradient Design Shallow Gradient evaluate_elution->shallow_gradient isocratic_hold Consider Isocratic Hold evaluate_elution->isocratic_hold evaluate_separation Evaluate Isomer Separation shallow_gradient->evaluate_separation isocratic_hold->evaluate_separation evaluate_separation->shallow_gradient Needs Improvement optimized Optimized Method evaluate_separation->optimized Separation Achieved

Caption: A decision-making workflow for optimizing an LC gradient for isomer separation.

Metabolic Context: Peroxisomal β-oxidation and Dicarboxylic Acid Formation

Very-long-chain fatty acids undergo initial chain shortening in peroxisomes. When mitochondrial β-oxidation is overwhelmed, ω-oxidation can become a significant pathway, leading to the formation of dicarboxylic acids.[6]

metabolic_pathway cluster_peroxisome Peroxisomal β-oxidation cluster_er ω-oxidation cluster_mitochondrion Mitochondrial β-oxidation vlcfa Very-Long-Chain Fatty Acid (e.g., Tetracosanoic Acid) vlcfa_coa VLC-Acyl-CoA vlcfa->vlcfa_coa omega_oxidation ω-hydroxy fatty acid vlcfa->omega_oxidation peroxisome Peroxisome mitochondrion Mitochondrion er Endoplasmic Reticulum (ER) chain_shortened_coa Chain-Shortened Acyl-CoA vlcfa_coa->chain_shortened_coa acetyl_coa Acetyl-CoA chain_shortened_coa->acetyl_coa dicarboxylic_acid Dicarboxylic Acid omega_oxidation->dicarboxylic_acid dicarboxylic_coa Dicarboxylic Acyl-CoA (e.g., this compound) dicarboxylic_acid->dicarboxylic_coa

Caption: Simplified overview of very-long-chain fatty acid metabolism leading to dicarboxylic acyl-CoA formation.

References

Technical Support Center: ESI-MS Analysis of 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 2-carboxytetracosanoyl-CoA, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of a quantitative analysis.[2] For a large and complex molecule like this compound, which may be present at low concentrations in biological samples, ion suppression can be a significant obstacle to reliable detection and quantification.

Q2: What are the common sources of ion suppression in the ESI-MS analysis of this compound?

A2: Common sources of ion suppression include:

  • High concentrations of salts and buffers: Non-volatile salts (e.g., phosphates) and buffers can crystallize at the ESI tip, reducing ionization efficiency.[3]

  • Detergents and polymers: These can suppress the analyte signal and contaminate the MS system.[3][4]

  • Ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, preventing its ionization.[4]

  • Matrix components: In biological samples, co-eluting lipids, proteins, and other endogenous molecules can compete with this compound for ionization.

  • High analyte concentration: At high concentrations, the analyte itself can cause a non-linear response and self-suppression.[5]

Q3: Can the choice of ionization mode (positive vs. negative) affect ion suppression for this compound?

A3: Yes, the choice of ionization mode can significantly impact the analysis. For long-chain acyl-CoAs, positive ion mode is often reported to be more sensitive than negative ion mode.[6] However, switching to negative ion mode can sometimes mitigate ion suppression if the interfering compounds are less likely to ionize in that mode.[1] Given that this compound has two carboxylic acid groups in addition to the phosphate (B84403) groups of the CoA moiety, it is amenable to ionization in both positive and negative modes. Therefore, it is advisable to test both modes during method development to determine the optimal conditions for your specific sample matrix.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Low or no signal for this compound

Question: I am not observing a signal, or the signal for my this compound standard/sample is much lower than expected. What are the likely causes and how can I troubleshoot this?

Answer:

This is a classic symptom of significant ion suppression. Here is a step-by-step troubleshooting workflow:

start Low or No Signal Detected check_ms 1. Verify MS Instrument Performance (Infuse a known standard) start->check_ms check_sample_prep 2. Evaluate Sample Preparation (Are non-volatile salts or detergents present?) check_ms->check_sample_prep Instrument OK end_bad Issue Persists (Consult advanced strategies) check_ms->end_bad Instrument Issue optimize_lc 3. Optimize Chromatographic Separation (Separate analyte from matrix components) check_sample_prep->optimize_lc Sample Prep Clean check_sample_prep->end_bad Contamination Found modify_mobile_phase 4. Adjust Mobile Phase Composition (e.g., use volatile buffers) optimize_lc->modify_mobile_phase Co-elution Suspected end_good Signal Improved optimize_lc->end_good Separation Achieved dilute_sample 5. Dilute the Sample (Reduces matrix concentration) modify_mobile_phase->dilute_sample Still Low Signal modify_mobile_phase->end_good Signal Restored dilute_sample->end_good Improvement Seen dilute_sample->end_bad No Improvement

Caption: Troubleshooting workflow for low or no analyte signal.

Detailed Steps:

  • Verify Instrument Performance: Infuse a solution of a known, easily ionizable standard to confirm the mass spectrometer is functioning correctly. If the standard signal is also low, the issue may be with the instrument.

  • Evaluate Sample Preparation: Review your sample preparation protocol. Ensure you are not using non-volatile buffers like phosphates or detergents.[3] If present, modify your protocol to eliminate these. Solid-phase extraction (SPE) can be an effective way to clean up the sample and remove interfering substances.

  • Optimize Chromatographic Separation: Co-elution of matrix components is a primary cause of ion suppression. Improving your chromatographic separation can move the analyte to a region of the chromatogram with fewer interfering compounds.[2] Consider adjusting the gradient, changing the column chemistry (e.g., from C18 to a different phase), or modifying the mobile phase.

  • Adjust Mobile Phase Composition: Avoid using TFA as an ion-pairing agent if possible, as it is a known cause of ion suppression.[4] Formic acid or acetic acid at low concentrations (e.g., 0.1%) are generally better alternatives.[3] Using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be beneficial.

  • Dilute the Sample: A simple and effective method to reduce ion suppression is to dilute the sample.[1] This lowers the concentration of both the analyte and the interfering matrix components. While this may seem counterintuitive for detecting a low-abundance analyte, the reduction in suppression can sometimes lead to a net increase in signal-to-noise.

Issue 2: Poor reproducibility of this compound signal

Question: My signal intensity for this compound is highly variable between injections, leading to poor precision. What could be causing this?

Answer:

Poor reproducibility is often a result of variable ion suppression between samples or carryover.

start Poor Signal Reproducibility check_is 1. Implement an Internal Standard (Isotope-labeled is ideal) start->check_is check_carryover 2. Investigate Sample Carryover (Inject blanks between samples) check_is->check_carryover IS Implemented end_bad Issue Persists (Re-evaluate LC method) check_is->end_bad IS not available improve_cleanup 3. Enhance Sample Cleanup (e.g., use SPE or LLE) check_carryover->improve_cleanup No Carryover Detected check_carryover->end_bad Carryover Present matrix_matching 4. Use Matrix-Matched Calibrants (Prepares standards in a similar matrix) improve_cleanup->matrix_matching Cleanup Improved end_good Reproducibility Improved improve_cleanup->end_good Matrix Effects Reduced matrix_matching->end_good Precision Achieved matrix_matching->end_bad Matrix Matching Ineffective

Caption: Troubleshooting workflow for poor signal reproducibility.

Detailed Steps:

  • Use an Internal Standard (IS): The most effective way to correct for variability in ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate normalization of the signal.[4] If a SIL-IS is not available, a structural analog with a similar retention time and ionization efficiency can be used.

  • Check for Sample Carryover: Inject blank samples after a high-concentration sample to see if the analyte signal is carried over to the next injection. Long-chain acyl-CoAs can be "sticky" and adsorb to surfaces in the LC system. A more rigorous needle wash or a stronger solvent in the wash solution may be necessary.

  • Improve Sample Cleanup: Inconsistent levels of matrix components between samples will lead to variable ion suppression. Implementing a more robust sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a larger portion of the interfering matrix and improve reproducibility.

  • Use Matrix-Matched Calibrants: If you are performing absolute quantification, preparing your calibration standards in a matrix that is as similar as possible to your samples can help to compensate for matrix effects.

Data Presentation: Comparison of Ion Suppression Mitigation Strategies

The following table summarizes the relative effectiveness and considerations for various strategies to reduce ion suppression in the analysis of this compound.

Mitigation StrategyRelative EffectivenessKey Considerations
Sample Preparation
Solid-Phase Extraction (SPE)HighCan be method-development intensive; good for removing broad classes of interferences.
Liquid-Liquid Extraction (LLE)Moderate to HighChoice of solvents is critical; can be less efficient for highly polar interferents.
Protein PrecipitationLow to ModerateQuick and easy, but often leaves many small molecule matrix components that can cause suppression.
Chromatographic Methods
Gradient OptimizationModerate to HighCan effectively separate the analyte from interfering peaks.
Use of Smaller Particle Columns (e.g., UPLC)HighProvides better peak resolution and separation from matrix components.
Lowering Flow Rate (e.g., to nano-flow)HighReduces ion suppression by creating smaller, more highly charged droplets, but may require specialized equipment.[1]
Mass Spectrometry Methods
Use of a Stable Isotope-Labeled Internal StandardHighThe "gold standard" for correcting for ion suppression; compensates for variability.[4]
Ion Source OptimizationLow to ModerateAdjusting parameters like spray voltage and gas flows can have a minor impact.
Switching Ionization Source (e.g., to APCI)Potentially HighAtmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI, but may not be suitable for all analytes.[1][2]

Experimental Protocols

Protocol 1: Sample Extraction of this compound from Cell Culture

This protocol is adapted from methods for long-chain acyl-CoA extraction.[7]

  • Cell Lysis and Extraction:

    • Wash cultured cells (e.g., ~1-5 million cells) twice with cold phosphate-buffered saline (PBS).

    • Add 1 mL of cold methanol (B129727) to the cell pellet and vortex thoroughly.

    • Add your internal standard (e.g., a stable isotope-labeled this compound or an odd-chain dicarboxylic acyl-CoA) at a known concentration.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Transfer the supernatant to a new tube.

    • Add 500 µL of acetonitrile (B52724) to the supernatant.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.

    • Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on established methods for very-long-chain acyl-CoAs.[6][8]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for good separation (e.g., 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B (re-equilibration)

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ or other relevant adduct of this compound.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

    • Source Parameters:

      • Spray Voltage: 3.5 - 4.5 kV

      • Source Temperature: 350 - 450 °C

      • Nebulizer and Heater Gas: Optimize based on instrument manufacturer's recommendations.

This technical support guide provides a comprehensive resource for addressing ion suppression and other challenges in the ESI-MS analysis of this compound. By following these troubleshooting steps, utilizing the provided protocols, and understanding the principles of ion suppression, researchers can improve the quality and reliability of their analytical data.

References

Refinement of internal standard selection for 2-carboxytetracosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 2-carboxytetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for quantifying this compound?

A1: The gold standard for quantification is a stable isotope-labeled version of the analyte, in this case, 2-carboxytetracosanoyl-[¹³C, ¹⁵N]-CoA. This type of internal standard shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thus providing the most accurate correction for sample loss and matrix effects.[1][2][3] However, a custom synthesis of this specific molecule may be required as it is not readily commercially available.

Q2: What are suitable alternative internal standards if a stable isotope-labeled version is unavailable?

A2: When a stable isotope-labeled internal standard is not feasible, several alternatives can be considered. The selection of an appropriate internal standard is critical for accurate quantification.[3]

  • Odd-Chain Very-Long-Chain Acyl-CoAs: Acyl-CoAs with an odd number of carbons, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), are often used.[4][5] These are suitable because they are typically absent or at very low levels in biological samples. For this compound, a longer odd-chain acyl-CoA like tricosanoyl-CoA (C23:0-CoA) or pentacosanoyl-CoA (C25:0-CoA) would be a closer structural analog.[4]

  • Stable Isotope-Labeled Acyl-CoA Libraries: A powerful approach is to generate a library of stable isotope-labeled acyl-CoAs using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[1][2][6][7] This involves growing cells in a medium where pantothenate (vitamin B5) is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[1][2] The cells then produce a full spectrum of labeled acyl-CoAs, which can be extracted and used as a comprehensive internal standard mixture.

Q3: What are the most common challenges encountered when quantifying this compound?

A3: The quantification of very long-chain acyl-CoAs like this compound presents several challenges:

  • Analyte Instability: Acyl-CoAs are susceptible to degradation. It is crucial to perform sample extraction quickly and at low temperatures to minimize enzymatic and chemical breakdown.[8]

  • Sample Loss During Extraction: The long acyl chain can lead to poor recovery during sample preparation. The use of an appropriate internal standard is essential to correct for this.[3]

  • Matrix Effects in Mass Spectrometry: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A good internal standard helps to mitigate these effects.

  • Low Abundance: this compound may be present at very low concentrations, requiring a highly sensitive analytical method like LC-MS/MS.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Suboptimal Chromatographic Conditions: The reverse-phase column may not be suitable for such a lipophilic molecule. 2. Interaction with Metal Ions: The phosphate (B84403) groups of the CoA moiety can interact with metal surfaces in the LC system.1. Optimize Chromatography: Use a C18 column with a suitable ion-pairing reagent (e.g., heptafluorobutyric acid) or a hydrophilic interaction liquid chromatography (HILIC) column. 2. Metal Passivation: Use an LC system with biocompatible components or flush the system with a chelating agent like EDTA.
Low Signal Intensity or Inability to Detect Analyte 1. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. 2. Analyte Degradation: The acyl-CoA may have degraded during sample processing. 3. Insufficient MS/MS Sensitivity: The mass spectrometer settings may not be optimized.1. Improve Extraction: Use a robust extraction protocol, such as a modified Bligh-Dyer or solid-phase extraction (SPE) method.[9] 2. Minimize Degradation: Keep samples on ice at all times and use fresh extraction solvents.[8] 3. Optimize MS/MS: Perform a thorough tuning of the mass spectrometer parameters, including collision energy and fragment ions, for both the analyte and the internal standard.
High Variability Between Replicates 1. Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing can lead to inconsistent results. 2. Inaccurate Pipetting of Internal Standard: The amount of internal standard added to each sample must be precise.1. Standardize Workflow: Ensure all samples are processed in a consistent and standardized manner. 2. Calibrate Pipettes: Regularly calibrate all pipettes used for adding the internal standard.
Internal Standard Signal is Too High or Too Low 1. Incorrect Spiking Concentration: The amount of internal standard added is outside the linear range of the assay. 2. Different Ionization Efficiency: The internal standard may have a significantly different ionization efficiency than the analyte.1. Optimize Spiking Level: Perform a preliminary experiment to determine the optimal concentration of the internal standard to add to the samples. 2. Choose a Closer Analog: If possible, select an internal standard that is structurally more similar to this compound.

Experimental Protocols

Protocol 1: Sample Extraction of this compound

This protocol is a general guideline and may need to be optimized for specific sample types.

  • Sample Homogenization:

    • For tissues, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) containing the internal standard.

    • For cultured cells, aspirate the media, wash the cells with ice-cold PBS, and then add 1 mL of ice-cold extraction solvent containing the internal standard directly to the plate. Scrape the cells and collect the lysate.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative method and parameters will need to be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be determined by infusing a standard of this compound (if available) or by predicting the fragmentation pattern. A common fragmentation for acyl-CoAs is the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is Spike-in extract Extraction & Protein Precipitation add_is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

internal_standard_logic start Start: Select Internal Standard q1 Is a stable isotope-labeled this compound available? start->q1 ans1_yes Use as Internal Standard q1->ans1_yes Yes ans1_no Consider Alternatives q1->ans1_no No validate Validate Method Performance ans1_yes->validate q2 Choose best alternative ans1_no->q2 opt1 Odd-Chain Very-Long-Chain Acyl-CoA (e.g., C23:0-CoA, C25:0-CoA) q2->opt1 opt2 SILEC-Generated Labeled Acyl-CoA Library q2->opt2 opt1->validate opt2->validate

Caption: Decision tree for internal standard selection.

References

Minimizing enzymatic degradation of 2-carboxytetracosanoyl-CoA post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of 2-carboxytetracosanoyl-CoA post-extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a very long-chain dicarboxylic acyl-coenzyme A. Like other acyl-CoAs, it is a metabolically important intermediate. However, its thioester bond makes it susceptible to both chemical and enzymatic hydrolysis, and its long dicarboxylic nature makes it a substrate for specific cellular enzymes. Post-extraction, if not handled correctly, it can be rapidly degraded, leading to inaccurate quantification and misinterpretation of experimental results. Acyl-CoAs are known to be unstable in aqueous solutions.[1]

Q2: What are the primary enzymatic threats to this compound stability after extraction?

A2: The primary enzymatic threats are Acyl-CoA Thioesterases (ACOTs) and enzymes of the peroxisomal β-oxidation pathway.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A. Peroxisomal ACOT8 is particularly relevant as it preferentially acts on longer-chain dicarboxylyl-CoA esters.[1][2]

  • Peroxisomal β-oxidation enzymes: Since this compound is a very long-chain dicarboxylic acid, it is primarily metabolized in the peroxisomes.[3][4] The first and rate-limiting enzyme in this pathway is the straight-chain Acyl-CoA Oxidase (ACOX1).[3][4]

Q3: What are the ideal short-term and long-term storage conditions for extracted this compound?

A3: To minimize degradation, extracted samples should be processed immediately. If immediate analysis is not possible, rapid freezing and specific storage temperatures are critical.

  • Short-term storage: For analysis within the same day, samples should be kept on ice (0-4°C) at all times.

  • Long-term storage: For storage longer than a few hours, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5] Storage at -20°C may be suitable for some acyl-CoAs for up to a month, but -80°C is recommended for very long-chain species to halt nearly all enzymatic activity.

Q4: Are there any general chemical inhibitors I can use to protect my sample?

A4: While specific inhibitors for the exact enzymes degrading this compound are not commonly co-extracted, the use of a broad-spectrum protease and phosphatase inhibitor cocktail during homogenization can help minimize the activity of contaminating enzymes. Additionally, maintaining a low pH (around 4.9) during the initial homogenization steps can help to denature and inactivate many degradative enzymes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Enzymatic Degradation: Significant degradation by endogenous ACOTs or ACOX enzymes during sample preparation. 2. Inefficient Extraction: The chosen solvent system may not be optimal for a very long-chain dicarboxylic acyl-CoA. 3. Poor SPE Recovery: The solid-phase extraction (SPE) column may not be appropriate, or the binding/elution conditions may be suboptimal.1. Minimize Degradation: Work quickly and keep the sample on ice at all times. Flash-freeze tissue in liquid nitrogen immediately upon collection. Homogenize in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzyme activity.[6] 2. Optimize Extraction: Use a proven solvent system for long-chain acyl-CoAs, such as a mixture of acetonitrile (B52724) and 2-propanol.[7] Ensure thorough homogenization. 3. Optimize SPE: Use a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column, which has shown good recovery for a range of acyl-CoAs.[1] Ensure proper column conditioning, sample loading, washing, and elution as per established protocols.
High variability between replicate samples 1. Inconsistent timing: Differences in the time taken for extraction between samples can lead to varying degrees of degradation. 2. Sample Adsorption: Acyl-CoAs can adsorb to plastic surfaces, leading to inconsistent losses. 3. Incomplete Homogenization: Non-homogenous samples will yield variable extraction efficiencies.1. Standardize Workflow: Ensure each sample is processed for the same amount of time from homogenization to the final extraction step. 2. Use Appropriate Labware: Use glass vials for sample storage and analysis to minimize signal loss due to adsorption.[8][9] 3. Ensure Complete Homogenization: Visually inspect to ensure no particulate matter remains before proceeding with the extraction.
Presence of high levels of free 2-carboxytetracosanoic acid 1. ACOT Activity: This is a direct indicator of Acyl-CoA Thioesterase (ACOT) activity, which hydrolyzes the thioester bond. 2. Chemical Hydrolysis: Prolonged exposure to non-optimal pH or temperature can cause chemical breakdown.1. Rapid Enzyme Inactivation: Ensure the homogenization and extraction steps effectively precipitate proteins and inactivate enzymes. The use of 5-sulfosalicylic acid (SSA) for protein precipitation is effective.[5] 2. Maintain Optimal Conditions: Keep samples cold and process them rapidly. Ensure all buffers and solvents are at the correct pH.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile and 2-Propanol

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Glass homogenizer and glass centrifuge tubes

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and homogenize again.

  • Transfer the homogenate to a glass centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Proceed immediately to SPE for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is based on methods with high recovery rates for a range of acyl-CoAs.[1]

Procedure:

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean glass tube.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Quantitative Data Summary

The following table summarizes representative recovery data for long-chain acyl-CoAs from published protocols. While specific data for this compound is not available, these values provide a benchmark for optimizing your extraction procedure.

Extraction Method Purification Analyte Chain Length Average Recovery (%) Reference
Acetonitrile/2-Propanol2-(2-pyridyl)ethyl SPEShort (C2) to Long (C20:4)83 - 90%[1]
KH2PO4 buffer / 2-Propanol / AcetonitrileOligonucleotide columnLong-chain70 - 80%[6]
UHPLC-ESI-MS/MS methodRP and HILIC chromatographyC2 to C2090 - 111%[10]

Visualizations

Diagram 1: Key Degradation Pathways of this compound

degradation_pathway cluster_main Post-Extraction Sample cluster_peroxisome Peroxisomal β-Oxidation cluster_hydrolysis Thioester Hydrolysis 2_carboxy_coa This compound acox1 ACOX1 2_carboxy_coa->acox1 Degradation Initiation acot8 ACOT8 2_carboxy_coa->acot8 Hydrolysis enoyl_coa Chain-shortened enoyl-CoA acox1->enoyl_coa free_acid Free 2-Carboxytetracosanoic Acid + CoASH acot8->free_acid

Caption: Potential enzymatic degradation routes for this compound.

Diagram 2: Recommended Experimental Workflow

experimental_workflow start Start: Tissue Sample flash_freeze 1. Flash Freeze (Liquid Nitrogen) start->flash_freeze homogenize 2. Homogenize on Ice (Acidic Buffer) flash_freeze->homogenize extract 3. Extract with Organic Solvents homogenize->extract centrifuge 4. Centrifuge (4°C) extract->centrifuge spe 5. Solid-Phase Extraction (SPE) centrifuge->spe concentrate 6. Concentrate (Nitrogen Stream) spe->concentrate reconstitute 7. Reconstitute (Glass Vial) concentrate->reconstitute analyze End: LC-MS Analysis reconstitute->analyze

Caption: Workflow for minimizing degradation during acyl-CoA extraction.

Diagram 3: Troubleshooting Logic for Low Recovery

troubleshooting_logic low_recovery Problem: Low Recovery check_degradation Check for Degradation Products (e.g., free acid) low_recovery->check_degradation Is degradation evident? optimize_extraction Review Extraction Protocol check_degradation->optimize_extraction No solution_speed Solution: Increase speed, maintain low temp, use inhibitors check_degradation->solution_speed Yes optimize_spe Review SPE Protocol optimize_extraction->optimize_spe Efficient solution_solvents Solution: Verify solvent choice and homogenization optimize_extraction->solution_solvents Inefficient? solution_column Solution: Verify column type, conditioning, and elution optimize_spe->solution_column Inefficient?

Caption: A logical approach to troubleshooting low analyte recovery.

References

Enhancing the sensitivity of 2-carboxytetracosanoyl-CoA detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-carboxytetracosanoyl-CoA and other very long-chain acyl-CoAs in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate the challenges of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and widely used method for the detection of this compound?

A1: The most robust and sensitive method for the analysis of this compound and other acyl-CoAs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This technique offers high selectivity and sensitivity, allowing for accurate quantification in complex biological samples.[2][4][5]

Q2: What are the main challenges in the analysis of very long-chain acyl-CoAs like this compound?

A2: The analysis of very long-chain acyl-CoAs is challenging due to their amphiphilic nature, which complicates sample preparation and chromatographic separation.[1][7] These molecules are also prone to degradation, requiring careful handling throughout the experimental workflow.[2] Key challenges include:

  • Low abundance in biological samples.[6]

  • Poor recovery during extraction due to their hydrophilic CoA moiety and hydrophobic acyl chain.[1][7]

  • Ion suppression in mass spectrometry from co-eluting matrix components.[2]

  • Instability in aqueous solutions.[2]

Q3: How can I improve the extraction recovery of this compound from my samples?

A3: To improve extraction recovery, a modified method involving homogenization in a potassium phosphate (B84403) buffer followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724) has been shown to increase recovery to 70-80%.[8] Another approach is to use a reversed Bligh-Dyer technique where the long-chain acyl-CoAs are harvested in the methanolic aqueous phase.[9] For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is often recommended.[7][8][10]

Q4: What type of internal standard is best for quantifying this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be difficult to obtain. A common and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), as it is not naturally abundant in most biological samples.[2][9][11]

Q5: Can derivatization improve the sensitivity of detection?

A5: Yes, derivatization can significantly enhance detection sensitivity. One strategy is phosphate methylation, which improves chromatographic peak shape and reduces analyte loss.[1][7] Another method involves derivatizing acyl-CoAs to their fluorescent acyl etheno CoA esters, which allows for highly sensitive fluorometric detection with limits as low as 6 fmol.[12] Derivatization to butylamide derivatives for analysis by gas chromatography has also been reported.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal Sample degradationEnsure rapid quenching of metabolic activity and keep samples on ice or at -80°C.[11]
Poor extraction recoveryOptimize your extraction protocol. Consider methods with proven high recovery rates for very long-chain acyl-CoAs.[8] Using a solid-phase extraction (SPE) step can help concentrate the analyte.[7][8]
Inefficient ionizationOptimize mass spectrometer source parameters. Ensure the mobile phase pH is suitable for positive ion mode ESI, which is commonly used for acyl-CoA analysis.[5]
Poor Chromatographic Peak Shape Analyte adsorptionThe amphiphilic nature of acyl-CoAs can lead to tailing.[1][7] Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) or adding ion-pairing agents can improve peak shape.[5][11]
Inappropriate column chemistryA C18 reversed-phase column is commonly used and effective for separating a range of acyl-CoAs.[5][8][11]
Inaccurate Quantification Matrix effectsThe co-elution of other molecules from the sample can suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from interfering species.[2] Using a reliable internal standard is crucial for accurate quantification.[2][11]
Non-linearity of standard curveEnsure the calibration curve is prepared in a matrix similar to the samples to account for matrix effects.[11]

Quantitative Data Summary

Method Limit of Quantification (LOQ) / Detection Limit Recovery Reference
Phosphate Methylation LC-MS/MS4.2 nM (very-long-chain acyl-CoAs)Not specified[1][7]
Modified Tissue Extraction with HPLCNot specified70-80%[8]
Reversed Bligh-Dyer with RP-HPLC~12 pmolNot specified[9]
Fluorescent Derivatization with RP-HPLC6 fmolNot specified[12]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for Very Long-Chain Acyl-CoA Analysis

This protocol is a synthesized method based on high-recovery techniques reported in the literature.[8][9]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an oligonucleotide purification column or a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the LC-MS/MS analysis of acyl-CoAs.[5][7]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the more hydrophobic very long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[5][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (KH2PO4, 2-Propanol) tissue->homogenization 1. extraction Acetonitrile Extraction homogenization->extraction 2. spe Solid-Phase Extraction (SPE) extraction->spe 3. concentration Evaporation & Reconstitution spe->concentration 4. lc LC Separation (C18 Column) concentration->lc 5. ms MS/MS Detection (ESI+, MRM) lc->ms 6. data Data Analysis ms->data 7.

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start Low or No Signal cause1 Sample Degradation? start->cause1 cause2 Poor Recovery? cause1->cause2 No solution1 Improve Sample Handling (Rapid Quenching, Cold Storage) cause1->solution1 Yes cause3 Inefficient Ionization? cause2->cause3 No solution2 Optimize Extraction Protocol (e.g., SPE) cause2->solution2 Yes solution3 Optimize MS Parameters (Source settings, Mobile Phase) cause3->solution3 Yes

Caption: Troubleshooting logic for low or no signal issues.

References

Resolving co-eluting peaks in the analysis of dicarboxylic acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of dicarboxylic acyl-CoAs, with a focus on resolving co-eluting peaks in liquid chromatography-mass spectrometry (LC-MS) applications.

Troubleshooting Guide: Resolving Co-eluting Peaks

Question: My chromatogram shows a broad or asymmetrical peak where I expect a dicarboxylic acyl-CoA. How can I determine if this is due to co-elution?

Answer:

Peak broadening or asymmetry, such as shoulders or split peaks, can be strong indicators of co-eluting compounds.[1][2] Here’s how you can investigate this issue:

  • Peak Shape Analysis: A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[3] A shoulder or a clear split in the peak suggests the presence of more than one compound eluting at or near the same time.[1][2]

  • Diode Array Detector (DAD/PDA) Analysis: If your LC system is equipped with a DAD or PDA detector, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the entire peak. If the spectra are identical, the peak is likely pure.[2][3] If the spectra differ, it indicates the presence of co-eluting impurities.[2][3]

  • Mass Spectrometry (MS) Analysis: When using an LC-MS system, you can examine the mass spectra across the chromatographic peak. A change in the mass spectral profile from the beginning to the end of the peak is a definitive sign of co-elution.[2] You may be able to identify the different m/z values of the co-eluting species.

Question: I have confirmed that I have co-eluting peaks in my dicarboxylic acyl-CoA analysis. What are the first troubleshooting steps I should take?

Answer:

A systematic approach is crucial when addressing co-elution. Here are the initial steps to take:

  • Isolate the Problem: Inject a pure standard of the dicarboxylic acyl-CoA of interest. If the peak shape is still poor, the issue is likely with the chromatographic method itself. If the standard gives a sharp peak, the problem may be related to the complexity of your sample matrix.

  • Review Method Parameters: Double-check all your LC-MS method parameters, including the mobile phase composition, gradient profile, flow rate, and column temperature. Even small deviations can impact retention times and resolution.

  • Evaluate Sample Preparation: Inadequate sample preparation can introduce interfering compounds. Consider if your extraction and cleanup procedures, such as solid-phase extraction (SPE), are sufficient to remove matrix components that might co-elute with your analytes of interest.[4]

Below is a logical workflow for troubleshooting co-eluting peaks:

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Co-elution Suspected check_peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->check_peak_shape check_purity Assess Peak Purity (DAD/MS Spectra) check_peak_shape->check_purity confirm_coelution Co-elution Confirmed check_purity->confirm_coelution optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Buffer) confirm_coelution->optimize_mobile_phase Start Optimization change_column Change Stationary Phase (Different Chemistry) optimize_mobile_phase->change_column If Unsuccessful adjust_temp Adjust Column Temperature change_column->adjust_temp If Unsuccessful modify_gradient Modify Gradient Profile adjust_temp->modify_gradient If Unsuccessful end Resolution Achieved modify_gradient->end

Caption: A logical workflow for troubleshooting co-eluting peaks in chromatography.

Question: How can I modify my mobile phase to improve the separation of dicarboxylic acyl-CoAs?

Answer:

Modifying the mobile phase is a powerful tool for altering selectivity and resolving co-eluting peaks. Here are several strategies:

  • Change the Organic Solvent: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Adjust the pH: The two carboxylic acid groups on dicarboxylic acyl-CoAs mean that their ionization state is highly dependent on the mobile phase pH. Adjusting the pH can change the hydrophobicity and retention of your analytes, potentially separating them from co-eluting species. For C18 columns, it is generally advisable to keep the pH within a range of 2.5 to 7.5.

  • Modify the Buffer Concentration: The concentration of the buffer in your mobile phase can also affect separation. A buffer concentration between 10 mM and 50 mM is a good starting point. Increasing the buffer concentration can sometimes improve peak shape, but be mindful that it can also increase backpressure.

  • Introduce an Ion-Pairing Reagent: For challenging separations of polar compounds like dicarboxylic acyl-CoAs, an ion-pairing reagent can be used. These reagents, such as tributylamine (B1682462) or heptafluorobutyric acid (HFBA), pair with the charged analytes and increase their retention on a reversed-phase column. However, be aware that ion-pairing reagents can cause ion suppression in the mass spectrometer and may require a dedicated column.

Question: When should I consider changing my HPLC column to resolve co-eluting dicarboxylic acyl-CoAs?

Answer:

If modifications to the mobile phase do not provide adequate resolution, changing the stationary phase (the column) is the next logical step. Consider changing your column when:

  • You have a selectivity problem: This means that your current column chemistry cannot differentiate between your analyte and the co-eluting compound.

  • You are analyzing isomers: Separating isomers, such as methylmalonyl-CoA and succinyl-CoA, can be particularly challenging and often requires a specific column chemistry or the use of ion-pairing reagents.[5]

  • You need higher efficiency: A column with a smaller particle size or a longer length can provide a higher number of theoretical plates (N), resulting in sharper peaks and better resolution.[6]

Here are some alternative column chemistries to consider for separating polar dicarboxylic acyl-CoAs:

  • Phenyl-Hexyl: Offers different selectivity compared to C18 columns due to pi-pi interactions.

  • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes and offer different selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and can be an excellent alternative to reversed-phase chromatography for dicarboxylic acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is co-elution?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[2] This can lead to inaccurate identification and quantification of the analytes.[2]

Q2: Why is chromatographic separation important for the MS analysis of dicarboxylic acyl-CoAs?

A2: Chromatographic separation is crucial for reducing ion suppression in the mass spectrometer.[7] Ion suppression occurs when co-eluting compounds compete for ionization, leading to a decreased signal for the analyte of interest and thus, reduced sensitivity.[7]

Q3: Can I resolve co-eluting dicarboxylic acyl-CoAs that are isomers?

A3: Yes, but it can be challenging as isomers have the same mass and often similar polarities. To separate isomers, you will likely need to significantly alter the selectivity of your chromatographic system. This can be achieved by:

  • Switching to a column with a different stationary phase chemistry.[8]

  • Using an ion-pairing reagent to exploit subtle differences in the isomers' structures.[5]

  • Optimizing the mobile phase pH and temperature.

Q4: My baseline is noisy. Could this be related to co-elution?

A4: A noisy baseline is typically not a direct indicator of co-elution for a specific peak. However, a rising or unstable baseline can be caused by contamination in the mobile phase or the accumulation of late-eluting compounds from previous injections, which can interfere with subsequent analyses.[9][10]

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for Dicarboxylic Acyl-CoA Analysis

This protocol is a general starting point for the analysis of dicarboxylic acyl-CoAs and can be optimized as needed.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold solvent, such as a mixture of methanol and water.

    • Perform protein precipitation using an agent like trichloroacetic acid (TCA) or by solvent precipitation.[4]

    • Centrifuge the samples and collect the supernatant.

    • For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and concentration.[4]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a common choice.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 6.8.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A typical gradient might start at a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) to elute the analytes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[11]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for acyl-CoAs.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • MRM Transitions: Dicarboxylic acyl-CoAs often exhibit a characteristic neutral loss of 507 Da (the phospho-ADP moiety).[11] Precursor ions will be the [M+H]+ of the specific dicarboxylic acyl-CoA, and the product ion will be [M+H-507]+.

Dicarboxylic Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)
Succinyl-CoA868.1361.1
Glutaryl-CoA882.1375.1
Adipoyl-CoA896.1389.1
Suberoyl-CoA924.2417.2
Sebacoyl-CoA952.2445.2

This table provides example m/z values. These should be optimized on your specific instrument.

Signaling Pathway

Dicarboxylic acyl-CoAs are primarily metabolized through peroxisomal beta-oxidation. This pathway is particularly important when mitochondrial fatty acid oxidation is impaired.[2][12]

Peroxisomal_Beta_Oxidation cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_output Metabolic Fates Fatty Acid Fatty Acid omega-Hydroxylation omega-Hydroxylation Fatty Acid->omega-Hydroxylation CYP450 Dicarboxylic Acid Dicarboxylic Acid omega-Hydroxylation->Dicarboxylic Acid DCA_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic Acid->DCA_CoA_Synthetase Activation Dicarboxylyl_CoA Dicarboxylyl-CoA DCA_CoA_Synthetase->Dicarboxylyl_CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Dicarboxylyl_CoA->ACOX1 Enoyl_CoA Enoyl-CoA ACOX1->Enoyl_CoA LBP_DBP L-Bifunctional Protein (LBP) D-Bifunctional Protein (DBP) Enoyl_CoA->LBP_DBP 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA LBP_DBP->3_Hydroxyacyl_CoA Thiolase Thiolase 3_Hydroxyacyl_CoA->Thiolase Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened_Dicarboxylyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Dicarboxylyl_CoA->Dicarboxylyl_CoA Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis

Caption: The peroxisomal beta-oxidation pathway for dicarboxylic acids.

References

Improving the reproducibility of 2-carboxytetracosanoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 2-carboxytetracosanoyl-CoA measurements. The information is based on established methodologies for the analysis of very long-chain acyl-CoAs, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Low or No Signal for this compound

Potential Cause Recommended Solution
Analyte Instability Acyl-CoAs are susceptible to degradation.[1] Always work on ice and use freshly prepared solutions. Minimize freeze-thaw cycles. Consider the stability in your chosen reconstitution solvent; a solution of 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has shown good stability for some acyl-CoAs.[1]
Inefficient Extraction The extraction efficiency of very long-chain acyl-CoAs can be variable.[2] Ensure complete cell lysis and protein precipitation. For tissue samples, rapid homogenization in a cold extraction buffer is critical.[3] Consider solid-phase extraction (SPE) for sample cleanup and concentration, which can improve recovery.[4]
Suboptimal Ionization Positive electrospray ionization (ESI) mode is generally preferred for acyl-CoA analysis.[5] Optimize source parameters such as spray voltage, sheath gas flow, and capillary temperature.[2] The mobile phase composition, including additives like ammonium hydroxide (B78521) or ammonium acetate, can significantly impact ionization efficiency.[1][2]
Incorrect MS/MS Parameters Use appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). For acyl-CoAs, a characteristic neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (506.9952 Da) is often observed.[6] Optimize collision energy for your specific instrument and analyte.

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample preparation steps, including extraction volumes, incubation times, and centrifugation speeds. Ensure consistent and rapid quenching of metabolic activity at the time of sample collection.
Matrix Effects Co-eluting endogenous species can suppress or enhance the ionization of the target analyte, leading to variability.[1] Improve chromatographic separation to resolve this compound from interfering compounds. Employing a robust internal standard that co-elutes with the analyte can help correct for matrix effects.[7] Solid-phase extraction can also reduce matrix components.[4]
Instrument Instability Ensure the LC-MS/MS system is properly calibrated and stabilized before running samples. Monitor system suitability by injecting a standard solution at regular intervals throughout the analytical run.
Use of Plastic Vials Studies have shown that using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability.[8]

Issue 3: Poor Chromatographic Peak Shape

Potential Cause Recommended Solution
Inappropriate Column Chemistry A C18 reversed-phase column is commonly used for acyl-CoA separation.[4] The choice of column particle size and dimensions will also affect peak shape and resolution.
Suboptimal Mobile Phase The pH and composition of the mobile phase are critical. Ensure the mobile phase is properly degassed. A gradient elution starting with a low percentage of organic solvent and ramping up is typically required to elute hydrophobic long-chain acyl-CoAs.[4]
Sample Overload Injecting too much sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.
Column Contamination Contaminants from previous injections can affect peak shape. Implement a column wash step with a strong solvent at the end of each run.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from biological samples?

A1: A common and effective method is protein precipitation using an ice-cold solvent like 80% methanol or a mixture of acetonitrile (B52724) and methanol.[4][9] For tissues, homogenization is required.[3] After precipitation and centrifugation, the supernatant containing the acyl-CoAs is collected.[4] For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) can be performed after the initial extraction.[4]

Q2: How should I choose an internal standard for quantitative analysis?

A2: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain fatty acyl-CoA with a chain length similar to the analyte, such as C23:0-CoA or C25:0-CoA, is a suitable alternative as it will have similar extraction and ionization properties.[7] Heptadecanoyl-CoA (C17:0-CoA) has also been used as an internal standard for long-chain acyl-CoAs.[2]

Q3: What are the typical LC-MS/MS parameters for analyzing long-chain acyl-CoAs?

A3: Below is a table summarizing typical parameters. Note that these may need to be optimized for your specific instrument and analyte.

Parameter Typical Setting Reference
Ionization Mode Positive Electrospray Ionization (ESI)[2][5]
Chromatography C18 Reversed-Phase Column[4]
Mobile Phase A Water with ammonium acetate or ammonium hydroxide[1][2]
Mobile Phase B Acetonitrile or Methanol with the same additives as A[1][2]
MS/MS Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[2]
Precursor Ion [M+H]+[7]
Product Ion Characteristic fragment of the acyl-pantetheine portion[2]

Q4: How can I improve the stability of my this compound samples and standards?

A4: Store stock solutions of acyl-CoA standards at -80°C.[3] Prepare working solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles. For extracted samples, after drying the supernatant, reconstitute in a suitable solvent immediately before analysis. The choice of reconstitution solvent can impact stability; some studies suggest that a buffered methanolic solution can improve stability.[1] Using glass autosampler vials may also help preserve signal intensity.[8]

Experimental Protocols

Protocol 1: Protein Precipitation for Acyl-CoA Extraction

This protocol is a general method for extracting acyl-CoAs from cultured cells or tissues.

  • Sample Homogenization: For tissues, homogenize the frozen powder in an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[3] For cell pellets, add an ice-cold extraction solvent (e.g., 80% methanol).[4]

  • Internal Standard Spiking: Add a known amount of your chosen internal standard to the homogenate.[3]

  • Protein Precipitation: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water.[2]

Protocol 2: General LC-MS/MS Analysis Workflow

This protocol outlines a typical workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate.[4]

    • Mobile Phase B: Acetonitrile or methanol with the same buffer as Mobile Phase A.[4]

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the hydrophobic long-chain acyl-CoAs.[4]

  • Mass Spectrometry Detection:

    • Ionization: Use a positive electrospray ionization (ESI) source.[2]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2]

    • Ion Transitions: Define the precursor ion (e.g., [M+H]+ for this compound) and a specific product ion for detection and quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Tissue or Cells) Homogenization Homogenization in Cold Extraction Buffer Sample_Collection->Homogenization Add_IS Spike with Internal Standard Homogenization->Add_IS Protein_Precipitation Protein Precipitation (e.g., 80% Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Dry_Extract Dry Extract (Nitrogen Stream) Collect_Supernatant->Dry_Extract Reconstitution Reconstitute in LC-MS/MS Solvent Dry_Extract->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation Inject Sample ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (SRM/MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Review Data Review and Reporting Quantification->Data_Review Troubleshooting_Logic Start Start: Poor Reproducibility Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC_Method Evaluate LC Method Check_Sample_Prep->Check_LC_Method No Issues Sol_Sample_Prep Implement Consistent Handling, Optimize Extraction, Check Analyte Stability Check_Sample_Prep->Sol_Sample_Prep Issues Found Check_MS_Params Verify MS Parameters Check_LC_Method->Check_MS_Params No Issues Sol_LC_Method Optimize Gradient, Check Column Integrity, Address Matrix Effects Check_LC_Method->Sol_LC_Method Issues Found Check_Data_Processing Assess Data Processing Check_MS_Params->Check_Data_Processing No Issues Sol_MS_Params Optimize Source Conditions, Confirm Ion Transitions, Tune Collision Energy Check_MS_Params->Sol_MS_Params Issues Found Sol_Data_Processing Consistent Peak Integration, Correct Use of Internal Standard Check_Data_Processing->Sol_Data_Processing Issues Found End Improved Reproducibility Check_Data_Processing->End No Issues Sol_Sample_Prep->Check_LC_Method Sol_LC_Method->Check_MS_Params Sol_MS_Params->Check_Data_Processing Sol_Data_Processing->End

References

Strategies to prevent the hydrolysis of 2-carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-carboxytetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its hydrolysis and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

A1: this compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Like other acyl-CoAs, it contains a high-energy thioester bond that is susceptible to cleavage by water, a process known as hydrolysis.[1][2][3] This reaction is often catalyzed by enzymes called acyl-CoA thioesterases (ACOTs) or can occur non-enzymatically, especially under suboptimal storage and handling conditions.[4][5][6][7]

Q2: What are the primary consequences of this compound hydrolysis in my experiments?

A2: The hydrolysis of this compound breaks it down into its corresponding free fatty acid (2-carboxytetracosanoic acid) and coenzyme A (CoA). This degradation can lead to:

  • Loss of active substrate: Your experiments may fail or produce inaccurate results due to the depletion of the active this compound.

  • Introduction of confounding variables: The accumulation of the free fatty acid and CoA can lead to unintended biological effects or interfere with analytical measurements.

  • Inaccurate quantification: Degradation of the molecule will lead to an underestimation of its concentration in your samples.[8][9]

Q3: What are the main factors that promote the hydrolysis of this compound?

A3: Both enzymatic and non-enzymatic factors can contribute to the hydrolysis of this compound.

  • Enzymatic Hydrolysis: Acyl-CoA thioesterases (ACOTs) are a family of enzymes that actively hydrolyze acyl-CoAs.[4][5][6][10] These enzymes are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes.[4][6]

  • Non-Enzymatic Hydrolysis:

    • pH: Acyl-CoAs are unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.[8] Hydrolysis increases with rising pH.[11]

    • Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Aqueous Solutions: Prolonged exposure to aqueous buffers, especially those lacking stabilizing agents, can lead to significant degradation.[8][9] The instability in aqueous solutions tends to increase with the length of the fatty acid chain.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of this compound during storage Improper storage conditions (temperature, solvent).Store this compound as a dry powder or in an anhydrous organic solvent (e.g., methanol) at -80°C for long-term storage.[8][9] For short-term storage, use a buffered aqueous solution at pH 6.8-7.4 and keep on ice.[12][13]
Inconsistent results in enzymatic assays Hydrolysis of the substrate before or during the assay.Prepare fresh working solutions of this compound for each experiment. Minimize the time the substrate spends in aqueous buffers. Consider using a buffer with 50% methanol (B129727) if compatible with your enzyme.[8][9]
Presence of unexpected free fatty acid peaks in analytical runs (e.g., LC-MS) Spontaneous hydrolysis in the sample or during sample preparation.Optimize your sample preparation protocol to minimize exposure to water and unfavorable pH conditions. Reconstitute dry samples in methanol for best stability.[8][9] Analyze samples as quickly as possible after preparation.[12]
Low yield after purification Hydrolysis during the purification process.If using aqueous-based purification methods like HPLC, use cooled, slightly acidic mobile phases (around pH 4.0-6.8) and minimize run times.[12] Evaporate aqueous fractions quickly under vacuum at a low temperature.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Working Solutions

This protocol is designed to minimize hydrolysis when preparing aqueous solutions of this compound for enzymatic assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous methanol

  • Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8)[12]

  • Ice bucket

Procedure:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a concentrated stock solution by dissolving the powder in anhydrous methanol. For example, a 10 mM stock solution.

  • Store the methanolic stock solution at -80°C for long-term storage.

  • On the day of the experiment, dilute the stock solution to the desired working concentration using the pre-chilled aqueous buffer (pH 6.8).

  • Keep the working solution on ice at all times.

  • Use the working solution as quickly as possible, ideally within a few hours of preparation.

Protocol 2: Stability Assessment of this compound in Different Solvents

This protocol allows you to determine the optimal solvent for your specific experimental conditions.

Materials:

  • This compound

  • Test solvents:

    • Water

    • 50 mM ammonium acetate, pH 4.0

    • 50 mM ammonium acetate, pH 6.8

    • 50% Methanol / 50% Water

    • 50% Methanol / 50% 50 mM ammonium acetate, pH 6.8

    • Methanol

  • LC-MS system for analysis

Procedure:

  • Prepare a 1 µM solution of this compound in each of the test solvents.[12]

  • Place the samples in the autosampler of an LC-MS system, maintained at 4°C.

  • Inject and analyze a sample from each solution at time points 0, 4, 8, 12, and 24 hours.[12]

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining acyl-CoA relative to the time-zero sample for each solvent.

  • Summarize the data in a table to compare the stability in different solvents.

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Various Solvents over 24 Hours at 4°C

Solvent% Remaining Acyl-CoA after 4h% Remaining Acyl-CoA after 24h
WaterVariable, significant degradation expectedSignificant degradation expected
50 mM Ammonium Acetate (pH 4.0)Moderately stableSome degradation
50 mM Ammonium Acetate (pH 6.8)StableModerately stable
50% Methanol / 50% WaterStableModerately stable
50% Methanol / 50% 50 mM Ammonium Acetate (pH 6.8)Highly stableStable
MethanolHighly stableHighly stable

Note: This table provides an illustrative summary based on general findings for long-chain acyl-CoAs.[8][9][12] Actual stability may vary for this compound and should be determined experimentally.

Visualizations

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 2-Carboxytetracosanoic_Acid 2-Carboxytetracosanoic_Acid Hydrolysis->2-Carboxytetracosanoic_Acid Coenzyme_A Coenzyme A Hydrolysis->Coenzyme_A Enzymatic_Catalysis Enzymatic Catalysis (Acyl-CoA Thioesterases) Enzymatic_Catalysis->Hydrolysis Non_Enzymatic Non-Enzymatic (High pH, Temp) Non_Enzymatic->Hydrolysis

Caption: The hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Stock_Solution Prepare concentrated stock in anhydrous methanol Working_Solution Dilute in chilled aqueous buffer (pH 6.8) immediately before use Stock_Solution->Working_Solution Long_Term Long-term: -80°C (methanolic stock) Stock_Solution->Long_Term On_Ice Keep working solution on ice Working_Solution->On_Ice Short_Term Short-term: On ice (aqueous working solution) Working_Solution->Short_Term Minimize_Time Minimize time in aqueous solution On_Ice->Minimize_Time

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Quantification of 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-carboxytetracosanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor calibration curve linearity (R² < 0.99) in this compound quantification?

Poor linearity is often a result of one or more of the following factors:

  • Matrix Effects: Co-eluting endogenous molecules from the sample matrix can suppress or enhance the ionization of your analyte, leading to a non-linear response.[1][2][3] Phospholipids are a common source of matrix effects in lipid analysis.[1][2][4]

  • Inappropriate Internal Standard: The internal standard may not be adequately compensating for variations in sample extraction and analysis.

  • Suboptimal Chromatographic Conditions: Poor separation of the analyte from interfering compounds can lead to inaccurate quantification.[3][4]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Analyte Instability: Long-chain acyl-CoAs can be unstable, and degradation during sample preparation or analysis can affect linearity.[5][6][7]

Q2: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate quantification.[1][2][3] Here are several strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like phospholipids.[4][8]

  • Chromatographic Separation: Optimize your LC method to ensure this compound is well-separated from matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity.[3]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, an odd-chain acyl-CoA (like C17:0-CoA) that is not present in the sample can be used to mimic the behavior of the analyte.[9][10]

Q3: What type of internal standard is recommended for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of this compound. This is because it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects and variations in sample processing.[10] If a stable isotope-labeled standard is not available, a structurally similar long-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), is a common and effective alternative.[9]

Q4: My calibration curve has a significant y-intercept. What does this indicate and how can I fix it?

A significant y-intercept in your calibration curve often points to the presence of an interfering peak at the same retention time and m/z as your analyte, or contamination of your blank matrix with the analyte.

  • Check for Interferences: Analyze a blank matrix sample to see if there is a signal at the analyte's retention time. If so, you may need to improve your chromatographic separation or sample cleanup.

  • Verify Blank Purity: Ensure that the solvent and any reagents used to prepare your "zero" concentration standard are free of contamination.

  • Re-evaluate Integration: Check the peak integration for your lowest concentration standards to ensure that the baseline is set correctly and that you are not integrating noise.

Troubleshooting Guide for Calibration Curve Issues

Problem 1: Poor Linearity (R² value < 0.99)
Potential Cause Recommended Solution
Matrix Effects Optimize sample preparation to remove interfering compounds (e.g., use phospholipid removal plates or a more selective SPE protocol).[4] Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[3]
Inappropriate Calibration Range Narrow the concentration range of your calibration standards. If you observe a plateau at high concentrations, this may indicate detector saturation.
Incorrect Internal Standard If not using a stable isotope-labeled standard, ensure the chosen analog has a similar extraction recovery and ionization efficiency to this compound.
Analyte Adsorption or Degradation Use glass or low-adsorption vials to minimize loss of the analyte.[5] Ensure samples are kept cold and processed quickly to prevent degradation.[6][7]
Suboptimal LC-MS/MS Method Re-optimize MS parameters, including collision energy and source settings.[9] Adjust the chromatography to improve peak shape.[11]
Problem 2: High Variability in Replicate Injections of Standards
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting and extraction procedures for all standards and samples. Automation can help reduce variability.
LC System Issues Check for leaks in the LC system. Ensure the autosampler is functioning correctly and injecting the programmed volume consistently. Wash the injection needle between samples to prevent carryover.[7]
MS Source Instability Clean the mass spectrometer's ion source. An unstable spray can lead to significant fluctuations in signal intensity.
Poor Analyte Solubility Ensure that this compound and the internal standard are fully dissolved in the reconstitution solvent before injection.
Problem 3: Low Sensitivity / High Lower Limit of Quantification (LLOQ)
Potential Cause Recommended Solution
Ion Suppression This is a common matrix effect.[1][2] Implement strategies to minimize matrix effects as described in the FAQs.
Suboptimal MS/MS Transition Infuse a standard solution of this compound to optimize the precursor and product ions and the collision energy for the MRM transition. A neutral loss of 507 is common for acyl-CoAs.[12][13]
Inefficient Ionization Adjust the mobile phase composition (e.g., pH, organic solvent) to enhance the ionization of this compound in the MS source.[13]
Sample Loss During Preparation Evaluate each step of your sample preparation protocol for potential loss of the analyte. Consider a less complex extraction method if significant loss is suspected.

Experimental Protocols

Generalized Protocol for this compound Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Tissue)

  • Place ~50 mg of frozen tissue in a 2 mL tube with ceramic beads.

  • Add 500 µL of cold extraction solvent (e.g., acetonitrile:isopropanol:water 3:1:1) containing the internal standard (e.g., C17:0-CoA).

  • Homogenize the tissue using a bead beater until fully disrupted.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with your LC method (e.g., 100 µL of 50:50 methanol:water).

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used for long-chain acyl-CoAs.[13]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[9][13]

Typical LC-MS/MS Parameters for Long-Chain Acyl-CoAs

Parameter Typical Setting Rationale
Ionization Mode Positive ESIAcyl-CoAs ionize well in positive mode.[9][13]
Precursor Ion [M+H]⁺The protonated molecule is typically selected in Q1.
Product Ion Neutral loss of 507 DaFragmentation of the phosphopantetheine moiety is a characteristic transition for acyl-CoAs.[12][13]
Collision Energy 20-40 eVThis should be optimized for the specific analyte.[9]
Dwell Time 50-100 msSufficient time to acquire enough data points across the chromatographic peak.
Column Chemistry C18 or C8Provides good retention and separation for long-chain lipids.[9][11]
Mobile Phase pH Neutral to slightly basicCan improve peak shape and sensitivity.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Sample add_is Add Internal Standard sample->add_is homogenize Homogenization add_is->homogenize extract Supernatant Collection homogenize->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation (C18) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_flowchart cluster_chrom_issues Chromatography Problems cluster_is_issues Internal Standard Problems cluster_matrix_issues Matrix Effect Problems start Calibration Curve Issue (e.g., R² < 0.99) check_chrom Review Peak Shape & Retention Time Consistency start->check_chrom poor_shape Poor Peak Shape? check_chrom->poor_shape optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column poor_shape->optimize_lc Yes check_is Evaluate Internal Standard Response poor_shape->check_is No optimize_lc->check_is is_variable IS Response Variable? check_is->is_variable check_prep Review Sample Prep Consistency is_variable->check_prep Yes check_matrix Assess Matrix Effects is_variable->check_matrix No check_prep->check_matrix matrix_effect Ion Suppression/ Enhancement? check_matrix->matrix_effect improve_cleanup Improve Sample Cleanup: - SPE - Dilution matrix_effect->improve_cleanup Yes end Linear Calibration Curve matrix_effect->end No improve_cleanup->end

Caption: A troubleshooting flowchart for addressing calibration curve issues.

References

Optimizing collision energy for fragmentation of 2-carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-carboxytetracosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fragmentation of this long-chain dicarboxyacyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in collision-induced dissociation (CID)?

A1: While specific literature on this compound is scarce, the fragmentation of long-chain acyl-CoAs typically follows predictable pathways. The most prominent fragmentation is the neutral loss of the phosphorylated ADP moiety, resulting in a fragment with a mass of 507 Da less than the precursor ion.[1][2] Additional fragmentation is expected along the 24-carbon chain, potentially through charge-remote fragmentation mechanisms, which are effective for dissociating long aliphatic chains.[3] Due to the second carboxylic acid group, you may also observe fragments resulting from cleavages near this functional group.

Q2: Which ionization mode, positive or negative, is more suitable for analyzing this compound?

A2: Both positive and negative ionization modes can be utilized for lipid analysis, and the choice often depends on the specific lipid class and the information sought.[4] For acyl-CoAs, positive electrospray ionization (ESI) is commonly used, often monitoring for protonated or sodiated adducts.[5] However, given the presence of two carboxyl groups and a phosphate (B84403) group, negative ion mode ESI is also a strong candidate, as these groups are readily deprotonated to form anions, which can yield informative fragmentation spectra.[6] It is advisable to test both modes to determine which provides better signal intensity and more informative fragmentation for your specific experimental setup.

Q3: I am observing a very low signal for my this compound precursor ion. What are the potential causes and solutions?

A3: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: As mentioned in Q2, test both positive and negative ESI modes. Also, optimize source parameters such as spray voltage, capillary temperature, and gas flows.

  • Poor Chromatographic Peak Shape: Long-chain dicarboxylic acids can exhibit poor peak shape on standard reverse-phase columns. Consider using a shorter column, a different stationary phase (e.g., C8), or adjusting the mobile phase composition and gradient.[4]

  • Sample Degradation: Acyl-CoAs can be unstable. Ensure proper sample handling and storage to prevent degradation.

  • Inefficient Extraction: If you are analyzing biological samples, your extraction protocol may not be efficient for this specific molecule. A common method for lipid extraction involves using a chloroform/methanol or MTBE/methanol protocol.[4]

Q4: How can I optimize the collision energy to get a good balance of precursor and product ions?

A4: A systematic approach is required to determine the optimal collision energy. A good starting point is to perform a collision energy ramping experiment, where the collision energy is varied across a range (e.g., 10-60 eV) for a constant infusion of your compound. This will show the energy at which the precursor ion begins to fragment and the energies that produce the most abundant and informative fragment ions. For complex molecules, using a "stepped" normalized collision energy, where multiple collision energies are applied in a single scan, can be beneficial for obtaining a wider range of fragment ions.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Abundance of the Expected Neutral Loss of 507 Da 1. Incorrect precursor ion selection. 2. Collision energy is too low to induce fragmentation of this stable bond. 3. The molecule is not an acyl-CoA.1. Verify the m/z of the precursor ion for this compound. 2. Increase the collision energy in steps of 5-10 eV. 3. Confirm the identity of the analyte through other analytical methods if possible.
Over-fragmentation (Precursor Ion is Completely Gone, Many Small Fragments) 1. Collision energy is too high.1. Reduce the collision energy. Refer to your collision energy ramping experiment to find a more suitable range.
Inconsistent Fragmentation Patterns Between Runs 1. Unstable spray in the ESI source. 2. Fluctuations in collision cell pressure. 3. The instrument may not be properly calibrated.1. Check the stability of the electrospray. Clean the source if necessary. 2. Ensure the collision gas pressure is stable. 3. Perform an instrument calibration as per the manufacturer's guidelines.
Presence of Unidentified, Abundant Ions in the MS/MS Spectrum 1. Co-eluting isobaric interference. 2. In-source fragmentation.1. Improve chromatographic separation to resolve the interference. 2. Reduce the in-source collision-induced dissociation (CID) or source fragmentation settings.[4]

Experimental Protocol: Collision Energy Optimization

This protocol outlines a general procedure for optimizing the collision energy for the fragmentation of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1-10 µM) in a solvent compatible with your mobile phase.

2. Instrument Setup (LC):

  • Column: A C18 or C8 reversed-phase column is a common choice for lipidomics.[4]
  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 10 mM ammonium (B1175870) acetate (B1210297) (for negative mode).
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with the same modifier as Mobile Phase A.
  • Gradient: Develop a gradient that provides good retention and peak shape for your analyte.
  • Flow Rate: Dependent on the column diameter.
  • Injection Volume: Typically 1-10 µL.

3. Instrument Setup (MS):

  • Ionization Mode: ESI, test both positive and negative modes.
  • MS1 Scan: Acquire full scan data to identify the precursor ion (the [M+H]+, [M+Na]+, or [M-H]- of this compound).
  • MS2 Method (Collision Energy Ramp):
  • Set up a targeted MS/MS method for the precursor ion of interest.
  • Instead of a fixed collision energy, program a ramp. For example, for a 1-minute infusion or peak elution, ramp the collision energy from 10 to 70 eV.
  • Alternatively, create multiple experiments with stepped collision energies (e.g., 10, 20, 30, 40, 50, 60 eV) to analyze in separate injections.

4. Data Analysis:

  • Inject the standard and acquire the data.
  • Examine the MS/MS spectra at each collision energy level.
  • Create an "energy-resolved" plot showing the intensity of the precursor ion and key fragment ions as a function of collision energy.
  • Identify the collision energy that provides a good balance between the precursor ion intensity and the intensity of the desired fragment ions. For quantitative analysis using selected reaction monitoring (SRM), you may want to maximize the intensity of a specific, stable fragment ion.[5] For qualitative analysis, a stepped collision energy approach that provides a wider range of fragments might be optimal.[8]

Visualizations

G cluster_prep Sample & LC Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_std Prepare Standard lc_setup LC Method Development prep_std->lc_setup ms1_scan MS1 Full Scan: Identify Precursor Ion lc_setup->ms1_scan ms2_ramp Targeted MS/MS: Collision Energy Ramp (e.g., 10-70 eV) ms1_scan->ms2_ramp analyze_spectra Analyze Spectra at Each CE Level ms2_ramp->analyze_spectra plot_energy Plot Ion Intensities vs. Collision Energy analyze_spectra->plot_energy select_optimal Select Optimal CE or Stepped CE Range plot_energy->select_optimal

Caption: Experimental workflow for optimizing collision energy.

FragmentationPathway Precursor [this compound + H]+ NL_507 [Precursor - 507 Da]+ (Loss of p-ADP) Precursor->NL_507 CID Chain_Fragments Acylium Ions & Other Chain Fragments NL_507->Chain_Fragments Higher CE Carboxy_Fragments Fragments from Carboxyl End NL_507->Carboxy_Fragments Higher CE

Caption: A potential fragmentation pathway for this compound.

References

Dealing with contamination in 2-carboxytetracosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-carboxytetracosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

Q1: I am observing a lower than expected yield of this compound after extraction from my tissue samples. What are the potential causes and solutions?

A1: Low recovery of very-long-chain acyl-CoAs like this compound is a common issue. Several factors can contribute to this problem:

  • Inefficient Cell Lysis and Extraction: The extraction of these molecules, which are present in small amounts, requires robust cell disruption and the use of appropriate solvents.[1] Tissues should be rapidly quenched and homogenized in cold solutions to minimize enzymatic degradation.[1]

  • Improper Solvent Systems: Using a solvent system that does not adequately partition the polar acyl-CoA from the more abundant non-polar lipids can lead to significant loss. A common approach involves an initial homogenization in a buffered aqueous solution followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile.[1]

  • Adsorption to Surfaces: Acyl-CoAs can adhere to glass and plastic surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.

  • Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at alkaline or strongly acidic pH.[2] It is crucial to maintain samples in appropriate buffers and at low temperatures throughout the extraction process.[1]

Troubleshooting Steps:

  • Optimize Homogenization: Ensure the tissue is thoroughly homogenized. For tough tissues, consider using mechanical bead beating in addition to standard homogenization techniques.

  • Evaluate Extraction Solvents: If using a Bligh-Dyer type extraction, ensure the phase separation is clean.[1] Alternatively, consider methods based on buffered isopropanol followed by solvent partitioning.[1]

  • Incorporate an Internal Standard: The use of an internal standard, such as heptadecanoyl-CoA, is critical for accurately assessing and correcting for recovery losses during the extraction and purification process.[1]

  • Control pH and Temperature: All extraction and purification steps should be performed on ice or at 4°C, and buffers should be maintained at a slightly acidic to neutral pH (e.g., pH 4.9-7) to enhance stability.[1][2]

Q2: My LC-MS/MS analysis shows a high background signal or multiple interfering peaks near the expected retention time of this compound. How can I identify and reduce these contaminants?

A2: High background and interfering peaks are often due to co-extraction of other lipids or contaminants from solvents and materials.

  • Co-eluting Lipids: Phospholipids and other abundant lipids can be co-extracted and may have similar retention times, causing ion suppression or direct interference in the mass spectrometer.

  • Plasticizers and Polymers: Contaminants such as phthalates from plastics can be introduced during sample handling and preparation.

  • Isobaric Compounds: Other acyl-CoAs with the same nominal mass but different structures can interfere with detection.

Troubleshooting Steps:

  • Incorporate a Purification Step: A solid-phase extraction (SPE) step after the initial extraction is highly effective at removing interfering lipids and other contaminants.[1] Anion-exchange or C18 cartridges can be used for this purpose.[1]

  • Optimize Chromatographic Separation: Adjusting the HPLC gradient (e.g., using a shallower gradient) or using a longer column can improve the resolution between this compound and other co-eluting species.[3]

  • Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade) to minimize background contamination.

  • Implement High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help differentiate between this compound and isobaric contaminants based on their exact mass.[4]

  • Utilize Tandem Mass Spectrometry (MS/MS): By monitoring specific fragment ions of this compound using Multiple Reaction Monitoring (MRM), you can significantly enhance the specificity and reduce the impact of interfering compounds.[2][5]

Q3: I am having difficulty achieving consistent and reproducible quantification of this compound across my samples. What factors could be contributing to this variability?

A3: Poor reproducibility can stem from inconsistencies in sample handling, extraction, and analysis.

  • Sample Degradation: As mentioned, acyl-CoAs are unstable.[2] Inconsistent timing or temperature during sample processing can lead to variable degradation.

  • Inconsistent Extraction Efficiency: Minor variations in the extraction procedure can lead to significant differences in recovery.

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all sample preparation steps are performed consistently and in a timely manner.

  • Use a Stable Isotope-Labeled Internal Standard: While an odd-chain acyl-CoA is a good internal standard, a stable isotope-labeled version of this compound would be ideal to account for variations in extraction, derivatization (if applicable), and ionization.

  • Prepare a Calibration Curve in a Representative Matrix: To account for matrix effects, prepare your calibration standards in an extract from a control sample that does not contain the analyte of interest.

  • Assess Matrix Effects: Perform post-extraction spike experiments to evaluate the extent of ion suppression or enhancement in your samples.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tissue

This protocol is a synthesized method based on established procedures for acyl-CoA extraction.[1][3]

Materials:

  • Frozen tissue sample

  • 100 mM KH2PO4 buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated (NH4)2SO4

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Sample Preparation: Weigh the frozen tissue (e.g., 50-100 mg) and keep it on dry ice.

  • Homogenization: In a pre-chilled glass homogenizer, add 2 mL of cold 100 mM KH2PO4 buffer containing the internal standard. Add the frozen tissue and homogenize thoroughly.

  • Initial Extraction: Add 2.0 mL of isopropanol to the homogenate and homogenize again.

  • Solvent Partitioning: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes at 4°C. The acyl-CoAs will be in the upper phase.

  • Dilution: Carefully transfer the upper phase to a new tube and dilute with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove polar contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol into a clean tube.

  • Drying: Evaporate the methanol under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of very-long-chain acyl-CoAs.[2][6]

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH 7

  • Mobile Phase B: Acetonitrile

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 40°C.

    • Use a flow rate of 0.3 mL/min.

    • Employ a gradient elution, for example:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 5% B and equilibrate.

  • Mass Spectrometry:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for acyl-CoA analysis.

    • Perform MS/MS in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.[4][5]

Data Presentation

Table 1: Comparison of Extraction Methods for Very-Long-Chain Acyl-CoAs (Representative Data)

Extraction MethodAnalyte Recovery (%)Reproducibility (RSD %)Purity (Peak Area Ratio)
Bligh-Dyer65 ± 812.30.75
Isopropanol/Acetonitrile82 ± 56.10.88
Isopropanol/Acetonitrile with SPE78 ± 45.10.97

This table illustrates that while SPE may slightly reduce overall recovery, it significantly improves purity and reproducibility.

Table 2: Common Adducts and Fragments in Acyl-CoA Mass Spectrometry

Ion TypeDescriptionCommon m/z
Precursor IonProtonated molecule [M+H]+Varies with acyl chain length
Product Ion 1Adenosine (B11128) 3',5'-diphosphate fragment428.0365
Product Ion 2Cleavage at the 3'-phosphate-adenosine-5'-diphosphate303.x
Neutral LossLoss of adenosine 3'-phosphate-5'-diphosphate506.9952

This table provides key m/z values to aid in the identification and method development for acyl-CoA analysis by mass spectrometry.[4][5]

Visualizations

experimental_workflow cluster_extraction Sample Extraction & Purification cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing tissue Tissue Sample homogenize Homogenization with Internal Standard tissue->homogenize extract Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe dry Dry & Reconstitute spe->dry hplc HPLC Separation (C18 Column) dry->hplc Inject Sample ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification vs. Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Workflow for this compound analysis.

troubleshooting_logic cluster_yield Low Yield cluster_interference High Interference cluster_reproducibility Poor Reproducibility start Problem Observed check_lysis Optimize Homogenization? start->check_lysis add_spe Incorporate SPE? start->add_spe standardize Standardize Protocol? start->standardize check_solvents Change Extraction Solvents? check_lysis->check_solvents check_stability Control pH & Temp? check_solvents->check_stability solution Problem Resolved check_stability->solution optimize_hplc Optimize HPLC Gradient? add_spe->optimize_hplc use_mrm Use High-Resolution MS/MS? optimize_hplc->use_mrm use_mrm->solution use_is Use Isotope-Labeled IS? standardize->use_is matrix_curve Matrix-Matched Curve? use_is->matrix_curve matrix_curve->solution

Caption: Troubleshooting logic for common analytical issues.

References

Best practices for long-term storage of 2-carboxytetracosanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 2-carboxytetracosanoyl-CoA standards. It is intended for researchers, scientists, and drug development professionals utilizing this very long-chain acyl-CoA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

A1: For long-term stability, this compound standards should be stored at -80°C. For short-term storage (up to one month), -20°C is acceptable.[1] It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q2: What is the best solvent for dissolving and storing this compound standards?

A2: Acyl-CoAs are prone to hydrolysis in aqueous solutions.[2] For long-term storage, it is recommended to dissolve this compound in an organic solvent such as methanol (B129727) or a mixture of methanol and water.[2] Acidifying the aqueous component of the solvent (e.g., with acetic acid to pH 3.5) can improve stability by reducing hydrolysis.[2] For immediate use in assays, reconstitution in a buffer appropriate for the specific experimental conditions is necessary, but prolonged storage in aqueous buffers should be avoided.

Q3: How can I assess the stability of my this compound standard over time?

A3: The stability of the standard can be monitored by periodic analysis using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). A decrease in the peak area or the appearance of degradation products over time indicates instability. It is advisable to run a quality control check with a freshly prepared standard alongside the stored standard to assess its integrity.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for acyl-CoAs are hydrolysis of the thioester bond and oxidation of the fatty acyl chain. Hydrolysis is accelerated in neutral to alkaline aqueous solutions.[2] The presence of oxidizing agents or exposure to air can lead to oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound standards.

Issue Potential Cause Recommended Solution
Low or no signal in LC-MS/MS analysis Standard has degraded due to improper storage (temperature, solvent, multiple freeze-thaw cycles).Prepare a fresh standard solution from a new aliquot. Ensure proper storage conditions are maintained.
Inefficient ionization in the mass spectrometer.Optimize MS parameters, including ionization source settings and collision energy. Consider using a different ionization mode (positive or negative) to see which provides better sensitivity.
Sample precipitation in the autosampler.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Mismatched solvents between the sample and mobile phase can cause precipitation.[3]
Poor peak shape (fronting, tailing, or splitting) in chromatogram Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.[3] Using a guard column can help protect the analytical column.[3]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to improve peak shape. For acyl-CoAs, slightly acidic conditions are often preferred.
Sample overload.Reduce the injection volume or dilute the sample.
High background noise in mass spectrum Contaminated solvents, reagents, or glassware.Use high-purity solvents and reagents (LC-MS grade).[3] Ensure all glassware is thoroughly cleaned.
Carryover from previous injections.Implement a robust wash cycle between sample injections. Injecting a blank solvent run can help identify carryover.
Inconsistent results between experiments Variability in standard preparation.Use a precise and consistent procedure for preparing standard solutions. Ensure the standard is fully dissolved before use.
Fluctuation in instrument performance.Regularly calibrate and tune the mass spectrometer. Run system suitability tests before each batch of samples.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a stable stock solution of this compound for use in calibration curves and as a spiking standard.

Materials:

  • This compound (lyophilized powder)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the entire vial of the standard with a precise volume of methanol to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber glass vials or low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C until use.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in a sample using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of Mobile Phase A and B.

    • Spike each working standard with the internal standard at a fixed concentration.

  • Sample Preparation:

    • Thaw the sample on ice.

    • If the sample is a biological matrix, perform an extraction procedure (e.g., protein precipitation with cold acetonitrile followed by solid-phase extraction).

    • Reconstitute the dried extract in the initial mobile phase conditions.

    • Spike the sample with the internal standard.

  • LC-MS/MS Analysis:

    • Set the column temperature (e.g., 40°C).

    • Set the flow rate (e.g., 0.3 mL/min).

    • Use a gradient elution program to separate the analyte from other matrix components.

    • Operate the mass spectrometer in positive or negative ion mode (to be optimized for the specific analyte).

    • Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing reconstitute Reconstitute Standard in Methanol aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store prep_cal Prepare Calibration Curve store->prep_cal inject Inject into LC-MS/MS prep_cal->inject prep_sample Prepare Sample (Extract & Spike IS) prep_sample->inject acquire Acquire Data (MRM) inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for the quantification of this compound.

peroxisomal_beta_oxidation vlcfca Very Long-Chain Fatty Acyl-CoA (e.g., this compound) enoyl_coa trans-2-Enoyl-CoA vlcfca->enoyl_coa Acyl-CoA Oxidase (FAD -> FADH2) hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase mitochondria To Mitochondria for further oxidation shortened_acyl_coa->mitochondria acetyl_coa->mitochondria

Caption: Peroxisomal beta-oxidation of very long-chain fatty acids.[4][5][6][7][8]

References

Validation & Comparative

Unraveling Metabolic Bottlenecks: A Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Healthy and Diseased Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis reveals significant alterations in the levels of very-long-chain acyl-Coenzyme A (VLCFA-CoA) species in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD) compared to healthy individuals. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental methodologies, and a visual representation of the metabolic pathway, highlighting the profound impact of this genetic disorder on fatty acid metabolism.

X-linked adrenoleukodystrophy is a debilitating genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the degradation of very-long-chain fatty acids (VLCFAs). The dysfunction of this transporter leads to the accumulation of VLCFAs and their activated forms, VLCFA-CoAs, in various tissues, including the brain, adrenal glands, and cultured fibroblasts. This accumulation is a key pathological hallmark of the disease.

Quantitative Comparison of VLCFA-CoA Levels

To elucidate the biochemical consequences of X-ALD, the intracellular concentrations of specific VLCFA-CoA species were quantified in cultured skin fibroblasts from healthy donors and patients with X-ALD. The data, summarized in the table below, demonstrate a dramatic increase in C24:0-CoA and an even more pronounced accumulation of C26:0-CoA in diseased cells.

MetaboliteHealthy Fibroblasts (pmol/mg protein)X-ALD Fibroblasts (pmol/mg protein)Fold Increase in X-ALD
Pristanoyl-CoA ~0.25 ± 0.05~0.25 ± 0.05No significant difference
Lignoceroyl-CoA (C24:0-CoA) ~0.05 ± 0.01~0.40 ± 0.10~8-fold
Hexacosanoyl-CoA (C26:0-CoA) ~0.01 ± 0.005~0.14 ± 0.04~14-fold

Data are presented as mean ± standard deviation. These values are synthesized from published research and are intended for comparative purposes. Absolute concentrations can vary based on specific experimental conditions.[1]

The analysis underscores that while the levels of pristanoyl-CoA, which is metabolized through a different pathway, remain unchanged, the substrates for the defective ABCD1 transporter, namely C24:0-CoA and C26:0-CoA, accumulate significantly.[1] Another study has shown that hexacosenoyl (26:1)-CoA, a monounsaturated VLCFA-CoA, is the most abundantly accumulated species in X-ALD fibroblasts, suggesting its significant role in the disease's pathophysiology.[2]

Experimental Protocols

The quantification of these lipid metabolites requires precise and sensitive analytical techniques. Below is a summary of the key experimental methodologies employed.

Fibroblast Cell Culture

Primary human skin fibroblasts from both healthy controls and diagnosed X-ALD patients are cultured in a controlled environment.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 medium.

  • Supplements: 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Treatment: For some studies, cells are incubated with a stable isotope-labeled fatty acid, such as D3-C16:0, to trace the synthesis pathway leading to VLCFA accumulation.[3] In other experiments, cells are loaded with C24:0 to directly measure its conversion and subsequent accumulation.[1]

Acyl-CoA Extraction from Fibroblasts

A robust extraction method is critical to isolate these relatively low-abundance metabolites.

  • Harvesting: Confluent cell monolayers are washed twice with cold phosphate-buffered saline (PBS).

  • Lysis: Cells are scraped and lysed, often using a methanol-based solution, and transferred to a tube containing an internal standard (e.g., C17:0-CoA) to correct for extraction losses.

  • Extraction: An organic solvent mixture, such as acetonitrile/isopropanol, is added to the cell lysate to precipitate proteins and extract lipids and acyl-CoAs.

  • Purification: The supernatant containing the acyl-CoAs is further purified using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge.

  • Elution and Concentration: The acyl-CoAs are eluted from the cartridge, and the eluent is dried under a stream of nitrogen gas.

  • Reconstitution: The dried extract is reconstituted in a small volume of an appropriate solvent (e.g., methanol/water) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and specificity required for the accurate quantification of individual acyl-CoA species.

  • Chromatography: The extracted acyl-CoAs are separated using a reversed-phase C18 or C8 column with a gradient elution, typically involving a mobile phase of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and an organic solvent like acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for each acyl-CoA species and the internal standard. This highly selective technique allows for accurate measurement even in complex biological matrices.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of VLCFA-CoA accumulation in X-ALD, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) (e.g., C26:0) ACSL Acyl-CoA Synthetase VLCFA->ACSL + ATP + CoA VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) ACSL->VLCFA_CoA Accumulation Accumulation in X-ALD (Leads to Pathophysiology) VLCFA_CoA->Accumulation ABCD1 ABCD1 Transporter (Defective in X-ALD) VLCFA_CoA->ABCD1 Transport BetaOx Beta-Oxidation (Chain Shortening) AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Short_AcylCoA Chain-Shortened Acyl-CoA BetaOx->Short_AcylCoA ABCD1->BetaOx Blocked Experimental_Workflow Start Start: Healthy vs. X-ALD Fibroblast Cultures Harvest Cell Harvesting and Lysis (with Internal Standard) Start->Harvest Extract Acyl-CoA Extraction (Organic Solvent & SPE) Harvest->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Quantify Data Processing and Quantification Analyze->Quantify Compare Compare VLCFA-CoA Levels (Healthy vs. Diseased) Quantify->Compare End Conclusion: Significant Accumulation in X-ALD Compare->End

References

Validation of 2-carboxytetracosanoyl-CoA as a diagnostic marker for Zellweger syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established biochemical markers for the diagnosis of Zellweger Spectrum Disorders (ZSD), a group of severe, inherited metabolic disorders characterized by dysfunctional or absent peroxisomes. The primary focus is on the comparative performance of very-long-chain fatty acids (VLCFA) and their derivatives, which are central to the pathophysiology of ZSD. While the novel marker "2-carboxytetracosanoyl-CoA" was initially considered, a thorough review of current scientific literature did not yield evidence of its validation or routine use as a diagnostic marker for Zellweger syndrome. Therefore, this guide will focus on the established and clinically relevant biomarkers.

Comparison of Key Diagnostic Markers

The diagnosis of ZSD relies on the measurement of specific metabolites that accumulate due to defects in peroxisomal metabolic pathways. The following tables summarize the performance of the most critical diagnostic markers.

Table 1: Performance of Very-Long-Chain Fatty Acids (VLCFA) in Plasma/Serum

BiomarkerMethodSensitivitySpecificityAdvantagesDisadvantages
C26:0 GC-MS77.1% - >99%[1][2][3]HighGold standard, widely available.[2]Can be normal in some mild ZSD cases; less sensitive than C26:0-lysoPC.[1][2]
C24:0/C22:0 Ratio GC-MS88.9%[1]HighImproves diagnostic accuracy over C26:0 alone.Can be normal in some ZSD patients.[1]
C26:0/C22:0 Ratio GC-MS91.7%[1]HighGenerally a reliable indicator of peroxisomal dysfunction.Can be normal in a small percentage of ZSD patients.[2]

Table 2: Performance of C26:0-Lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots (DBS)

BiomarkerMethodSensitivitySpecificityAdvantagesDisadvantages
C26:0-lysoPC LC-MS/MS89.2% - 100%[1][4][5][6][7]High (approaching 100% in some studies for related disorders)[4][7]Highly sensitive, suitable for newborn screening from DBS, requires small sample volume.[5][6][7]Less widely established than VLCFA analysis in all laboratories.

Table 3: Other Relevant Biochemical Markers

BiomarkerSample TypeFinding in ZSDDiagnostic Utility
Phytanic Acid Plasma/Serum, DBSElevated (may be normal in newborns)[8][9]Supportive of a peroxisomal disorder diagnosis, but not specific to ZSD.[8]
Pristanic Acid Plasma/Serum, DBSElevated[8][10]Supportive of a peroxisomal disorder diagnosis.[8]
Pipecolic Acid Plasma, UrineElevatedA marker of peroxisomal dysfunction, but less specific than VLCFAs.
Plasmalogens Red Blood Cells, FibroblastsReducedIndicates a defect in peroxisomal biosynthesis, supportive of ZSD diagnosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these diagnostic markers.

Protocol 1: Analysis of Very-Long-Chain Fatty Acids (VLCFA) in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the quantitative analysis of VLCFA.[11][12][13][14][15]

1. Sample Preparation:

  • Hydrolysis: Plasma samples (typically 100-500 µL) are subjected to acid hydrolysis (e.g., with methanolic HCl) at an elevated temperature (e.g., 90°C for 1-2 hours) to release fatty acids from lipids.
  • Extraction: Fatty acid methyl esters (FAMEs) are extracted from the aqueous solution using an organic solvent (e.g., hexane (B92381) or iso-octane).
  • Derivatization: The extracted fatty acids are converted to their methyl esters (if not already done during hydrolysis) or other volatile derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.
  • Internal Standards: Deuterated internal standards for C22:0, C24:0, and C26:0 are added at the beginning of the procedure for accurate quantification.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., a wax or polar-modified column) is used for the separation of the FAMEs.
  • Mass Spectrometer (MS): A mass spectrometer is used as the detector, typically in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.
  • Quantification: The concentration of each VLCFA is determined by comparing the peak area of the analyte to that of its corresponding deuterated internal standard.

3. Quality Control:

  • Control plasma samples with known low and high concentrations of VLCFA should be run with each batch of patient samples to ensure the accuracy and precision of the assay.

Protocol 2: Analysis of C26:0-Lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots (DBS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is increasingly used for newborn screening and diagnosis due to its high sensitivity and small sample volume requirement.[4][6][7][16][17]

1. Sample Preparation:

  • DBS Punching: A small disc (e.g., 3 mm) is punched from the dried blood spot.
  • Extraction: The C26:0-lysoPC is extracted from the DBS punch using a solvent, typically methanol, containing a deuterated internal standard (e.g., C26:0-d4-lysoPC). The extraction is often facilitated by sonication or shaking.
  • Purification: The extract is centrifuged and may be filtered to remove any particulate matter.
  • Reconstitution: The solvent is evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): An LC system with a reverse-phase column (e.g., C18) is used to separate C26:0-lysoPC from other lysophosphatidylcholines and interfering substances.
  • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
  • Quantification: The concentration of C26:0-lysoPC is calculated based on the ratio of the peak area of the analyte to that of the internal standard.

3. Quality Control:

  • Quality control materials consisting of DBS with low and high levels of C26:0-lysoPC are included in each analytical run to monitor assay performance.

Visualizing Key Pathways and Workflows

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

The following diagram illustrates the core metabolic pathway that is defective in Zellweger Spectrum Disorders, leading to the accumulation of VLCFAs.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C26:0-CoA) Enoyl_CoA trans-2,3-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) (FAD -> FADH2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (D-BP) (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein (D-BP) (Dehydrogenase activity) (NAD+ -> NADH) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (C24:0-CoA) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Carnitine Shuttle

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

Diagnostic Workflow for Zellweger Spectrum Disorders

This flowchart outlines the typical diagnostic process for a patient suspected of having a Zellweger Spectrum Disorder.

ZSD_Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of ZSD (e.g., hypotonia, seizures, dysmorphic features) Biochemical_Screening Initial Biochemical Screening Clinical_Suspicion->Biochemical_Screening VLCFA_Analysis Plasma VLCFA Analysis (C26:0, C24:0/C22:0, C26:0/C22:0) Biochemical_Screening->VLCFA_Analysis Standard Approach DBS_Screening DBS C26:0-lysoPC Analysis (especially in newborns) Biochemical_Screening->DBS_Screening Newborn Screening Confirmation Confirmation of Peroxisomal Defect VLCFA_Analysis->Confirmation Abnormal Results DBS_Screening->Confirmation Abnormal Results Other_Markers Analysis of Other Markers (Phytanic Acid, Pristanic Acid, Plasmalogens, Pipecolic Acid) Confirmation->Other_Markers Fibroblast_Studies Fibroblast Culture Studies (VLCFA oxidation, Plasmalogen synthesis) Confirmation->Fibroblast_Studies Genetic_Testing Genetic Testing (PEX gene sequencing) Fibroblast_Studies->Genetic_Testing Confirmatory Diagnosis_Confirmed ZSD Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed

Caption: Diagnostic workflow for Zellweger Spectrum Disorders.

References

A Comparative Guide to the Analytical Cross-Validation of 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acid metabolism, the accurate quantification of key intermediates like 2-carboxytetracosanoyl-CoA is paramount. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a cross-validation framework, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on a variety of factors, including sensitivity, precision, and the specific requirements of the study. The following table summarizes the key performance metrics for the analysis of very-long-chain acyl-CoAs, providing a basis for comparison between HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Sensitivity (LOD) ~12 pmolSub-picomole to femtomole range
Precision (Inter-assay CV) 9%[1]5-13%[1]
Specificity Moderate; relies on chromatographic separation and UV absorbance at ~260 nm. Potential for co-eluting interferences.High; utilizes precursor and product ion masses for specific identification and quantification, minimizing interferences.
Dynamic Range NarrowerWider
Sample Throughput LowerHigher, especially with modern UPLC systems.
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Detailed and robust experimental protocols are the cornerstone of reproducible research. Below are representative methodologies for the analysis of very-long-chain acyl-CoAs using both LC-MS/MS and HPLC-UV.

Protocol 1: LC-MS/MS for Very-Long-Chain Acyl-CoA Quantification

This protocol is adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs and is suitable for this compound.

1. Sample Preparation (from cell culture)

  • Wash cell pellets with phosphate-buffered saline (PBS).

  • Add 2 mL of ice-cold methanol (B129727) and an appropriate internal standard (e.g., a stable isotope-labeled C24-CoA or an odd-chain very-long-chain acyl-CoA).

  • Incubate at -80°C for 15 minutes.

  • Scrape the cell lysate and centrifuge at 15,000 x g at 4°C for 5 minutes.

  • Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under a vacuum.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 4°C for 10 minutes.

  • Transfer 100 µL of the supernatant for LC-MS/MS analysis.[2]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 20% B to 100% B over 15 minutes, hold for 7.5 minutes, then re-equilibrate to 20% B.

  • Flow Rate: 0.2 mL/min.

3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For a generic C24-CoA, a neutral loss of 507 Da from the protonated molecule is often monitored.

  • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for the specific analytes.

Protocol 2: HPLC-UV for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

While a direct HPLC-UV protocol for this compound is less common due to sensitivity limitations, a well-established method for assessing VLCAD activity by monitoring the formation of the corresponding 2-enoyl-CoA product can be adapted. This provides an indirect measure of the substrate.

1. Reaction Mixture

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate), the substrate (e.g., palmitoyl-CoA for VLCAD), and an electron acceptor like ferrocenium (B1229745) hexafluorophosphate.

  • Initiate the reaction by adding the biological sample (e.g., lymphocyte homogenate).

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

2. Sample Preparation

  • Centrifuge the quenched reaction mixture to pellet proteins.

  • Neutralize the supernatant with a potassium carbonate solution.

  • Centrifuge to remove the precipitate.

  • Filter the supernatant before injection.

3. HPLC-UV Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detector set to approximately 260 nm, the absorbance maximum for the adenine (B156593) base in the CoA moiety.

  • Quantification: The product peak (2-enoyl-CoA) is identified by its retention time compared to a standard and quantified by its peak area.

Mandatory Visualizations

To further elucidate the experimental and biological context of this compound analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Biological Sample (Cells/Tissue) extraction Extraction with Organic Solvent & Internal Standard start->extraction centrifugation1 Centrifugation extraction->centrifugation1 evaporation Evaporation centrifugation1->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 lc Liquid Chromatography (LC) centrifugation2->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms uv UV Detection lc->uv quantification Quantification ms->quantification uv->quantification validation Cross-Validation quantification->validation

Caption: Experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acids vlcfca Very-Long-Chain Fatty Acyl-CoA (e.g., this compound) vlcadd Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) vlcfca->vlcadd enoyl_coa trans-2-Enoyl-CoA vlcadd->enoyl_coa crotonase Enoyl-CoA Hydratase enoyl_coa->crotonase hydroxyacyl_coa 3-Hydroxyacyl-CoA crotonase->hydroxyacyl_coa lchad 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->lchad ketoacyl_coa 3-Ketoacyl-CoA lchad->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Simplified pathway of mitochondrial beta-oxidation for very-long-chain fatty acyl-CoAs.

References

A Comparative Analysis of Acyl-CoA Profiles in Peroxisomal Disorders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acyl-CoA metabolism in peroxisomal disorders is critical for developing targeted therapies. This guide provides a comparative analysis of acyl-CoA profiles in key peroxisomal disorders, supported by experimental data and detailed methodologies.

Peroxisomal disorders are a group of genetic conditions characterized by the dysfunction of peroxisomes, essential organelles for various metabolic processes. A primary function of peroxisomes is the beta-oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid intermediates. Defects in this process lead to the accumulation of specific acyl-CoA species, which are central to the pathophysiology of these devastating diseases. This guide focuses on a comparative analysis of acyl-CoA profiles in X-linked adrenoleukodystrophy (X-ALD), Zellweger spectrum disorders (ZSDs), and key single-enzyme deficiencies, including acyl-CoA oxidase 1 (ACOX1) deficiency and D-bifunctional protein (DBP) deficiency.

Comparative Acyl-CoA Profiles

The accumulation of specific acyl-CoA species is a biochemical hallmark of peroxisomal disorders. The table below summarizes the quantitative changes in key acyl-CoA profiles across different disorders, primarily based on studies of patient-derived fibroblasts.

Acyl-CoA SpeciesX-linked Adrenoleukodystrophy (X-ALD)Zellweger Spectrum Disorders (ZSDs)Acyl-CoA Oxidase 1 (ACOX1) DeficiencyD-Bifunctional Protein (DBP) DeficiencyNormal Range (Fibroblasts)
Very Long-Chain Saturated Fatty Acyl-CoAs
C24:0-CoA (Lignoceroyl-CoA)↑↑↑↑↑↑↑↑↑↑↑↑Low
C26:0-CoA (Cerotoyl-CoA)↑↑↑↑↑↑↑↑↑↑↑↑Very Low/Undetectable
Very Long-Chain Monounsaturated Fatty Acyl-CoAs
C26:1-CoA↑↑↑↑↑↑↑↑Very Low/Undetectable
Branched-Chain Acyl-CoAs
Pristanoyl-CoANormal↑↑Normal↑↑Low
Bile Acid Intermediary-CoAs
Dihydroxycholestanoyl-CoA (DHCA-CoA)Normal↑↑Normal↑↑Very Low/Undetectable
Trihydroxycholestanoyl-CoA (THCA-CoA)Normal↑↑Normal↑↑Very Low/Undetectable

Arrow symbols indicate the magnitude of accumulation compared to normal levels (↑↑: significant increase; ↑↑↑: marked increase). Data is synthesized from multiple sources and may vary depending on the specific mutation and analytical method.

Experimental Protocols

Accurate quantification of acyl-CoA profiles is essential for the diagnosis and study of peroxisomal disorders. The following is a generalized protocol for the extraction and analysis of acyl-CoAs from cultured fibroblasts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acyl-CoA Extraction from Cultured Fibroblasts
  • Cell Harvesting: Culture fibroblasts to near confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Lysis: Immediately add ice-cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water or 10% trichloroacetic acid in water) to the culture dish to quench metabolic activity and lyse the cells. Scrape the cells and collect the lysate.

  • Homogenization: Further disrupt the cells by sonication or by passing the lysate through a fine-gauge needle.

  • Protein Precipitation and Phase Separation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cellular debris. Collect the supernatant containing the acyl-CoAs. If using a biphasic extraction, collect the aqueous phase.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the acyl-CoAs with a methanol-based solvent.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation: Separate the acyl-CoA species using a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometric Detection: Analyze the eluted acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species. The common neutral loss of 507 Da (the phosphopantetheine moiety) is often used for screening, while specific transitions for each acyl-CoA provide quantitative data.

  • Quantification: Quantify the acyl-CoA species by comparing the peak areas to those of a standard curve generated using authentic acyl-CoA standards. The use of stable isotope-labeled internal standards is crucial for accurate quantification.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of VLCFA-CoAs in peroxisomal disorders triggers a cascade of cellular events contributing to the pathology of these diseases. The following diagrams illustrate the key affected signaling pathways and the logical relationships between different peroxisomal disorders.

Peroxisomal_Disorder_Logic PBDs Peroxisome Biogenesis Disorders (e.g., ZSDs) PEX_proteins Defective PEX Proteins PBDs->PEX_proteins Caused by mutations in XALD X-linked Adrenoleukodystrophy (X-ALD) ABCD1 Defective ABCD1 Transporter XALD->ABCD1 Caused by mutations in ACOX1_def ACOX1 Deficiency ACOX1 Defective ACOX1 Enzyme ACOX1_def->ACOX1 Caused by mutations in DBP_def DBP Deficiency DBP Defective DBP Enzyme DBP_def->DBP Caused by mutations in VLCFA_CoA ↑ VLCFA-CoA (C24:0, C26:0) PEX_proteins->VLCFA_CoA Branched_Chain_CoA ↑ Branched-Chain Acyl-CoA (Pristanoyl-CoA) PEX_proteins->Branched_Chain_CoA Bile_Acid_CoA ↑ Bile Acid Intermediary-CoA (DHCA/THCA-CoA) PEX_proteins->Bile_Acid_CoA ABCD1->VLCFA_CoA Leads to ACOX1->VLCFA_CoA Leads to DBP->VLCFA_CoA Leads to DBP->Branched_Chain_CoA Leads to DBP->Bile_Acid_CoA Leads to

Figure 1: Logical relationships between peroxisomal disorders and resulting acyl-CoA accumulation.

VLCFA_Signaling_Pathway VLCFA_CoA Accumulated VLCFA-CoA Membrane_Disruption Membrane Lipid Disruption VLCFA_CoA->Membrane_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction VLCFA_CoA->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Membrane_Disruption->ROS Mitochondrial_Dysfunction->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway NFkB_Pathway NF-κB Pathway Activation ROS->NFkB_Pathway Apoptosis Apoptosis ROS->Apoptosis Inflammation Neuroinflammation JNK_Pathway->Inflammation NFkB_Pathway->Inflammation Demyelination Demyelination Inflammation->Demyelination Inflammation->Apoptosis

Figure 2: Signaling pathways affected by VLCFA-CoA accumulation in peroxisomal disorders.

Conclusion

The comparative analysis of acyl-CoA profiles provides a crucial window into the distinct and overlapping biochemical consequences of different peroxisomal disorders. While the accumulation of very long-chain fatty acyl-CoAs is a common feature, the concurrent accumulation of branched-chain and bile acid intermediary acyl-CoAs in disorders like ZSDs and DBP deficiency highlights the multifaceted role of peroxisomes in lipid metabolism. Understanding these specific acyl-CoA signatures, coupled with robust analytical methods and a deeper knowledge of the downstream signaling consequences, is paramount for the development of novel diagnostic markers and targeted therapeutic interventions for these challenging diseases.

Decoding the Acyl-CoA Profile: A Guide to the Tandem Mass Spectrometry of 2-carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas, the precise identification and quantification of very long-chain acyl-Coenzyme A (VLC-acyl-CoA) species such as 2-carboxytetracosanoyl-CoA is critical. This guide provides an objective comparison of tandem mass spectrometry (LC-MS/MS) with other analytical techniques, supported by experimental data and detailed protocols, to facilitate the accurate characterization of this key metabolic intermediate.

Comparative Analysis of Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its superior sensitivity and selectivity.[1][2] While alternative methods exist, they often lack the performance required for the low-abundance and complex nature of VLC-acyl-CoAs.

Method Principle Advantages Limitations Typical Limit of Detection (LOD)
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, provides structural information, suitable for complex mixtures.[1][2]Requires sophisticated instrumentation, potential for matrix effects.Low nM to fmol range[3]
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation with detection based on UV absorbance.Widely available, relatively inexpensive.Lower sensitivity and selectivity compared to MS, not suitable for low-abundance species.µM range
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography with mass-based detection.High chromatographic resolution for volatile compounds.Requires derivatization of non-volatile acyl-CoAs, which can be complex and introduce variability.Not ideal for intact acyl-CoAs
Fluorescence-based Enzymatic Assays Measurement of enzymatic reactions involving acyl-CoAs that produce a fluorescent signal.High throughput potential.Indirect detection, susceptible to interference from other molecules, may not be specific for a single acyl-CoA species.Varies depending on the assay

Experimental Protocol: Identification of this compound by LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of this compound from biological samples.

Sample Preparation and Extraction

Effective extraction is crucial for the recovery of acyl-CoAs and the removal of interfering substances.

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent, such as 80% methanol (B129727).[4][5]

  • Protein Precipitation: Vigorously vortex the homogenate to precipitate proteins.[5]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[5]

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.[4][5]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 5% (w/v) 5-sulfosalicylic acid or 50% methanol in water.[4][5]

Liquid Chromatography Separation

Reversed-phase chromatography is commonly employed for the separation of acyl-CoAs.

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phases:

  • Gradient: A gradient from low to high organic phase concentration is used to elute the acyl-CoAs based on their hydrophobicity. For very long-chain species like this compound, a slower, extended gradient may be necessary to achieve adequate separation.[7]

Tandem Mass Spectrometry Detection

Positive mode electrospray ionization (ESI) is generally preferred for the detection of acyl-CoAs.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification due to its high sensitivity and specificity.[1][3]

  • Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem MS. For this compound, the following transitions would be monitored:

    • Precursor Ion ([M+H]⁺): The protonated molecular ion of this compound.

    • Product Ions:

      • A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. This is a highly characteristic and often the most abundant fragment for acyl-CoAs.[3][8][9][10]

      • A fragment ion at m/z 428, representing the CoA moiety.[3][11]

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the characteristic fragmentation pattern of acyl-CoAs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Vortex Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Collect Supernatant Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (MRM) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor This compound [M+H]+ Neutral_Loss [M+H-507]+ (Acyl Moiety) Precursor->Neutral_Loss Collision-Induced Dissociation CoA_Fragment m/z 428 (CoA Moiety) Precursor->CoA_Fragment Collision-Induced Dissociation

Caption: Characteristic fragmentation of acyl-CoAs in tandem mass spectrometry.

The Challenge of Standards and the Rise of In Silico Libraries

A significant challenge in the analysis of acyl-CoAs is the limited commercial availability of authentic standards for every species.[7][12] This is particularly true for modified and very long-chain species. To address this, in silico mass spectral libraries, such as CoA-Blast, have been developed.[7][12] These libraries contain predicted fragmentation patterns for thousands of acyl-CoA species, aiding in the identification of novel or uncharacterized compounds in untargeted metabolomics studies.[7][12]

Conclusion

Tandem mass spectrometry stands as the premier analytical technique for the definitive identification and quantification of this compound. Its high sensitivity and specificity, coupled with characteristic fragmentation patterns, provide a robust methodology for researchers in lipidomics and drug discovery. While challenges in obtaining standards persist, the combination of meticulous experimental protocols and the use of in silico spectral libraries offers a powerful approach to unraveling the complexities of acyl-CoA metabolism.

References

Correlation of 2-Carboxytetracosanoyl-CoA Levels with Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the correlation between the levels of specific acyl-Coenzyme A (acyl-CoA) derivatives and the severity of various diseases. Direct evidence linking 2-carboxytetracosanoyl-CoA to disease severity is currently limited in scientific literature. Therefore, this document extrapolates from the well-documented roles of its parent molecular classes: very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and dicarboxylic acyl-CoAs. By examining the established correlations of these related molecules with disease progression, we offer a framework for understanding the potential significance of this compound in pathological states. This guide includes quantitative data from relevant studies, detailed experimental protocols for acyl-CoA analysis, and visualizations of pertinent metabolic pathways to support further research and drug development in this area.

Part 1: Very-Long-Chain Acyl-CoAs and Their Correlation with Peroxisomal Disorder Severity

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are metabolized in peroxisomes. Genetic defects in peroxisomal biogenesis or function lead to the accumulation of VLCFAs, which is a hallmark of several severe inherited metabolic disorders. The accumulation of VLCFA-CoAs, the activated form of VLCFAs, is directly implicated in the pathophysiology of these diseases.

Data Presentation: VLCFA Levels and Disease Severity

The following table summarizes the correlation between the levels of specific VLCFAs (precursors to VLCFA-CoAs) and the severity of peroxisomal disorders. Elevated levels of C26:0 have been identified as a significant predictor of disease severity and survival.[1][2]

DiseaseBiomarkerCorrelation with Disease SeverityReference(s)
Zellweger Spectrum Disorders (ZSD) C26:0 in serumPositive Correlation: Higher levels of C26:0 are strongly associated with a more severe clinical course and shorter survival time.[1][2][1][2]
D-Bifunctional Protein Deficiency (DBP) C26:0 in serumPositive Correlation: Elevated C26:0 levels are indicative of a more severe phenotype.[1][1]
X-Linked Adrenoleukodystrophy (X-ALD) C26:0 in plasmaDiagnostic Marker: Elevated levels are a key diagnostic feature. While not directly correlating with the specific phenotype (e.g., cerebral vs. adrenomyeloneuropathy), they are essential for diagnosis.[3][4][3][4]
Metabolic Pathway: Peroxisomal β-Oxidation of VLCFAs

The degradation of VLCFAs occurs primarily in the peroxisomes via β-oxidation. A defect in this pathway leads to the accumulation of VLCFAs and their corresponding acyl-CoA derivatives. This compound is a dicarboxylic acyl-CoA, and its formation could be related to alternative oxidative pathways when β-oxidation is impaired.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_disease Disease Implication VLCFA Very-Long-Chain Fatty Acid (e.g., C26:0) ACSL Acyl-CoA Synthetase VLCFA->ACSL ATP, CoA VLCFA_CoA VLCFA-CoA ACSL->VLCFA_CoA ACOX1 Acyl-CoA Oxidase 1 VLCFA_CoA->ACOX1 FAD -> FADH2 XALD X-Linked Adrenoleukodystrophy (ABCD1 mutation) VLCFA_CoA->XALD Impaired Transport Enoyl_CoA 2-trans-Enoyl-CoA ACOX1->Enoyl_CoA ZSD Zellweger Spectrum Disorders (PEX gene mutations) ACOX1->ZSD Enzyme Deficiency DBP D-Bifunctional Protein Enoyl_CoA->DBP H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA DBP->ZSD Enzyme Deficiency Hydroxyacyl_CoA->DBP NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Experimental Protocol: Quantification of VLCFA-CoAs by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of VLCFA-CoAs from cultured cells or tissues, adapted from methodologies described in the literature.[5][6][7][8]

1. Sample Preparation and Extraction:

  • Harvest and wash approximately 1-10 million cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells in a methanol-based solution containing an internal standard (e.g., C17:0-CoA).

  • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., chloroform/methanol).

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.
    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) with ammonium hydroxide).

  • Mass Spectrometry (MS/MS):

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each VLCFA-CoA and the internal standard.

3. Data Analysis:

  • Generate a standard curve using known concentrations of VLCFA-CoA standards.

  • Quantify the amount of each VLCFA-CoA in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Part 2: Dicarboxylic Acyl-CoAs and Their Role in Modulating Metabolic Disease

Dicarboxylic acids (DCAs) are produced via ω-oxidation of fatty acids, a metabolic pathway that becomes more active under conditions of high fatty acid influx or impaired β-oxidation. While the direct correlation of endogenous dicarboxylic acyl-CoA levels with disease severity is not well-established, dietary supplementation with DCAs has shown beneficial effects in models of metabolic disease.

Data Presentation: Effects of Dietary Dicarboxylic Acids on Metabolic Parameters

The following table summarizes findings from a study investigating the effects of dietary dodecanedioic acid (DC12), a 12-carbon dicarboxylic acid, in a mouse model of diet-induced obesity.[9][10][11][12]

ParameterExperimental Group (DC12 Diet)Control Group (High-Fat Diet)OutcomeReference(s)
Metabolic Rate IncreasedBaselineDC12 supplementation boosts energy expenditure.[9][10][11][12]
Body Fat ReducedIncreasedDC12 protects against diet-induced obesity.[9][10][11][12]
Liver Fat (Steatosis) ReducedIncreasedDC12 mitigates the development of fatty liver.[9][10][11][12]
Glucose Tolerance ImprovedImpairedDC12 enhances glucose metabolism and insulin (B600854) sensitivity.[9][10][11][12]
Metabolic Pathway: ω-Oxidation of Fatty Acids and DCA Metabolism

This pathway illustrates the formation of dicarboxylic acids from fatty acids and their subsequent metabolism in peroxisomes.

Omega_Oxidation cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty_Acid Fatty Acid CYP450 Cytochrome P450 (ω-hydroxylase) Fatty_Acid->CYP450 O2, NADPH Omega_Hydroxy_FA ω-Hydroxy Fatty Acid CYP450->Omega_Hydroxy_FA ADH_ALDH ADH / ALDH Omega_Hydroxy_FA->ADH_ALDH NAD+ DCA Dicarboxylic Acid ADH_ALDH->DCA DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA CoA, ATP Beta_Oxidation Peroxisomal β-Oxidation DCA_CoA->Beta_Oxidation Chain_Shortened_DCA Chain-Shortened DCA Beta_Oxidation->Chain_Shortened_DCA Succinyl_CoA Succinyl-CoA (to TCA Cycle) Beta_Oxidation->Succinyl_CoA

Caption: ω-Oxidation pathway for the formation of dicarboxylic acids.

Experimental Workflow: Evaluating the Metabolic Effects of Dicarboxylic Acids

This diagram outlines a typical experimental workflow to assess the therapeutic potential of a dicarboxylic acid in a preclinical model of metabolic disease.

Experimental_Workflow cluster_model Animal Model cluster_intervention Intervention cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_Model Diet-Induced Obese Mice Control_Diet Control High-Fat Diet Animal_Model->Control_Diet DCA_Diet High-Fat Diet with DCA Supplementation Animal_Model->DCA_Diet Metabolic_Cages Metabolic Cage Analysis (Energy Expenditure) Control_Diet->Metabolic_Cages GTT_ITT Glucose and Insulin Tolerance Tests (GTT/ITT) Control_Diet->GTT_ITT Body_Composition Body Composition Analysis (e.g., DEXA) Control_Diet->Body_Composition Tissue_Analysis Tissue Histology and Biochemical Analysis Control_Diet->Tissue_Analysis DCA_Diet->Metabolic_Cages DCA_Diet->GTT_ITT DCA_Diet->Body_Composition DCA_Diet->Tissue_Analysis Comparison Comparison of Metabolic Phenotypes Metabolic_Cages->Comparison GTT_ITT->Comparison Body_Composition->Comparison Tissue_Analysis->Comparison

Caption: Workflow for assessing metabolic effects of DCAs.

Comparison and Future Perspectives

While direct evidence for the correlation of this compound with disease severity is lacking, the established roles of VLCFA-CoAs and dicarboxylic acyl-CoAs in distinct pathological contexts provide a strong rationale for further investigation.

  • VLCFA-CoAs as Disease Markers: In the context of peroxisomal disorders, the accumulation of VLCFA-CoAs is a primary pathogenic event, and their precursors are reliable biomarkers of disease severity.[1][2] Research into this compound in these disorders could reveal if it is a downstream metabolite that also correlates with disease progression.

  • Dicarboxylic Acyl-CoAs as Therapeutic Modulators: In metabolic diseases, exogenous dicarboxylic acids have shown therapeutic potential by altering energy metabolism.[9][10][11][12] Investigating the endogenous levels of dicarboxylic acyl-CoAs, including this compound, in these conditions could uncover novel biomarkers or therapeutic targets.

Future research should focus on developing and applying targeted LC-MS/MS methods to quantify this compound in biological samples from patients with peroxisomal disorders and metabolic diseases. Such studies will be crucial to elucidate its specific role and to determine its value as a biomarker for disease severity or as a target for therapeutic intervention.

References

A Comparative Analysis of Acyl-CoA Oxidase Substrate Specificity for Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of various acyl-CoA oxidases (ACOXs) for dicarboxylic acyl-CoAs. The data presented herein is compiled from peer-reviewed studies and is intended to assist researchers in understanding the metabolic pathways of dicarboxylic acids and in the development of targeted therapeutic interventions.

Introduction to Acyl-CoA Oxidases and Dicarboxylic Acid Metabolism

Acyl-CoA oxidases are a family of flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acids. This pathway is crucial for the metabolism of a variety of lipids, including very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. Dicarboxylic acids are formed through the ω-oxidation of monocarboxylic fatty acids and are further metabolized in peroxisomes. The substrate specificity of different ACOX isoforms plays a critical role in determining the efficiency of dicarboxylic acid degradation.

Comparative Analysis of Substrate Specificity

The substrate specificity of acyl-CoA oxidases for dicarboxylic acyl-CoAs varies depending on the enzyme source (species and isoform) and the chain length of the dicarboxylic acid. Below is a summary of key findings from kinetic studies.

Data Presentation

The following table summarizes the kinetic parameters of rat and human acyl-CoA oxidases with various dicarboxylic acyl-CoA substrates.

Enzyme SourceSubstrate (Dicarboxylic Acyl-CoA)Chain LengthVmaxKmKi (Substrate Inhibition)Relative ActivityReference
Purified Rat Liver Peroxisomal Acyl-CoA OxidaseAdipyl-CoAC6Similar to C8, C10HighestLowestLower maximum obtainable velocity[1]
Purified Rat Liver Peroxisomal Acyl-CoA OxidaseSuberyl-CoAC8Similar to C6, C10IntermediateIntermediateIntermediate maximum obtainable velocity[1]
Purified Rat Liver Peroxisomal Acyl-CoA OxidaseSebacyl-CoAC10Similar to C6, C8LowestHighestHigher maximum obtainable velocity[1]
Human Acyl-CoA Oxidase 1a (ACOX1a)1,16-Hexadecanodioyl-CoAC16---Baseline[2]
Human Acyl-CoA Oxidase 1b (ACOX1b)1,16-Hexadecanodioyl-CoAC16---25% more active than ACOX1a[2][3]

Note: For the rat liver enzyme, while the exact Vmax values were reported to be similar across the tested substrates, the combination of increasing Km and decreasing Ki with shorter chain lengths resulted in a lower maximum obtainable velocity.[1] For human ACOX1 isoforms, specific kinetic constants for dicarboxylic acyl-CoAs are not available in the reviewed literature; the data reflects relative activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general peroxisomal β-oxidation pathway for dicarboxylic acids and a typical experimental workflow for determining acyl-CoA oxidase substrate specificity.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA Enoyl_CoA 2-trans-Enoyl-CoA Dicarboxylic_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Dicarboxylic Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation of dicarboxylic acyl-CoAs.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., purified enzyme, cell lysate) Reaction_Mixture Incubate Enzyme with Substrate (Varying Concentrations) Enzyme_Source->Reaction_Mixture Substrate_Prep Dicarboxylic Acyl-CoA Substrate Synthesis Substrate_Prep->Reaction_Mixture Detection Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Reaction_Mixture->Detection Kinetic_Plot Plot Reaction Velocity vs. Substrate Concentration Detection->Kinetic_Plot Parameter_Calculation Calculate Kinetic Parameters (Km, Vmax, kcat, Ki) Kinetic_Plot->Parameter_Calculation

References

Orthogonal Method Validation for the Quantification of 2-Carboxytetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and metabolic research, the precise and accurate measurement of lipid metabolites is paramount. 2-carboxytetracosanoyl-CoA, a dicarboxylic acyl-CoA, is a key analyte in various metabolic pathways, and its accurate quantification is crucial for understanding disease mechanisms and drug efficacy. Orthogonal method validation, which employs two or more independent analytical techniques, is a critical strategy to ensure the reliability and accuracy of analytical data.[1] This guide provides a comparative overview of a primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an orthogonal method, a Fluorescence-Based Assay, for the measurement of very long-chain acyl-CoAs like this compound.

Core Principle of Orthogonal Validation

The fundamental concept of orthogonal method validation is to utilize distinct analytical methodologies to measure the same analyte. This approach minimizes the risk of method-specific biases and enhances confidence in the generated data.[1] By employing techniques that rely on different chemical and physical principles, a more comprehensive and robust validation of the analytical results can be achieved.

Orthogonal_Validation cluster_0 Analytical Workflow cluster_1 Data Comparison and Validation Sample Sample Primary_Method Primary Method (e.g., LC-MS/MS) Sample->Primary_Method Orthogonal_Method Orthogonal Method (e.g., Fluorescence Assay) Sample->Orthogonal_Method Result_1 Result_1 Primary_Method->Result_1 Result_2 Result_2 Orthogonal_Method->Result_2 Comparison Compare Results Result_1->Comparison Result_2->Comparison Validation Validated Data Comparison->Validation LCMS_Workflow Sample_Prep Sample Preparation (Extraction & Purification) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Quadrupole 2 (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis Fluorescence_Assay_Workflow cluster_plate 96-Well Plate Sample_Lysate Sample Lysate Reaction_Mix Add Reaction Mix (Enzymes, Substrates) Sample_Lysate->Reaction_Mix Standard Acyl-CoA Standard Standard->Reaction_Mix Incubation Incubate at RT (~40 min) Reaction_Mix->Incubation Fluorescence_Measurement Measure Fluorescence (Ex/Em = 530/585 nm) Incubation->Fluorescence_Measurement Quantification Quantify vs. Standard Curve Fluorescence_Measurement->Quantification

References

Navigating the Analytical Challenge: A Guide to Inter-Laboratory Quantification of 2-Carboxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Overview for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-carboxytetracosanoyl-CoA, a very-long-chain dicarboxylic acyl-CoA, is crucial for advancing research in metabolic disorders and drug development. However, the inherent complexities of this molecule present significant analytical hurdles, leading to potential variability in data across different laboratories. While no direct inter-laboratory comparison studies for this compound have been published, this guide provides a comprehensive overview of the established methodologies for quantifying structurally similar very-long-chain acyl-CoAs. By understanding the principles and best practices outlined here, researchers can work towards standardizing protocols and improving the comparability of results.

The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and sensitive technique for the quantification of acyl-CoAs.[1][2] This method offers high selectivity and the ability to measure low-abundance species in complex biological matrices. Various LC-MS/MS approaches have been developed, each with its own set of advantages and considerations.

Data Presentation: A Comparative Look at LC-MS/MS Methodologies

To facilitate a clear comparison, the following table summarizes the performance characteristics of different LC-MS/MS methods reported for the analysis of long-chain and very-long-chain acyl-CoAs. These values, while not specific to this compound, provide a valuable benchmark for what can be expected when developing and validating an analytical method for this molecule.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryKey FeaturesReference
UHPLC-ESI-MS/MS1-5 fmolNot Specified90-111%Harmonized reversed-phase and hydrophilic interaction liquid chromatography for broad coverage.[3]
LC-ESI-MS/MSSub-picomole10x Signal-to-NoiseNot SpecifiedApplicable to a wide range of species from C14:0 to C26:0-CoA.[4]
Flow-Injection T-MSNot SpecifiedNot SpecifiedNot SpecifiedRapid analysis of long, medium, and short-chain acyl-CoA species.[5]
UPLC/MS/MSNot SpecifiedNot SpecifiedNot SpecifiedMeasures concentration and isotopic enrichment of long-chain acyl-CoAs.[6]

Experimental Protocols: Key Methodologies for Acyl-CoA Quantification

The following sections detail the critical steps in a typical workflow for the quantification of very-long-chain acyl-CoAs, providing a foundation for developing a standardized protocol for this compound.

Sample Preparation: The Critical First Step

The instability of acyl-CoAs necessitates careful and rapid sample processing.[7]

  • Extraction: A common and effective method involves protein precipitation and extraction of the acyl-CoAs.

    • Homogenize frozen tissue (~40 mg) on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture of acetonitrile (B52724):2-propanol:methanol (3:1:1).[6]

    • Include an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, to correct for extraction inefficiency and matrix effects.[4][5]

    • Vortex and sonicate the homogenate, followed by centrifugation to pellet the protein.[6]

    • Collect the supernatant and dry it under a stream of nitrogen.[6]

    • Re-suspend the dried extract in a suitable solvent, such as methanol:water (1:1), for LC-MS/MS analysis.[6]

  • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to remove interfering substances. However, it's crucial to ensure that the SPE protocol does not lead to the loss of the target analyte.

Liquid Chromatography: Separating the Molecules of Interest

Reversed-phase liquid chromatography is the most common approach for separating acyl-CoAs based on the length and saturation of their fatty acyl chains.

  • Column: A C18 reversed-phase column is typically used.[3]

  • Mobile Phases: A binary gradient system is employed, often consisting of an aqueous mobile phase with a weak acid (e.g., formic acid or acetic acid) and an organic mobile phase (e.g., acetonitrile or methanol). The gradient is programmed to gradually increase the proportion of the organic mobile phase to elute the increasingly hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

Tandem Mass Spectrometry: Detection and Quantification
  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[2][6] This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment of the analyte) to monitor. This highly selective technique minimizes background noise and enhances sensitivity.

    • A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.[5]

  • Quantification: The amount of the analyte is determined by comparing the peak area of its SRM transition to that of the internal standard. A calibration curve is generated using a series of known concentrations of the analyte and a fixed concentration of the internal standard.[6]

Mandatory Visualization: Proposed Workflow for Inter-Laboratory Comparison

To promote standardization and ensure data comparability across different laboratories, a well-defined experimental workflow is essential. The following diagram, created using the DOT language, outlines a proposed workflow for a hypothetical inter-laboratory comparison of this compound quantification.

G A Distribution of Standard Operating Procedure (SOP) B Distribution of Common Reference Material & Internal Standard A->B C Sample Preparation (Extraction & Purification) B->C D LC-MS/MS Analysis (Data Acquisition) C->D E Data Processing & Quantification D->E F Centralized Data Collection E->F G Statistical Analysis of Inter-Laboratory Variability F->G H Identification of Discrepancies & Method Refinement G->H

Caption: Proposed workflow for a standardized inter-laboratory comparison study.

Signaling Pathway: Peroxisomal β-oxidation of Dicarboxylic Acids

This compound, as a dicarboxylic acyl-CoA, is expected to undergo β-oxidation primarily in peroxisomes.[8] The following diagram illustrates the general pathway for the peroxisomal β-oxidation of dicarboxylic acids.

G A Dicarboxylic Acid B Dicarboxylyl-CoA Synthetase A->B C Dicarboxylyl-CoA B->C D Acyl-CoA Oxidase C->D E Enoyl-CoA D->E F Bifunctional Enzyme E->F G 3-Hydroxyacyl-CoA F->G H Thiolase G->H I Chain-Shortened Dicarboxylyl-CoA H->I J Acetyl-CoA H->J I->D Re-entry into β-oxidation cycle

Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.

By adopting standardized methodologies and participating in inter-laboratory comparison studies, the scientific community can enhance the reliability and reproducibility of this compound quantification, ultimately accelerating progress in understanding its role in health and disease.

References

Differentiating 2-Carboxytetracosanoyl-CoA from its Structural Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Navigating the complexities of lipid metabolism is a critical challenge for researchers in drug development and life sciences. A significant hurdle lies in the precise differentiation of structurally similar lipid molecules. This guide provides a comprehensive comparison of 2-carboxytetracosanoyl-CoA and its primary structural isomer, tetracosanedioyl-CoA, offering detailed experimental protocols and data to aid in their distinct identification and analysis.

Introduction to this compound and its Isomers

This compound is a C24 dicarboxylic acyl-CoA molecule where one carboxyl group is at the C1 position (as part of the CoA ester) and the second is at the C2 position, creating a branched structure. Its most common structural isomer is tetracosanedioyl-CoA, a straight-chain C24 α,ω-dicarboxylic acid, with carboxyl groups at positions C1 and C24. The subtle difference in the placement of a single carboxyl group profoundly impacts their physicochemical properties and biological roles, necessitating robust analytical techniques for their differentiation.

Comparative Analysis of Physicochemical Properties

The key to distinguishing between these isomers lies in exploiting their structural differences through advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PropertyThis compoundTetracosanedioyl-CoARationale for Difference
Molecular Weight IdenticalIdenticalIsomers have the same chemical formula and thus the same molecular weight.
Chromatographic Retention Time Earlier ElutionLater ElutionThe presence of the carboxyl group at the C2 position in this compound increases its polarity, leading to a shorter retention time on a reversed-phase HPLC column compared to the more linear and less polar tetracosanedioyl-CoA.
Mass Spectrometry (MS) Precursor Ion (m/z) IdenticalIdenticalAs they are isomers, their protonated or deprotonated parent ions will have the same mass-to-charge ratio.
Tandem MS (MS/MS) Fragmentation Pattern Characteristic fragments indicating a branch point at C2.Symmetrical fragmentation pattern characteristic of a linear dicarboxylic acid.The position of the second carboxyl group dictates the fragmentation pathways upon collision-induced dissociation. This compound will show neutral losses and fragment ions resulting from cleavage near the C2 position, which will be absent in the fragmentation of tetracosanedioyl-CoA.

Experimental Protocols

Accurate differentiation of this compound and its isomers requires meticulous experimental execution. Below are detailed protocols for their analysis.

Protocol 1: Sample Preparation and Extraction of Long-Chain Acyl-CoAs

This protocol is designed for the extraction of long-chain acyl-CoAs from biological samples for subsequent LC-MS/MS analysis.

  • Homogenization: Homogenize tissue or cell pellets in a cold solvent mixture, typically 2:1 (v/v) methanol (B129727):chloroform.

  • Phase Separation: Add water to induce phase separation. The polar acyl-CoAs will partition into the upper aqueous methanol phase.

  • Solid-Phase Extraction (SPE): For further purification and concentration, apply the aqueous phase to a C18 SPE cartridge.

  • Washing: Wash the cartridge with an aqueous solution to remove salts and other highly polar contaminants.

  • Elution: Elute the acyl-CoAs with a solvent of higher organic content, such as methanol or acetonitrile.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase, for instance, 50% methanol in water.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method outlines the parameters for the chromatographic separation and mass spectrometric detection of the isomers.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is effective for separating these long-chain acyl-CoAs.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient should be optimized for the specific LC system and column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.

    • Precursor Ion Scan: Scan for the theoretical m/z of the protonated molecule [M+H]+.

    • Product Ion Scan (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion to generate fragment ions. Key diagnostic fragments will differentiate the isomers. For acyl-CoAs, a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often observed.[1] The remaining acyl-containing fragment will differ between the isomers.

Signaling Pathway Involvement

Long-chain dicarboxylic acyl-CoAs are primarily metabolized through the peroxisomal β-oxidation pathway.[2][3] This pathway is crucial for shortening these fatty acids, which can then be further metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acid_CoA Dicarboxylic Acyl-CoA (e.g., Tetracosanedioyl-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX1) Dicarboxylic_Acid_CoA->Acyl_CoA_Oxidase FAD -> FADH2 Enoyl_CoA_Hydratase 2-Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase H2O 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Thiolase 3-Ketoacyl-CoA Thiolase 3_Hydroxyacyl_CoA_Dehydrogenase->Thiolase CoA-SH Chain_Shortened_Dicarboxylic_Acid_CoA Chain-Shortened Dicarboxylic Acyl-CoA Thiolase->Chain_Shortened_Dicarboxylic_Acid_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondrion Mitochondrial Metabolism Chain_Shortened_Dicarboxylic_Acid_CoA->Mitochondrion Acetyl_CoA->Mitochondrion

Peroxisomal β-oxidation of dicarboxylic acyl-CoAs.

Experimental Workflow

The overall workflow for the differentiation of this compound and its isomers is a multi-step process that requires careful execution.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Protocol 1) Sample->Extraction LC_MS LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Chromatographic_Separation Chromatographic Separation (Different Retention Times) Data_Analysis->Chromatographic_Separation MS_MS_Fragmentation MS/MS Fragmentation Analysis (Unique Fragment Ions) Data_Analysis->MS_MS_Fragmentation Identification Isomer Identification Chromatographic_Separation->Identification MS_MS_Fragmentation->Identification

Workflow for isomer differentiation.

Conclusion

The differentiation of this compound from its structural isomers, such as tetracosanedioyl-CoA, is achievable through the application of high-resolution analytical techniques. The combination of liquid chromatography, which separates based on polarity differences, and tandem mass spectrometry, which provides structural information through fragmentation analysis, offers a robust platform for the unambiguous identification of these closely related molecules. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary tools to confidently distinguish between these important lipid metabolites, thereby advancing our understanding of their roles in health and disease.

References

Assessing the Diagnostic Specificity of Elevated 2-Carboxytetracosanoyl-CoA and Other Dicarboxylic Acylcarnitines in Peroxisomal Biogenesis Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The diagnosis of peroxisomal biogenesis disorders (PBDs), including Zellweger spectrum disorders (ZSD), relies on the detection of specific metabolic abnormalities. While elevated very-long-chain fatty acids (VLCFAs) are the established hallmark, recent evidence highlights the diagnostic potential of long-chain dicarboxylic acylcarnitines. This guide provides an objective comparison of the diagnostic specificity of these biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

Introduction to Biomarkers in Peroxisomal Biogenesis Disorders

Peroxisomes play a crucial role in various metabolic pathways, including the β-oxidation of VLCFAs and dicarboxylic acids. In PBDs, defects in peroxisome assembly lead to the accumulation of these metabolites in bodily fluids. Historically, the measurement of C26:0 (hexacosanoic acid) and the C26:0/C22:0 ratio in plasma has been the primary method for diagnosing ZSD. However, the emergence of advanced analytical techniques has brought other potential biomarkers, such as dicarboxylic acylcarnitines, into focus.

2-Carboxytetracosanoyl-CoA, a C25 dicarboxylic acyl-CoA, represents a class of metabolites that accumulate due to impaired peroxisomal β-oxidation. While this specific molecule is not routinely measured in clinical practice, its shorter and longer-chain dicarboxylic acylcarnitine counterparts (e.g., C16-DC, C18-DC, C20-DC, C22-DC) have been identified as sensitive and specific markers for PBDs.[1][2][3]

Comparative Diagnostic Performance

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between affected individuals and healthy controls. The following tables summarize the diagnostic performance of established and emerging biomarkers for PBDs.

Table 1: Diagnostic Specificity of Key Biomarkers for Peroxisome Biogenesis Disorders

Biomarker ClassSpecific Analyte(s)SensitivitySpecificity/False Positive RateSample TypeReference
Very-Long-Chain Fatty Acids (VLCFA)C26:0, C24:0/C22:0 ratioHigh (near 100% for classic ZSD)HighPlasma, Fibroblasts[4]
LysophosphatidylcholinesC26:0-lysophosphatidylcholine (C26:0-LPC)89.2%HighDried Blood Spot[5]
Dicarboxylic AcylcarnitinesC20-DC100%99.65% (0.35% false positive)Plasma[1][2]
C22-DC68%99.65% (0.35% false positive)Plasma[1][2]
C16-DC, C18-DCSignificantly elevated in PBDsNot explicitly quantifiedPlasma, Urine[6][7]

Table 2: Quantitative Data for Dicarboxylic Acylcarnitine Biomarkers in PBDs

AnalytePatient Cohort (PBD, n=19) Mean Concentration (µM)Control Cohort (n=578) Mean Concentration (µM)Cutoff for PBD Detection (µM)
C20-DCNot explicitly stated, but consistently elevatedNot explicitly stated> 0.0060
C22-DCNot explicitly stated, but elevated in 68%Not explicitly stated> 0.0025
C3-DC (Malonylcarnitine)ElevatedNot explicitly stated> 0.025
C16-DCElevatedNot explicitly statedNot established as a primary marker
C18-DCElevatedNot explicitly statedNot established as a primary marker

Data synthesized from Wangler et al., 2023.[1][2]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is critical for their clinical application. The following are detailed methodologies for the analysis of VLCFAs and dicarboxylic acylcarnitines.

Protocol 1: Analysis of Very-Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add internal standards (e.g., deuterated C26:0).

    • Perform acid hydrolysis with HCl in methanol (B129727) at 90°C for 1 hour to release fatty acids from lipids.

    • Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

    • Evaporate the solvent and reconstitute the sample in a small volume of hexane.

  • GC-MS Analysis:

    • Inject the extracted FAMEs into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

    • Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

    • Detect the eluting FAMEs using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

    • Quantify the concentration of C26:0 and C22:0 by comparing the peak areas to their respective internal standards.

Protocol 2: Analysis of Dicarboxylic Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation (Plasma or Dried Blood Spot):

    • Plasma:

      • To a small volume of plasma (e.g., 10 µL), add an internal standard solution containing stable isotope-labeled acylcarnitines.

      • Precipitate proteins with a solvent like acetonitrile, vortex, and centrifuge.

      • Transfer the supernatant and dry it under a stream of nitrogen.

      • Reconstitute the sample in the mobile phase.

    • Dried Blood Spot (DBS):

      • Punch out a small disk (e.g., 3 mm) from the DBS card.

      • Place the disk in a well of a microtiter plate and add an extraction solution containing internal standards in methanol.

      • Agitate for a set period (e.g., 30 minutes) to extract the acylcarnitines.

      • Transfer the extract and proceed with derivatization if necessary (e.g., butylation with butanolic-HCl) or direct injection after drying and reconstitution.[8][9][10]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Use a suitable column (e.g., C18 or HILIC) and a gradient elution to separate the different acylcarnitine species.

    • Employ electrospray ionization (ESI) in positive mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each dicarboxylic acylcarnitine and its corresponding internal standard.

    • Quantify the analytes based on the ratio of the peak area of the analyte to its internal standard.[11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant metabolic pathways and a typical experimental workflow for biomarker analysis.

Peroxisomal_Fatty_Acid_Oxidation cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA ACSL DCA Dicarboxylic Acid (DCA) DCA_CoA DCA-CoA DCA->DCA_CoA ACSL Beta_Oxidation β-Oxidation (impaired in PBDs) VLCFA_CoA->Beta_Oxidation DCA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Oxidation->Chain_Shortened_Acyl_CoA

Caption: Peroxisomal β-oxidation of VLCFAs and DCAs.

Biomarker_Analysis_Workflow Sample Patient Sample (Plasma or DBS) Extraction Extraction of Analytes (VLCFA / Acylcarnitines) Sample->Extraction Derivatization Derivatization (e.g., for GC-MS) Extraction->Derivatization Optional Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Diagnosis Diagnostic Interpretation Data->Diagnosis

Caption: General workflow for biomarker analysis.

Conclusion

The diagnostic landscape for peroxisomal biogenesis disorders is evolving. While VLCFA analysis remains a cornerstone, the measurement of long-chain dicarboxylic acylcarnitines, particularly C20-DC, offers excellent sensitivity and specificity, making it a powerful complementary tool.[1][2] The high specificity of these dicarboxylic acylcarnitine markers can be particularly valuable in the differential diagnosis of patients with elevated VLCFAs, helping to distinguish PBDs from other conditions like X-linked adrenoleukodystrophy.[1][3] For researchers and drug development professionals, utilizing a comprehensive panel of biomarkers, including both VLCFAs and dicarboxylic acylcarnitines, will provide a more complete metabolic picture and enhance the accuracy of diagnosis and the assessment of therapeutic interventions. The adoption of robust and standardized LC-MS/MS methods is crucial for the reliable quantification of these informative metabolites.

References

A Researcher's Guide to the Metabolic Landscape of Peroxisomal Biogenesis Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic alterations characteristic of Peroxisomal Biogenesis Disorders (PBDs), a group of severe, inherited metabolic diseases. By leveraging quantitative data from metabolomic studies, we aim to offer a clear comparison of the biochemical signatures of these devastating disorders, providing valuable insights for diagnostic and therapeutic research.

Peroxisomal biogenesis disorders, including the Zellweger spectrum disorders (ZSD) which range in severity from Zellweger syndrome (ZS) to neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD), are characterized by dysfunctional or absent peroxisomes. This organellar defect leads to a cascade of metabolic disturbances, most notably the accumulation of very-long-chain fatty acids (VLCFAs), deficient plasmalogen biosynthesis, and abnormal bile acid production. This guide will delve into these key metabolic perturbations, presenting comparative data, detailed experimental protocols for their measurement, and visual representations of the affected pathways.

Comparative Analysis of Key Metabolites in Peroxisomal Biogenesis Disorders

The following tables summarize quantitative data on the primary metabolic markers used in the diagnosis and study of PBDs. These values highlight the distinct metabolic profiles associated with different disorders within the PBD spectrum.

Very-Long-Chain Fatty Acids (VLCFAs)

A hallmark of PBDs is the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), due to impaired peroxisomal β-oxidation. The ratio of C26:0 to docosanoic acid (C22:0) is a critical diagnostic marker.

DisorderC26:0 (µg/mL)C26:0/C22:0 RatioReference
Classical Zellweger Syndrome (ZS) 5.20 ± 1.780.65 ± 0.18[1]
Mild Zellweger Spectrum Disorder (ZSD) 0.76 ± 0.460.11 ± 0.09[1]
D-Bifunctional Protein Deficiency (DBP) 2.61 ± 0.970.30 ± 0.13[1]
Zellweger Spectrum Disorder (ZSD) - General 2.41 (median); range: 0.95–9.74Not specified[2]
Controls 0.67 (median); range: 0.37–1.34Not specified[2]
Bile Acid Intermediates

Defective peroxisomal β-oxidation also disrupts the final steps of bile acid synthesis, leading to the accumulation of C27 bile acid intermediates, such as dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA).

DisorderC27 Bile Acid Intermediate LevelsReference
Zellweger Syndrome (severe, early death) Highest accumulation; Total serum bile acids ~41 µg/mL with ~80% being precursors[3][4]
Zellweger Syndrome (long-living), NALD, IRD Elevated, but lower than severe ZS; levels tend to decrease with age[3]
D-Bifunctional Protein Deficiency (DBP) Accumulation of DHCA, THCA, and 24-enoyl-C27-bile acid intermediates in plasma[3]
Plasmalogens

The initial steps of plasmalogen biosynthesis occur in peroxisomes, and therefore, PBD patients exhibit reduced levels of these essential ether phospholipids.

DisorderPlasmalogen LevelsReference
Zellweger Syndrome (ZS) Nearly absent in brain, heart, kidney, skeletal muscle, and liver. Significantly reduced in erythrocytes and fibroblasts (phosphatidylethanolamine plasmalogens are about half of control levels in fibroblasts).[5][6]
Rhizomelic Chondrodysplasia Punctata (RCDP) Severe deficiency is a biochemical hallmark.[7]
Neonatal Adrenoleukodystrophy (NALD) Impaired de novo plasmalogen biosynthesis.[8]
Infantile Refsum Disease (IRD) Impaired de novo plasmalogen biosynthesis.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of the metabolic alterations in PBDs. Below are summaries of key experimental protocols.

Analysis of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis of PBDs.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., heptadecanoic acid, C17:0).

    • Add 2 mL of 5% methanolic HCl.

    • Incubate at 100°C for 2 hours to achieve methyl-esterification of the fatty acids.

    • After cooling, extract the fatty acid methyl esters twice with n-hexane.

    • Dry the combined hexane (B92381) extracts under a stream of nitrogen.

    • Reconstitute the sample in n-hexane for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester separation (e.g., INNOWAX).

    • Injection: Use an autosampler for consistent injection volumes.

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect and quantify specific fatty acid methyl esters based on their characteristic ions.

    • Quantification: Calculate the concentrations of C22:0, C24:0, and C26:0 relative to the internal standard and determine the C24:0/C22:0 and C26:0/C22:0 ratios.

Analysis of Bile Acid Intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a sensitive and specific method for the quantification of bile acids and their precursors.

  • Sample Preparation:

    • To 50 µL of serum, add an internal standard working solution containing deuterated bile acid analogs.

    • Precipitate proteins by adding 140 µL of methanol (B129727).

    • Vortex and centrifuge to pellet the proteins.

    • The supernatant can be directly injected for analysis or subjected to further solid-phase extraction for cleanup if necessary.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Utilize a reverse-phase C18 column for the separation of different bile acid species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile) is typically used.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.

    • Quantification: Generate a calibration curve using standards of known concentrations to quantify the bile acid intermediates in the samples.

Untargeted Metabolomics of Plasma for Biomarker Discovery

This approach aims to capture a broad snapshot of the metabolome to identify novel biomarkers and perturbed pathways.

  • Sample Preparation:

    • Quench metabolic activity by adding a cold organic solvent mixture (e.g., methanol/ethanol) to the plasma sample. The mixture often contains internal standards for quality control.

    • Precipitate proteins and centrifuge to collect the supernatant containing the metabolites.

    • The extract can be separated into polar and non-polar fractions for broader coverage.

    • Dry the extracts and reconstitute in a solvent compatible with the LC system.

  • LC-MS Analysis:

    • Employ two complementary chromatographic methods for comprehensive analysis:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For the separation of polar metabolites.

      • Reversed-Phase (RP) Chromatography: For the separation of non-polar and lipophilic metabolites.

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to acquire accurate mass data for both precursor and fragment ions.

  • Data Processing and Analysis:

    • Use specialized software to perform peak picking, alignment, and normalization.

    • Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns to metabolomics databases.

    • Perform statistical analysis (e.g., principal component analysis, volcano plots) to identify metabolites that are significantly different between PBD patients and controls.

Visualizing the Metabolic Disruptions in Peroxisomal Biogenesis Disorders

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways affected in PBDs and the workflow for their metabolomic analysis.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_block Block in PBDs VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase VLCFA_CoA_in VLCFA-CoA VLCFA_CoA->VLCFA_CoA_in ABCD1 Transporter Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA_in->Acyl_CoA_Oxidase block_node Impaired Peroxisomal β-oxidation Enoyl_CoA Trans-2-enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA DBP D-Bifunctional Protein Enoyl_CoA->DBP Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_block Block in PBDs DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP block_node Deficient GNPAT/AGPS Activity AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP Alkyl_DHAP_in Alkyl-DHAP Alkyl_DHAP->Alkyl_DHAP_in Reduction Reduction Alkyl_DHAP_in->Reduction Alkyl_G3P 1-Alkyl-G3P Reduction->Alkyl_G3P Acylation Acylation Alkyl_G3P->Acylation Alkyl_Acyl_GP 1-Alkyl-2-acyl-GP Acylation->Alkyl_Acyl_GP Desaturation Desaturation Alkyl_Acyl_GP->Desaturation Plasmalogen Plasmalogen Desaturation->Plasmalogen Bile_Acid_Synthesis cluster_peroxisome Peroxisome cluster_block Block in PBDs Cholesterol Cholesterol ER_Mito ER & Mitochondria Steps Cholesterol->ER_Mito C27_Intermediates C27 Bile Acid Intermediates (DHCA, THCA) ER_Mito->C27_Intermediates C27_Intermediates_in C27 Bile Acid Intermediates C27_Intermediates->C27_Intermediates_in Beta_Oxidation β-oxidation C27_Intermediates_in->Beta_Oxidation C24_Bile_Acids Primary C24 Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Beta_Oxidation->C24_Bile_Acids block_node Impaired Peroxisomal β-oxidation Metabolomics_Workflow Sample Plasma/Serum Sample (PBD vs. Control) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Picking, Alignment) Analysis->DataProcessing Stats Statistical Analysis (PCA, Volcano Plot) DataProcessing->Stats Biomarker Biomarker Identification & Pathway Analysis Stats->Biomarker

References

Validating the Role of Key Enzymes in 2-Carboxytetracosanoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes involved in the metabolism of 2-carboxytetracosanoyl-CoA, a very-long-chain dicarboxylic acid. Understanding the function and kinetics of these enzymes is crucial for research into metabolic disorders and for the development of targeted therapeutics. While direct experimental data for this compound is limited, this guide synthesizes available data for structurally related long-chain dicarboxylic acids to provide a valuable comparative framework.

Introduction to this compound Metabolism

This compound is a dicarboxylic acyl-CoA, and its metabolism is primarily handled by the peroxisomal β-oxidation pathway. This pathway is essential for the breakdown of very-long-chain fatty acids and dicarboxylic acids, which cannot be efficiently processed by mitochondria. The core enzymatic steps involve an initial oxidation, followed by hydration, dehydrogenation, and thiolytic cleavage, progressively shortening the acyl chain.

Key Enzymes in Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs

The primary enzymes involved in the peroxisomal β-oxidation of long-chain dicarboxylic acyl-CoAs are:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the desaturation of the acyl-CoA.

  • L-Bifunctional Enzyme (EHHADH): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

  • D-Bifunctional Protein (HSD17B4): Exhibits enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.

  • Peroxisomal Thiolases (e.g., ACAA1, SCPx): Catalyze the final step, the thiolytic cleavage of 3-ketoacyl-CoA.

Comparative Enzyme Kinetics

Table 1: Comparative Kinetic Data for Enzymes in Dicarboxylic Acyl-CoA Metabolism

EnzymeSubstrateOrganismKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Acyl-CoA Oxidase (ACOX1)Dodecanedioyl-CoA (C12)Rat15Not ReportedNot Reported[1]
Acyl-CoA Oxidase (ACOX1)Hexadecanedioyl-CoA (C16)HumanNot ReportedNot ReportedNot Reported[2]
L-Bifunctional Enzyme (EHHADH)Hexadecanedienoyl-CoA (C16:1)HumanNot Reported0.07 ± 0.01Not Reported[2]
D-Bifunctional Protein (HSD17B4)Hexadecanedienoyl-CoA (C16:1)HumanNot Reported0.12 ± 0.01Not Reported[2]
Peroxisomal Thiolase3-Keto-Hexadecanoyl-CoARat5.313,800235Not Reported

Note: The presented data is for dicarboxylic acids significantly shorter than this compound (C24). Kinetic parameters are highly substrate-dependent, and extrapolation should be done with caution.

Alternative Metabolic Pathways

While peroxisomal β-oxidation is the primary route for dicarboxylic acid metabolism, a minor contribution from mitochondrial β-oxidation has been suggested. However, the efficiency of mitochondrial enzymes for dicarboxylic acyl-CoAs is considered to be low. The initial activation of 2-carboxytetracosanoic acid to its CoA ester is likely carried out by a very-long-chain acyl-CoA synthetase (ACSVL), such as ACSL1 or ACSL4, though specific data for this substrate is lacking.[3]

Experimental Protocols

Validating the role of these enzymes requires robust experimental assays. Below are generalized protocols for measuring the activity of the key enzymes involved in this compound metabolism. These protocols are based on established methods and can be adapted for specific laboratory conditions and for use with this compound, provided the substrate can be synthesized.

Protocol 1: Acyl-CoA Oxidase (ACOX1) Activity Assay (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of the ACOX1-catalyzed reaction.

Materials:

  • Purified or recombinant ACOX1 enzyme

  • This compound (or other long-chain dicarboxylic acyl-CoA substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable HRP substrate)

  • 96-well microplate

  • Spectrophotometer capable of measuring absorbance at 570 nm

Procedure:

  • Prepare a reaction master mix containing potassium phosphate buffer, HRP, and Amplex® Red.

  • Add the enzyme (ACOX1) to the designated wells of the microplate.

  • Initiate the reaction by adding the this compound substrate to the wells.

  • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 570 nm over time at a constant temperature (e.g., 37°C).

  • The rate of reaction is proportional to the rate of increase in absorbance.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the enzyme activity.

Protocol 2: Bifunctional Enzyme (EHHADH/HSD17B4) Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent dehydrogenation of the 3-hydroxyacyl-CoA intermediate.

Materials:

  • Purified or recombinant EHHADH or HSD17B4 enzyme

  • 2-(2-carboxy)-enoyl-tetracosanoyl-CoA (the product of the ACOX1 reaction)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD⁺

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • To the wells of the microplate, add the Tris-HCl buffer and NAD⁺.

  • Add the purified enzyme to the wells.

  • Initiate the reaction by adding the enoyl-CoA substrate.

  • Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH production is directly proportional to the enzyme activity.

Protocol 3: Peroxisomal Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A.

Materials:

  • Purified or recombinant peroxisomal thiolase

  • 3-keto-(2-carboxy)-tetracosanoyl-CoA (the product of the bifunctional enzyme reaction)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Coenzyme A (CoA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the 3-ketoacyl-CoA substrate in the microplate wells.

  • Add the purified thiolase enzyme to the wells.

  • Initiate the reaction by adding CoA.

  • The reaction releases a free thiol group from CoA, which then reacts with DTNB to produce a yellow-colored product.

  • Monitor the increase in absorbance at 412 nm over time.

  • The rate of absorbance increase is proportional to the thiolase activity.

Visualizing Metabolic and Experimental Pathways

To aid in the conceptualization of the metabolic processes and experimental designs, the following diagrams are provided.

metabolic_pathway cluster_peroxisome Peroxisome This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA ACOX1 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA EHHADH / HSD17B4 (Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA EHHADH / HSD17B4 (Dehydrogenase) Shortened Dicarboxylic Acyl-CoA Shortened Dicarboxylic Acyl-CoA 3-Ketoacyl-CoA->Shortened Dicarboxylic Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase 2-Carboxytetracosanoic_Acid 2-Carboxytetracosanoic_Acid 2-Carboxytetracosanoic_Acid->this compound ACSL

Caption: Peroxisomal β-oxidation of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Substrate_Synthesis Synthesize/Acquire This compound ACOX1_Assay ACOX1 Activity Assay (H₂O₂ Production) Substrate_Synthesis->ACOX1_Assay Enzyme_Purification Purify/Obtain Recombinant Enzymes Enzyme_Purification->ACOX1_Assay Bifunctional_Assay EHHADH/HSD17B4 Assay (NADH Production) Enzyme_Purification->Bifunctional_Assay Thiolase_Assay Thiolase Activity Assay (CoA-SH Release) Enzyme_Purification->Thiolase_Assay Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) ACOX1_Assay->Kinetic_Parameters Bifunctional_Assay->Kinetic_Parameters Thiolase_Assay->Kinetic_Parameters Comparison Compare Enzyme Efficiencies Kinetic_Parameters->Comparison

Caption: General workflow for validating enzyme roles.

Conclusion

The validation of enzymes involved in this compound metabolism is a critical area of research with implications for understanding and treating metabolic diseases. While direct experimental data for this specific substrate is sparse, the information and protocols provided in this guide offer a solid foundation for researchers. By adapting the outlined methodologies and being mindful of the current data limitations, scientists can advance our understanding of very-long-chain dicarboxylic acid metabolism and its role in health and disease. Further research is warranted to determine the precise kinetic parameters of the key peroxisomal enzymes with this compound to fill the existing knowledge gaps.

References

Benchmarking New Analytical Platforms for Dicarboxylic Acyl-CoA Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of dicarboxylic acyl-CoAs is pivotal for understanding cellular metabolism, particularly in the context of fatty acid oxidation disorders and novel drug development pathways. The inherent instability and low abundance of these molecules in biological matrices present significant analytical challenges. This guide provides an objective comparison of contemporary analytical platforms for the quantification of dicarboxylic acyl-CoAs, supported by established experimental protocols and performance data.

Comparison of Analytical Platforms

The selection of an analytical platform for dicarboxylic acyl-CoA analysis is contingent on the specific requirements of the study, such as the need for high sensitivity, throughput, or structural confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity.[1] Below is a comparative summary of common platforms.

FeatureHPLC-UVHPLC-MS/MSUPLC-MS/MS
Sensitivity (LOD) ~1 pmol~10-50 fmol~1-10 fmol
Specificity Low (co-elution issues)High (MRM)Very High (MRM)
Linear Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Throughput Low (~30 min/sample)Medium (~15 min/sample)High (~5 min/sample)
Cost (Instrument) LowHighVery High
Expertise Required LowHighHigh
Confirmation Retention time onlyRetention time + MS/MSRetention time + MS/MS

Experimental Protocols

Detailed and robust experimental protocols are critical for accurate and reproducible quantification of dicarboxylic acyl-CoAs.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of acyl-CoAs from biological samples.[2]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standards (e.g., stable isotope-labeled dicarboxylic acyl-CoAs)

  • Protein precipitation solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid)[2]

  • SPE cartridges (e.g., Oasis MAX or WAX)

  • Wash solutions (e.g., 5% ammonium (B1175870) hydroxide (B78521), methanol)

  • Elution buffer (e.g., 1% formic acid in methanol)

Protocol:

  • Homogenize the biological sample in a suitable buffer and spike with internal standards.

  • Precipitate proteins by adding an equal volume of cold protein precipitation solution.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Condition the SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 5% ammonium hydroxide to remove basic and neutral impurities.

  • Wash the cartridge with methanol to remove lipids.

  • Elute the dicarboxylic acyl-CoAs with 1% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase for analysis.

LC-MS/MS Analysis

The direct analysis of dicarboxylic acyl-CoAs is typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 95% mobile phase B over 5-15 minutes

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition: Precursor ion ([M+H]+) -> Product ion (corresponding to the neutral loss of 507 amu, which is characteristic of the Coenzyme A moiety)[3][4]

  • Collision Energy: Optimized for each specific dicarboxylic acyl-CoA

Visualizations

Dicarboxylic Acyl-CoA Metabolism in Fatty Acid Oxidation

cluster_Mitochondrion Mitochondrion Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA Beta_Oxidation->Dicarboxylic_Acyl_CoA ω-Oxidation (alternative pathway)

Caption: Simplified pathway of dicarboxylic acyl-CoA formation.

Experimental Workflow for Dicarboxylic Acyl-CoA Analysis

Sample Biological Sample Preparation Sample Preparation (SPE) Sample->Preparation LC UPLC Separation Preparation->LC MS Tandem MS (MRM) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS based analysis.

Logical Comparison of Analytical Platforms

cluster_Performance Performance cluster_Platform Platform Sensitivity Sensitivity Specificity Specificity Throughput Throughput UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Sensitivity Highest UPLC_MSMS->Specificity Highest UPLC_MSMS->Throughput Highest HPLC_MSMS HPLC-MS/MS HPLC_MSMS->Sensitivity High HPLC_MSMS->Specificity High HPLC_MSMS->Throughput Medium HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Specificity Low HPLC_UV->Throughput Low

Caption: Performance relationship of analytical platforms.

References

Safety Operating Guide

Navigating the Disposal of 2-Carboxytetracosanoyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the compound's Safety Data Sheet (SDS) if available, and to adhere to all institutional and local safety guidelines. In the absence of a specific SDS, the precautionary principle should be applied, treating the substance as potentially hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use.

  • Body Protection: A standard laboratory coat is essential to protect against accidental splashes.

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.

Step-by-Step Disposal Protocol

The recommended method for the disposal of 2-carboxytetracosanoyl-CoA, in the absence of specific instructions, is to manage it as chemical waste through a licensed environmental waste disposal service.

  • Waste Identification and Segregation:

    • Treat all this compound and any materials contaminated with it (e.g., pipette tips, tubes, absorbent paper) as chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Waste Collection and Storage:

    • Place waste this compound, whether in solid or solution form, into a clearly labeled, sealed, and chemically compatible waste container.

    • The label should include the full chemical name ("this compound"), the quantity, and any known hazard warnings.

    • Store the sealed container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Institutional Environmental Health & Safety (EHS) Coordination:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste container.

    • Provide the EHS department with all necessary information about the waste.

    • Always follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a designated waste container.

    • For liquid spills, use an appropriate absorbent material to contain and clean up the spill.

    • Clean the affected area thoroughly.

  • Disposal of Cleanup Materials: All materials used for the cleanup should be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood waste_decision Generate Waste? ppe->waste_decision fume_hood->waste_decision segregate Segregate as Chemical Waste waste_decision->segregate Yes end End: Proper Disposal waste_decision->end No label_container Use a Labeled, Sealed, Compatible Container segregate->label_container store Store in Secondary Containment label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can ensure the responsible management of this compound, safeguarding both their personal health and the environment.

References

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